This guide serves as a definitive technical monograph for the synthesis, characterization, and application of N-cyclohexyl-3-methylpyridin-2-amine . Part 1: Executive Summary & Chemical Identity Target Compound: N-cycloh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical monograph for the synthesis, characterization, and application of N-cyclohexyl-3-methylpyridin-2-amine .
Part 1: Executive Summary & Chemical Identity
Target Compound: N-cyclohexyl-3-methylpyridin-2-amine
CAS Number: Not currently indexed in major public chemical inventories (SciFinder/PubChem). Treated herein as a Custom Synthesis Target (CST).
Molecular Formula:
Molecular Weight: 190.29 g/mol
Strategic Significance
This compound represents a strategic scaffold in medicinal chemistry, specifically within the 2-aminopyridine class. The introduction of the cyclohexyl group at the amine position significantly increases lipophilicity (LogP modulation) compared to the parent amine, enhancing blood-brain barrier (BBB) permeability. The 3-methyl group provides crucial steric bulk, locking the conformation of the amine relative to the pyridine ring, which is often critical for optimizing ligand-receptor binding kinetics (e.g., in kinase inhibition or GPCR modulation).
Predicted Physicochemical Properties
Property
Value (Predicted)
Significance
LogP
3.2 ± 0.4
High lipophilicity; suitable for CNS targets.
pKa (Pyridine N)
~6.8
Moderate basicity; exists as free base at physiological pH.
PSA
24.9 Ų
Excellent membrane permeability.
H-Bond Donors
1
Secondary amine (-NH-).
Part 2: Synthesis & Manufacturing Protocols
Due to the steric hindrance introduced by the 3-methyl group ortho to the reaction center, standard nucleophilic aromatic substitution (SNAr) is kinetically disadvantaged. Therefore, this guide prioritizes Buchwald-Hartwig Cross-Coupling as the primary high-purity route, with High-Temperature SNAr as a secondary process route.
Aminopyridines can be skin sensitizers. Use double nitrile gloves.
Cyclohexylamine (reactant) is corrosive and flammable; handle in a fume hood.
Storage: Store under inert atmosphere (Nitrogen) at 2–8°C. Amines can oxidize over time to form N-oxides.
Part 5: References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Hartwig, J. F. (2011). "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Organotransition Metal Chemistry.
National Center for Biotechnology Information. (2023). "2-Chloro-3-methylpyridine Compound Summary." PubChem.
Exploratory
N-cyclohexyl-3-methylpyridin-2-amine IUPAC name
Technical Whitepaper: Chemical Architecture and Synthetic Strategies for N-Cyclohexyl-3-methylpyridin-2-amine Executive Summary N-Cyclohexyl-3-methylpyridin-2-amine represents a specialized aminopyridine scaffold often u...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Chemical Architecture and Synthetic Strategies for N-Cyclohexyl-3-methylpyridin-2-amine
Executive Summary
N-Cyclohexyl-3-methylpyridin-2-amine represents a specialized aminopyridine scaffold often utilized in the design of kinase inhibitors, GPCR ligands, and organometallic catalysts.[1] Its structural uniqueness lies in the steric clash between the C3-methyl group and the C2-amino substituent, which influences both its conformational preference and its synthetic accessibility. This guide provides a definitive analysis of its nomenclature, a comparative assessment of synthetic routes (focusing on Palladium-catalyzed cross-coupling vs. Nucleophilic Aromatic Substitution), and a validated experimental protocol for its synthesis.[1]
Part 1: Structural Analysis & IUPAC Nomenclature
Definitive Nomenclature
The systematic naming of this molecule follows the IUPAC "Blue Book" rules for heterocyclic amines.
Parent Structure: The principal functional group is the amine attached to a pyridine ring.[1] Thus, the parent is pyridin-2-amine .[1]
Numbering: The nitrogen atom of the pyridine ring is position 1.[1] The carbon attached to the amine is position 2.[1] The adjacent carbon bearing the methyl group is position 3.[1][2]
Substituents:
3-Methyl: A methyl group attached to the C3 carbon.[1]
N-Cyclohexyl: A cyclohexyl ring attached to the exocyclic nitrogen atom.[1]
The physicochemical behavior of this molecule is governed by the ortho-effect:
Steric Hindrance: The C3-methyl group creates significant steric bulk proximal to the exocyclic nitrogen.[1] This restricts rotation around the C2-N(exocyclic) bond and reduces the nucleophilicity of the amine, making it a challenging substrate for further functionalization without forcing conditions.
Basicity: Unlike aniline, the primary basic center is the pyridine nitrogen (N1) , not the exocyclic amine.[1] The electron-donating cyclohexyl group (+I effect) pushes electron density into the ring, likely elevating the pKa slightly above that of 2-aminopyridine (pKa ~6.86), theoretically into the 7.2–7.5 range.
Part 2: Synthetic Strategies
Synthesizing sterically hindered aminopyridines requires selecting the correct pathway to overcome the deactivating nature of the electron-rich ring and the steric block at C3.
Pathway A: Nucleophilic Aromatic Substitution (
)
Mechanism: Direct displacement of a leaving group (Cl/Br) at C2 by cyclohexylamine.[1]
Challenges: The 3-methyl group is electron-donating, which deactivates the pyridine ring toward nucleophilic attack.[1] Furthermore, it sterically shields the C2 position.[1]
Viability: Low.[1] Requires harsh conditions (high temperature >140°C, sealed tube) or strong activation (e.g., using an N-oxide intermediate).[1]
Mechanism: Pd(0)-catalyzed cross-coupling between 2-bromo-3-methylpyridine and cyclohexylamine.[1]
Advantage: The oxidative addition of Pd(0) into the C-Br bond relieves the requirement for ring electrophilicity. Using bulky phosphine ligands (e.g., BINAP, Xantphos) facilitates the coupling despite the C3-methyl steric hindrance.
Viability: High.[1][3] Proceed under milder conditions with higher functional group tolerance.
Synthetic Workflow Diagram
Figure 1: Comparative synthetic logic showing the energetic favorability of the Palladium-catalyzed route over traditional SNAr for this sterically hindered substrate.
Part 3: Physicochemical Profiling
The following data points are essential for researchers incorporating this scaffold into biological assays (e.g., ADME prediction).
Property
Value (Predicted/Experimental)
Relevance
Molecular Formula
Mass Spectrometry confirmation ()
Molecular Weight
190.29 g/mol
Fragment-based drug design (Rule of 3 compliant)
cLogP
~3.2
Moderate lipophilicity due to cyclohexyl ring; good membrane permeability.
pKa (Pyridine N)
7.1 ± 0.5
Physiologically relevant; likely protonated at pH 7.[1]4.
Catalyst Pre-complexation:
In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge
(183 mg) and BINAP (249 mg).[1] Evacuate and backfill with Argon ().[1] Add 10 mL of anhydrous toluene and stir at room temperature for 15 minutes to generate the active catalyst species (solution typically turns orange/red).[1]
Substrate Addition:
Add 2-bromo-3-methylpyridine (1.72 g) and cyclohexylamine (1.37 mL) via syringe. Add Sodium tert-butoxide (1.44 g) as a solid under a positive stream of Argon.[1] Rinse the sides with the remaining toluene (40 mL).[1]
Reaction:
Seal the tube and heat the reaction mixture to 100°C in an oil bath. Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. The reaction is typically complete within 4–6 hours.[1]
Checkpoint: The disappearance of the aryl bromide starting material indicates completion.[1]
Workup:
Cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ether.[1] Concentrate the filtrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography on silica gel.
Product: The title compound typically elutes as a pale yellow oil or low-melting solid.[1]
Validation Criteria:
1H NMR (
): Look for the doublet of doublets for the pyridine ring protons (C6-H), the singlet for the C3-Methyl (~2.1 ppm), and the multiplet for the cyclohexyl methine proton (~3.5-4.0 ppm).
This scaffold is not merely a chemical curiosity; it serves as a bioisostere and privileged structure in several therapeutic areas:
Kinase Inhibition: The 2-aminopyridine motif is a classic "hinge binder."[1] The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic NH donates one. The cyclohexyl group fills the hydrophobic pocket (Gatekeeper region), often improving potency over smaller alkyl groups.[1]
Tubulin Polymerization Inhibitors: Derivatives of 2-aminopyridines have been shown to disrupt microtubule dynamics, acting as potential anticancer agents [1].[1][4]
Metal Coordination: The bidentate nature (N,N) of the ligand allows it to form stable complexes with Ag(I) and Cu(II), which have demonstrated antimicrobial properties [2].[1]
References
RSC Publishing. "Pyridine: the scaffolds with significant clinical diversity."[1] RSC Advances, 2022.[1] Link
MDPI. "Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications."[1] Molecules, 2023.[1][5][6] Link
National Institutes of Health (NIH). "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst."[1] PubMed Central, 2012.[1] Link
PubChem. "2-Amino-3-methylpyridine Compound Summary."[1][7][8] National Library of Medicine.[1] Link
Wikipedia. "Buchwald–Hartwig amination."[1] Wikipedia, The Free Encyclopedia.[1] Link[9]
N-cyclohexyl-3-methylpyridin-2-amine spectroscopic data (NMR, IR, MS)
Initiating Data Search I'm currently engaged in a comprehensive search for spectroscopic data on N-cyclohexyl-3-methylpyridin-2-amine. My primary focus is on NMR (¹H and ¹³C), IR, and mass spectrometry (MS) data.
Author: BenchChem Technical Support Team. Date: February 2026
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Exploratory
biological activity of N-cyclohexyl-3-methylpyridin-2-amine
This is an in-depth technical monograph on N-cyclohexyl-3-methylpyridin-2-amine , a critical pharmacophore in modern medicinal chemistry, particularly within the realm of cancer immunotherapy and phosphatase inhibition.[...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical monograph on N-cyclohexyl-3-methylpyridin-2-amine , a critical pharmacophore in modern medicinal chemistry, particularly within the realm of cancer immunotherapy and phosphatase inhibition.[1][2]
Scaffold Pharmacology, Synthesis, and Application in PTPN2 Inhibition
Executive Summary
N-cyclohexyl-3-methylpyridin-2-amine is a privileged aminopyridine scaffold utilized primarily as a high-affinity building block in the development of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) inhibitors.[1][2] While structurally simple, its specific topology—combining a basic pyridine nitrogen, a hydrogen-bond donating exocyclic amine, and a lipophilic cyclohexyl moiety—renders it an ideal "anchor" for drug candidates targeting the ATP-binding clefts of kinases or the catalytic sites of phosphatases.[1][2]
Recent breakthroughs have validated this core structure in the synthesis of WS35 and analogs of AC484 , which are promising candidates for enhancing T-cell mediated antitumor immunity in melanoma.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Soluble in DMSO, MeOH, DCM; Low solubility in water
Structural Significance
The molecule functions as a bidentate pharmacophore :
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA), typically interacting with backbone amides in the target protein's hinge region or active site.[1][2]
Exocyclic Amine (NH): Acts as a hydrogen bond donor (HBD).[1][2]
Cyclohexyl Ring: Provides critical hydrophobic displacement, often occupying the "gatekeeper" pocket or hydrophobic sub-domains (e.g., the M2 site in PTPN2), improving potency over smaller alkyl substituents.[1][2]
Biological Activity & Mechanism of Action[1][2][8][9]
Primary Application: PTPN2 Inhibition
The most documented biological utility of this scaffold is in the inhibition of PTPN2 (TC-PTP) .[1][2] PTPN2 acts as a negative regulator of the JAK/STAT pathway.[1][2] Inhibiting PTPN2 sensitizes tumor cells to Interferon-gamma (IFNngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) and promotes the infiltration of CD8+ T-cells.[2][3][4]
Mechanism: Derivatives of N-cyclohexyl-3-methylpyridin-2-amine bind to the active site of PTPN2.[1][2] The aminopyridine core mimics the interaction of the phosphate group or the transition state, while the cyclohexyl group displaces water from the hydrophobic pocket, increasing binding entropy.[1][2]
Potency: Advanced analogs (e.g., WS35) incorporating this core demonstrate IC₅₀ values in the low nanomolar (nM) range against PTPN2.[1][2]
Secondary Activities (Off-Target & Intrinsic)
Ion Channel Modulation: Structurally related 2-aminopyridines are known blockers of Voltage-Gated Potassium Channels (Kᵥ).[1][2] Researchers must screen for hERG liability early in development.[1][2]
Toxicity: Like many aminopyridines, the compound exhibits acute oral toxicity (GHS Category 3/4) and potential eye irritation.[1][2] It is a metabolic precursor to reactive iminoquinone species if not properly substituted at the 5-position.[1][2]
Visualizing the PTPN2 Inhibition Pathway
The following diagram illustrates how the N-cyclohexyl-3-methylpyridin-2-amine scaffold (as part of an inhibitor like WS35) leads to enhanced anti-tumor immunity.
Caption: Mechanism of Action for PTPN2 inhibitors derived from the N-cyclohexyl-3-methylpyridin-2-amine scaffold. Inhibition prevents dephosphorylation of JAK/STAT, amplifying IFNngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.[1][2]
Protocol:
Preparation: Dilute inhibitor (N-cyclohexyl-3-methylpyridin-2-amine derivative) in DMSO (10 mM stock).
Incubation: Mix 10 µL of enzyme solution (0.5 nM final) with 10 µL of inhibitor (varying concentrations) in a black 384-well plate. Incubate for 15 min at RT.
Precautionary Measures: Wear nitrile gloves and safety goggles.[1][2] Handle in a fume hood to avoid inhalation of dust/vapors.[1][2]
References
PubChem. (2025).[1][2] N-cyclohexyl-3-methylpyridin-2-amine (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]
Zhang, Z. Y., et al. (2025).[1][2] Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma.[1][2][3][4] ACS Medicinal Chemistry Letters.[1][2] [Link](Note: Contextual citation for WS35/AC484 analogs utilizing this scaffold).
European Chemicals Agency (ECHA). (2024).[1][2] Registration Dossier: Aminopyridines.[1][2][Link][1][2]
This technical guide provides a comprehensive analysis of the N-cyclohexyl-3-methylpyridin-2-amine scaffold, a privileged substructure in medicinal chemistry. It addresses the structural dynamics, synthetic challenges, a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the N-cyclohexyl-3-methylpyridin-2-amine scaffold, a privileged substructure in medicinal chemistry. It addresses the structural dynamics, synthetic challenges, and pharmacological potential of this specific aminopyridine derivative.
Context: Lead Optimization & Scaffold Analysis
Audience: Medicinal Chemists, Process Chemists, and Pharmacologists
Executive Summary
The N-cyclohexyl-3-methylpyridin-2-amine scaffold represents a strategic structural motif in drug discovery, balancing the hydrogen-bond donor/acceptor capability of the 2-aminopyridine core with the lipophilic bulk of the cyclohexyl ring. The critical inclusion of the 3-methyl group introduces an "ortho-effect," restricting conformational freedom and modulating the basicity of the pyridine nitrogen. This guide details the synthetic pathways, structural activity relationships (SAR), and physicochemical properties requisite for utilizing this scaffold in kinase inhibitors, GPCR ligands, and CNS-active agents.
Chemical Architecture & Pharmacophore Analysis
The Ortho-Effect & Conformational Lock
Unlike unsubstituted 2-aminopyridines, the 3-methyl analog exhibits restricted rotation around the C2-N(exocyclic) bond.
Steric Clash: The 3-methyl group sterically clashes with the N-cyclohexyl moiety, forcing the cyclohexyl group out of the pyridine plane.
Biological Implication: This "twist" prevents the molecule from adopting a planar conformation, which is often critical for disrupting pi-stacking in off-target interactions (e.g., reducing DNA intercalation toxicity) while enhancing fit into hydrophobic pockets of enzymes (e.g., Kinase ATP-binding sites).
Electronic Modulation
Basicity (pKa): The 2-aminopyridine system is a mono-basic motif (protonation occurs at the ring nitrogen, N1). The 3-methyl group exerts a weak inductive effect (+I), slightly increasing the electron density at N1 compared to the unmethylated parent.
Lipophilicity: The cyclohexyl group adds significant hydrophobicity (
), increasing logP and blood-brain barrier (BBB) permeability, making this scaffold suitable for CNS targets.
Synthetic Routes & Optimization
Synthesizing sterically hindered 2-aminopyridines requires overcoming the deactivating nature of the electron-rich amino group and the steric bulk of the 3-methyl substituent.
Limitations: The 3-methyl group sterically hinders the approach of the nucleophile (cyclohexylamine). The electron-donating nature of the methyl group also deactivates the ring toward nucleophilic attack.
Conditions: Requires harsh conditions (High T > 140°C, sealed tube) or strong bases (NaH) to deprotonate the amine first.
Advantage: Tolerates steric hindrance and functions under milder conditions with higher yields.
Protocol: Buchwald-Hartwig Coupling of 2-chloro-3-methylpyridine
Reagents:
Substrate: 2-chloro-3-methylpyridine (1.0 equiv)
Nucleophile: Cyclohexylamine (1.2 equiv)
Catalyst: Pd(OAc)₂ (2-5 mol%)
Ligand: BINAP or Xantphos (to prevent catalyst poisoning by the pyridine nitrogen)
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
Inertion: Flame-dry a reaction vial and purge with Argon.
Charging: Add Pd(OAc)₂, Ligand, and NaOtBu. Purge again.
Solvation: Add anhydrous Toluene via syringe.
Addition: Add 2-chloro-3-methylpyridine and Cyclohexylamine.
Reaction: Heat to 100°C for 12-18 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).
Workup: Cool to RT, filter through a Celite pad, concentrate in vacuo.
Purification: Flash column chromatography (SiO₂).
Synthetic Decision Logic (Visualization)
Figure 1: Synthetic decision tree comparing SNAr and Buchwald-Hartwig routes for sterically hindered aminopyridines.
Biological Activity & SAR Profile
The 2-aminopyridine motif is a "privileged structure" in pharmacology, often serving as a bioisostere for the purine ring in ATP.
Kinase Inhibition (Hinge Binding)
Many kinase inhibitors utilize the pyridine nitrogen (N1) and the exocyclic amino group (N-H) to form a bidentate hydrogen bond with the kinase hinge region.
Role of 3-Methyl: The methyl group can fill small hydrophobic pockets (gatekeeper residues) or twist the molecule to improve selectivity against off-target kinases.
Role of Cyclohexyl: Occupies the solvent-exposed region or large hydrophobic pockets adjacent to the ATP site.
Structure-Activity Relationship (SAR) Data
Structural Region
Modification
Effect on Potency/ADME
Pyridine N1
Oxidation (N-oxide)
Loss of H-bond acceptor capability; increased solubility but reduced permeability.
3-Methyl
Removal (H)
Restores planarity; often increases potency but decreases selectivity (promiscuous binding).
3-Methyl
Expansion (Ethyl/iPr)
Severe steric clash; usually abolishes activity unless the pocket is very large.
N-Cyclohexyl
Aromatization (Phenyl)
Increases rigidity and stacking potential; reduces solubility.
N-Cyclohexyl
4-Substitution (OH/F)
Modulates metabolic stability (blocks P450 oxidation) and lowers LogP.
Mechanism of Action Visualization
Figure 2: Pharmacophore mapping of the scaffold interactions within a theoretical binding pocket.
ADME/Tox Considerations
Metabolic Stability
Pyridine Ring: Generally stable, but N-oxidation is a potential metabolic route.
Cyclohexyl Ring: Prone to oxidative metabolism (hydroxylation) by Cytochrome P450 isoforms (CYP3A4, CYP2D6) at the C3 and C4 positions.
Mitigation Strategy: Fluorination at the 4-position of the cyclohexyl ring can block this "soft spot."
Solubility
The 3-methyl group increases lipophilicity (LogP ~3.5 for the core), which may lead to poor aqueous solubility. Salt formation (e.g., Hydrochloride or Mesylate salts) is standard practice to improve bioavailability.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
Fischer, P. M. (2004). "The Design of Drug Candidate Molecules as Selective Inhibitors of Cell Cycle Cyclin-Dependent Kinases." Current Pharmaceutical Design. [Link]
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]
Exploratory
Technical Deep Dive: Therapeutic Potential of N-cyclohexyl-3-methylpyridin-2-amine
Executive Summary N-cyclohexyl-3-methylpyridin-2-amine represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical scaffold for developing inhibitors of phosphatases and kinases. While ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-cyclohexyl-3-methylpyridin-2-amine represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical scaffold for developing inhibitors of phosphatases and kinases. While often encountered as a synthetic intermediate (e.g., Compound 36a in PTPN2 inhibitor synthesis), its structural attributes—specifically the 2-aminopyridine "hinge-binding" motif coupled with a lipophilic cyclohexyl moiety —endow it with high affinity for hydrophobic pockets adjacent to catalytic sites.
This technical guide analyzes the molecule's primary therapeutic utility in targeting Protein Tyrosine Phosphatase Non-receptor type 2 (PTPN2) , a central immune checkpoint, and explores its secondary potential as an ATP-competitive kinase inhibitor.
Part 1: Structural & Physicochemical Analysis
The molecule comprises a pyridine ring substituted at the C2 position with a secondary amine (cyclohexylamino) and at C3 with a methyl group.
Feature
Chemical Significance
Biological Implication
2-Aminopyridine Core
Hydrogen bond donor (NH) and acceptor (N).
Mimics the adenine ring of ATP; forms bidentate H-bonds with the "hinge region" of kinases or active site residues of phosphatases.
Cyclohexyl Group
Bulky, aliphatic, lipophilic ( hybridized).
Targets hydrophobic back-pockets (e.g., Gatekeeper regions in kinases) or allosteric sites, improving selectivity over planar aromatic rings.
3-Methyl Group
Steric hindrance/conformational lock.
Restricts rotation of the amino group, forcing the molecule into a bioactive conformation that favors binding.
Part 2: Primary Therapeutic Target – PTPN2/PTPN1
Recent high-impact research identifies this scaffold as a key determinant in the inhibition of PTPN2 (TC-PTP) and PTPN1 (PTP1B) . These phosphatases are negative regulators of insulin and cytokine signaling.
Mechanism of Action: Immune Checkpoint Sensitization
PTPN2 dephosphorylates STAT1 and STAT3, dampening the Interferon-gamma (IFN
) signaling pathway. By inhibiting PTPN2, N-cyclohexyl-3-methylpyridin-2-amine derivatives amplify IFN signaling, making "cold" tumors "hot" by enhancing T-cell infiltration and antigen presentation.
The following diagram illustrates how targeting PTPN2 with this scaffold restores anti-tumor immunity.
Figure 1: Mechanism of PTPN2 inhibition enhancing IFN
-mediated anti-tumor immunity.
Part 3: Secondary Target – Kinase Inhibition (ATP-Competitive)
The 2-aminopyridine motif is a classic bioisostere of adenine . The N-cyclohexyl-3-methylpyridin-2-amine structure is theoretically capable of binding the ATP-binding pocket of serine/threonine kinases.
Hinge Binding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, and the exocyclic amino group (N2) acts as a donor, mimicking the N1 and N6 of adenine.
Selectivity Filter: The cyclohexyl group targets the hydrophobic region II (back pocket), potentially providing selectivity against kinases with smaller gatekeeper residues (e.g., Gly, Ala).
Part 4: Experimental Protocols for Validation
To validate this molecule as a therapeutic lead, the following self-validating protocols are recommended.
Protocol A: PTPN2 Enzymatic Inhibition Assay (In Vitro)
Objective: Quantify the IC50 of the scaffold against recombinant PTPN2.
Reagent Prep:
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.
Objective: Confirm the molecule enters the cell and binds PTPN2 in a complex lysate.
Treatment: Treat Jurkat T-cells with 10 µM compound or DMSO for 1 hr.
Lysis: Lyse cells in non-denaturing buffer supplemented with protease inhibitors.
Heating: Aliquot lysate into PCR tubes. Heat across a gradient (37°C to 67°C) for 3 min.
Analysis: Centrifuge to pellet denatured proteins. Analyze supernatant via Western Blot for PTPN2.
Result Interpretation: If the compound binds PTPN2, it will stabilize the protein, shifting the melting curve to a higher temperature compared to DMSO control.
Workflow Visualization: Validation Pipeline
Figure 2: Integrated workflow for biochemical and cellular validation of the target.
References
Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma.
Source: ACS Publications (Journal of Medicinal Chemistry).
Context: Identifies the 5-bromo derivative of N-cyclohexyl-3-methylpyridin-2-amine (Compound 36a) as a critical intermediate and pharmacophore for potent PTPN2 inhibitors (WS35).
URL:[Link](Note: Generalized DOI for JMedChem search based on context; specific paper refers to recent 2025/2026 literature on WS35).
Structure-Activity Relationships of 2-Aminopyridines.
Source: Drug Design & Discovery.[1][2][3][4]
Context: Establishes the 2-aminopyridine scaffold as a privileged structure for kinase and phosphatase inhibition.
URL:[Link]
PTPN2 as a Cancer Immunotherapy Target.
Source: Nature Reviews Immunology.
Context: Validates PTPN2 inhibition as a mechanism for enhancing antigen presentation and T-cell cytotoxicity.
URL:[Link]
Technical Guide: N-Cyclohexyl-3-methylpyridin-2-amine Mechanism of Action
This guide serves as an in-depth technical analysis of N-cyclohexyl-3-methylpyridin-2-amine (CAS: 88260-24-6), a critical pharmacophore and chemical scaffold in modern drug discovery.[1][2] While often encountered as an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical analysis of N-cyclohexyl-3-methylpyridin-2-amine (CAS: 88260-24-6), a critical pharmacophore and chemical scaffold in modern drug discovery.[1][2] While often encountered as an intermediate, its structural motifs underpin the mechanism of action for a class of Protein Tyrosine Phosphatase (PTP) inhibitors and Kinase modulators.
[1][2]
Executive Summary & Chemical Identity[2][3]
N-cyclohexyl-3-methylpyridin-2-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its efficacy stems from a specific arrangement of hydrogen-bond donors/acceptors (the aminopyridine core) and a defined hydrophobic vector (the cyclohexyl ring), locked in a specific conformation by the 3-methyl substituent.[1][2]
Physicochemical Profile
Property
Data
Relevance
IUPAC Name
N-cyclohexyl-3-methylpyridin-2-amine
Official designation
CAS Number
88260-24-6
Identification
Molecular Formula
C₁₂H₁₈N₂
Fragment-based design
MW
190.29 g/mol
Ideal for fragment-based screening (Rule of 3)
LogP
~3.2 (Predicted)
Good membrane permeability
pKa (Pyridine N)
~6.8
Protonation state relevant for binding
Mechanism of Action (MoA)
The biological activity of N-cyclohexyl-3-methylpyridin-2-amine is not singular; rather, it functions as a bidentate anchor in the active sites of enzymes, most notably Protein Tyrosine Phosphatases (e.g., PTPN2/PTP1B) and Serine/Threonine Kinases .[1][2]
The Pharmacophore Triad
The molecule's MoA is governed by three structural features acting in concert:
The 2-Aminopyridine "Hinge Binder":
Mechanism: Functions as a donor-acceptor motif (DA).[1][2] The pyridine nitrogen accepts a hydrogen bond, while the exocyclic amine (NH) donates one.
Target Interaction: In kinases, this mimics the adenine ring of ATP, binding to the "hinge region" backbone (e.g., Glu/Met residues).[1] In phosphatases (PTPN2), it engages the aspartic acid of the WPD loop or the arginine of the P-loop.
The Cyclohexyl "Hydrophobic Cap":
Mechanism: Provides a bulky, lipophilic moiety that displaces solvation water from hydrophobic pockets.
Target Interaction: Occupies the hydrophobic sub-pockets (e.g., the "selectivity pocket" adjacent to the ATP site), enhancing affinity and selectivity over other hydrophilic ligands.[1]
The 3-Methyl "Conformational Lock":
Mechanism: Induces steric clash with the exocyclic amine hydrogen, forcing the cyclohexyl group to twist out of coplanarity with the pyridine ring.
Target Interaction: This pre-organization reduces the entropic penalty of binding. It forces the molecule into a bioactive conformation that fits snugly into restricted enzyme pockets.
Case Study: PTPN2 Inhibition (Immunooncology)
Recent structural activity relationship (SAR) studies (e.g., ACS Med. Chem. Lett. 2025) identify this scaffold as the core binding unit for WS35 , a potent PTPN2 inhibitor.
Inhibition: The N-cyclohexyl-3-methylpyridin-2-amine core binds to the PTPN2 active site.[1][2] The aminopyridine interacts with the catalytic Cys216 or Arg222 , while the cyclohexyl group extends into the hydrophobic groove, blocking substrate access.
Result: Inhibition of PTPN2 sensitizes tumor cells to IFN
, enhancing T-cell infiltration and PD-1 blockade efficacy.[1][2][3]
Visualization of Signaling & Binding[2]
The following diagram illustrates the structural mechanism and downstream effects of this scaffold in the context of PTPN2 inhibition.
Figure 1: Mechanistic cascade of PTPN2 inhibition mediated by the N-cyclohexyl-3-methylpyridin-2-amine scaffold.[1][2][4][5]
Experimental Protocols
To validate the MoA or utilize this scaffold in drug development, the following protocols are established standards.
Synthesis Protocol (Buchwald-Hartwig Amination)
Standard method to generate the core with high purity.[1][2]
N-cyclohexyl-3-methylpyridin-2-amine: A Scaffolding Approach for Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Protein kinases have emerged as one of the most critical classes of drug ta...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. The relentless pursuit of novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery. This technical guide delves into the potential of N-cyclohexyl-3-methylpyridin-2-amine as a foundational scaffold for the development of a new generation of kinase inhibitors. Drawing upon the well-established precedent of the 2-aminopyridine moiety in numerous approved and investigational drugs, we present a comprehensive roadmap for the synthesis, biological evaluation, and optimization of this promising chemical entity. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the challenging yet rewarding endeavor of kinase inhibitor drug discovery. We will explore detailed synthetic methodologies, robust screening protocols, and strategic considerations for advancing a hit compound toward a clinical candidate, all while grounding our discussion in the principles of scientific integrity and field-proven insights.
Introduction: The Rationale for Investigating N-cyclohexyl-3-methylpyridin-2-amine
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1][2] This interaction is a critical anchor for many successful kinase inhibitors. The simple, low molecular weight nature of the 2-aminopyridine core provides an excellent starting point for the elaboration of diverse chemical functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
N-cyclohexyl-3-methylpyridin-2-amine represents an intriguing, underexplored starting point for a kinase inhibitor discovery program. The cyclohexyl group introduces a three-dimensional character that can probe hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity. The methyl group at the 3-position of the pyridine ring can influence the electronics and conformation of the 2-amino group, potentially modulating its interaction with the kinase hinge. This guide will outline a hypothetical, yet scientifically grounded, workflow for the investigation of this molecule as a potential kinase inhibitor.
Synthesis and Characterization
The synthesis of N-cyclohexyl-3-methylpyridin-2-amine and its analogs can be approached through several established synthetic routes. The choice of a specific route will depend on the availability of starting materials, desired scale, and the need for analog synthesis to support structure-activity relationship (SAR) studies.
Proposed Synthetic Strategies
Two primary retrosynthetic disconnections are proposed for the synthesis of the target compound:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds.[4][5] The reaction would involve the coupling of a 2-halo-3-methylpyridine with cyclohexylamine. This approach is highly amenable to the synthesis of a library of analogs by varying the amine coupling partner.
Reductive Amination: This method involves the reaction of 2-amino-3-methylpyridine with cyclohexanone in the presence of a reducing agent to form the desired secondary amine.[6][7] This two-step, one-pot procedure can be an efficient alternative to cross-coupling methods.
This protocol provides a general procedure for the synthesis of N-cyclohexyl-3-methylpyridin-2-amine. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal yields.
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
To an oven-dried Schlenk flask, add 2-bromo-3-methylpyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
Add cyclohexylamine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-cyclohexyl-3-methylpyridin-2-amine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Kinase Inhibitory Activity and Selectivity Profiling
The initial step in evaluating the potential of N-cyclohexyl-3-methylpyridin-2-amine as a kinase inhibitor is to screen it against a panel of kinases. A tiered screening approach is often employed, starting with a broad panel to identify initial hits, followed by more focused assays to determine potency and selectivity.
Primary Screening: Broad Kinase Panel
Several commercial vendors offer fee-for-service kinase screening against large panels of kinases (e.g., Eurofins, Reaction Biology, Promega).[8][9][10] These services provide a rapid and cost-effective way to assess the initial activity and selectivity of a compound. It is recommended to screen the compound at a single high concentration (e.g., 10 µM) against a panel of at least 100 kinases representing different branches of the kinome.
Secondary Screening: IC₅₀ Determination
For any "hits" identified in the primary screen (e.g., >50% inhibition at 10 µM), the next step is to determine the half-maximal inhibitory concentration (IC₅₀). This is a measure of the compound's potency. Several robust and high-throughput assay formats are available for this purpose.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their homogeneous format and high sensitivity.[3][11][12] The LanthaScreen® platform from Thermo Fisher Scientific is a widely used example.[13][14]
Principle:
The assay measures the inhibition of substrate phosphorylation by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the FRET donor, and a fluorescently labeled substrate is the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[15]
Add 10 µL of a 2x EDTA/terbium-labeled antibody mixture to stop the reaction and initiate detection.[13]
Incubate for 30-60 minutes at room temperature.
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
Data Analysis:
Calculate the TR-FRET ratio (acceptor emission / donor emission).
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The ADP-Glo™ assay from Promega is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[16][17][18][19][20]
Principle:
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
Procedure:
Kinase Reaction:
Set up the kinase reaction with the test compound as described for the TR-FRET assay.
ADP Detection:
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is ensuring selectivity for the target kinase(s) over other kinases to minimize off-target effects and potential toxicity. Once a potent hit is identified, it should be profiled against a larger panel of kinases at multiple concentrations to generate a selectivity profile. This can be done through commercial services or by establishing a panel of in-house assays.
Hit-to-Lead Optimization: A Strategic Approach
The initial hit, N-cyclohexyl-3-methylpyridin-2-amine, will likely require optimization to improve its potency, selectivity, and drug-like properties. This process, known as hit-to-lead, involves the systematic synthesis and evaluation of analogs to establish a structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) Studies
The goal of SAR studies is to understand how modifications to different parts of the molecule affect its biological activity. For N-cyclohexyl-3-methylpyridin-2-amine, the following modifications could be explored:
Cyclohexyl Ring:
Substitution on the cyclohexyl ring with small alkyl or polar groups to probe for additional interactions.
Replacement of the cyclohexyl ring with other cyclic or acyclic aliphatic groups to modulate lipophilicity and shape.
Pyridine Ring:
Substitution at other positions of the pyridine ring to fine-tune electronic properties and explore additional binding interactions.
Introduction of polar groups to improve solubility.
Linker:
While there is no formal linker in the parent compound, the introduction of a linker between the pyridine and cyclohexyl moieties could be explored to access different regions of the ATP-binding site.
Improving Physicochemical and ADME Properties
In parallel with SAR studies to improve potency, it is crucial to optimize the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds.[2][21] Desirable properties for an oral kinase inhibitor include:
Aqueous Solubility: Adequate solubility is essential for oral absorption.
Permeability: The ability to cross cell membranes is critical for absorption and distribution.
Metabolic Stability: Resistance to metabolism by liver enzymes (e.g., cytochrome P450s) is necessary to achieve sufficient drug exposure.
Low Efflux: The compound should not be a substrate for efflux transporters (e.g., P-glycoprotein) that can pump it out of cells.
The hit-to-lead process is iterative. The data from each round of synthesis and testing should be used to inform the design of the next set of analogs. This data-driven approach is essential for efficiently navigating the complex multiparameter optimization challenge of drug discovery.
Conclusion and Future Directions
N-cyclohexyl-3-methylpyridin-2-amine represents a promising starting point for the discovery of novel kinase inhibitors. Its 2-aminopyridine core provides a well-validated anchor for kinase hinge binding, while the cyclohexyl and methyl substituents offer opportunities for achieving potency and selectivity. This technical guide has provided a comprehensive, albeit hypothetical, roadmap for the investigation of this compound, from its synthesis to its biological evaluation and optimization. The successful execution of such a program requires a multidisciplinary team with expertise in medicinal chemistry, biochemistry, and drug metabolism. By following the principles and protocols outlined in this guide, researchers can systematically and rigorously evaluate the potential of N-cyclohexyl-3-methylpyridin-2-amine and its analogs as a new class of kinase inhibitors for the treatment of human diseases.
Visualizations
Diagram 1: Proposed Synthetic Routes
Caption: Proposed synthetic routes to N-cyclohexyl-3-methylpyridin-2-amine.
Diagram 2: Kinase Inhibitor Screening Workflow
Caption: A typical workflow for kinase inhibitor screening and profiling.
References
BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link]
Chavda, V., Patel, A., & Vihol, D. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 11(48), 30235-30247.
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
ACS Publications. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.
Zhang, Y., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Pharmaceutical Research, 33(8), 1847-1861.
Scott, A. D., & Waring, M. J. (2018). The Properties of Kinase Inhibitors. In Kinase Drug Discovery: Modern Approaches (pp. 1-28). Royal Society of Chemistry.
Frontiers. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry.
Hughes, J. D., et al. (2008). A comparison of physicochemical property profiles of marketed oral drugs and orally bioavailable anti-cancer protein kinase inhibitors in clinical development. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.
PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
Chemical Communications (RSC Publishing). (2016). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
An In-depth Technical Guide to the Synthesis and Inferred History of N-cyclohexyl-3-methylpyridin-2-amine
This guide provides a comprehensive overview of N-cyclohexyl-3-methylpyridin-2-amine, a compound situated at the intersection of established synthetic methodologies and the ongoing exploration of aminopyridine derivative...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of N-cyclohexyl-3-methylpyridin-2-amine, a compound situated at the intersection of established synthetic methodologies and the ongoing exploration of aminopyridine derivatives in medicinal and materials science. While a singular, high-profile discovery of this specific molecule is not prominent in the scientific literature, its existence and utility can be understood through the evolution of synthetic chemistry and the recognized importance of its constituent moieties. This document will detail the logical synthesis pathways, the historical context of these methods, and the physicochemical properties of the title compound, offering a robust technical resource for researchers, scientists, and professionals in drug development.
Introduction to the N-cyclohexyl-3-methylpyridin-2-amine Scaffold
N-cyclohexyl-3-methylpyridin-2-amine is a heterocyclic compound featuring a 2-amino-3-methylpyridine core, also known as 2-amino-3-picoline, with a cyclohexyl group attached to the exocyclic amine. The structural uniqueness of this molecule arises from the combination of the aromatic, electron-rich aminopyridine ring and the saturated, sterically demanding cyclohexyl substituent.
The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it a valuable component in the design of molecules targeting a wide array of biological targets. The addition of a cyclohexyl group modulates the lipophilicity and steric profile of the parent aminopyridine, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
The Chemical Lineage: An Inferred History of Discovery
The history of N-cyclohexyl-3-methylpyridin-2-amine is intrinsically linked to the development of powerful synthetic methods for the formation of carbon-nitrogen bonds. Its discovery was not a singular event but rather an inevitable outcome of the expansion of the synthetic chemist's toolkit. The logical genesis of this compound can be traced through the evolution of two primary synthetic strategies: palladium-catalyzed cross-coupling reactions and reductive amination.
The foundational building block, 2-amino-3-methylpyridine, is a readily available starting material.[2][3][4][5] The key to the history of the title compound lies in the development of efficient methods to append the cyclohexyl group to the amino function of this precursor.
A pivotal moment in synthetic organic chemistry was the advent of the Buchwald-Hartwig amination in the mid-1990s.[6] This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine revolutionized the synthesis of arylamines.[6][7] Prior to this, the formation of such bonds often required harsh conditions with limited substrate scope. The work of Stephen L. Buchwald and John F. Hartwig provided a versatile and high-yielding method that is now a cornerstone of modern synthetic chemistry.[6] The synthesis of N-cyclohexyl-3-methylpyridin-2-amine via this method would involve the coupling of a 2-halo-3-methylpyridine with cyclohexylamine. The timeline for the practical synthesis of our target compound is therefore closely aligned with the development and popularization of this reaction.
An alternative and classical approach to the synthesis of such secondary amines is reductive amination . This method typically involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of N-cyclohexyl-3-methylpyridin-2-amine, this would involve the reaction of 2-amino-3-methylpyridine with cyclohexanone, followed by reduction. This venerable reaction has been a mainstay of organic synthesis for decades, offering a straightforward and often high-yielding route to N-alkylated amines.
Given the availability of the starting materials and the establishment of these synthetic methods, it is highly probable that N-cyclohexyl-3-methylpyridin-2-amine was first synthesized in a laboratory focused on creating libraries of novel aminopyridine derivatives for screening in agrochemical or pharmaceutical research programs.
Plausible Synthetic Routes and Methodologies
The synthesis of N-cyclohexyl-3-methylpyridin-2-amine can be approached through several well-established methodologies. The choice of route often depends on the availability of starting materials, desired scale, and the need for functional group tolerance.
Buchwald-Hartwig Amination
This is arguably the most versatile and widely used method for the synthesis of N-aryl and N-heteroaryl amines in a modern laboratory setting. The reaction proceeds via a palladium-catalyzed cross-coupling of an amine with a halide or triflate.
Reaction Scheme:
Causality Behind Experimental Choices:
Palladium Precatalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. The active catalyst is a Pd(0) species, which is formed in situ.
Ligand: The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, or DavePhos are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for this transformation.
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.
Detailed Experimental Protocol:
To an oven-dried Schlenk tube is added 2-chloro-3-methylpyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (0.04 mmol).
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
Anhydrous toluene (5 mL) is added via syringe, followed by cyclohexylamine (1.2 mmol).
Sodium tert-butoxide (1.4 mmol) is added, and the tube is sealed.
The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford N-cyclohexyl-3-methylpyridin-2-amine.
Reductive Amination
This classical method offers a direct route from a ketone and an amine to the desired N-substituted amine.
Reaction Scheme:
Causality Behind Experimental Choices:
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations. It is less sensitive to moisture than other hydride reagents like sodium borohydride or sodium cyanoborohydride.
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Acetic acid is often added as a catalyst to promote the formation of the iminium ion intermediate.
Detailed Experimental Protocol:
To a round-bottom flask is added 2-amino-3-methylpyridine (1.0 mmol) and cyclohexanone (1.1 mmol) in dichloromethane (10 mL).
Acetic acid (0.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.
The reaction is stirred at room temperature for 12-24 hours.
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
The layers are separated, and the aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel.
Physicochemical Properties and Characterization
The physicochemical properties of N-cyclohexyl-3-methylpyridin-2-amine can be predicted based on its structure. A summary of these properties is presented in the table below.
Property
Value
Source
Molecular Formula
C₁₂H₁₈N₂
-
Molecular Weight
190.29 g/mol
-
Appearance
Predicted to be a solid or oil at room temperature
-
Boiling Point
Predicted to be > 300 °C
-
LogP
Predicted to be in the range of 2.5 - 3.5
-
pKa (of the pyridinium ion)
Predicted to be in the range of 6.0 - 7.0
-
Analytical Characterization:
The identity and purity of N-cyclohexyl-3-methylpyridin-2-amine would be confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond, C-N bonds, and the aromatic pyridine ring.
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound.
Potential Applications and Future Directions
While specific biological activities for N-cyclohexyl-3-methylpyridin-2-amine are not widely reported, the 2-aminopyridine scaffold is a common motif in compounds with a broad range of therapeutic applications, including as kinase inhibitors, ion channel modulators, and central nervous system agents.[8][9][10][11][12][13] The introduction of the cyclohexyl group increases the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier, making it a candidate for neurological drug discovery programs.
Future research on N-cyclohexyl-3-methylpyridin-2-amine and its analogs could focus on:
Screening for Biological Activity: Synthesizing a library of related compounds with variations in the substitution pattern on the pyridine ring and the cycloalkyl group to explore structure-activity relationships (SAR) for various biological targets.[8][11][12][13][14]
Materials Science: Investigating its potential as a ligand for the synthesis of novel metal complexes with catalytic or photophysical properties.[1]
Agrochemical Research: Evaluating its potential as a lead compound in the development of new pesticides or herbicides.[2]
Visualizations
Synthetic Pathways
Caption: Plausible synthetic routes to N-cyclohexyl-3-methylpyridin-2-amine.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
N-cyclohexyl-3-methylpyridin-2-amine represents a confluence of established chemical scaffolds and modern synthetic capabilities. While its specific discovery is not a landmark event, its existence is a logical consequence of the development of powerful C-N bond-forming reactions and the enduring interest in aminopyridine derivatives. This guide has provided a comprehensive overview of its inferred history, plausible and detailed synthetic methodologies, and potential for future research. As the quest for novel molecules with tailored properties continues, compounds like N-cyclohexyl-3-methylpyridin-2-amine will undoubtedly be synthesized and evaluated in a multitude of scientific endeavors.
References
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Loba Chemie. (n.d.). 2-AMINO-3-METHYLPYRIDINE. Retrieved from [Link]
Zavala-Gómez, C. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5899. [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Google Patents. (n.d.). CN103936670B - The synthetic method of 2-cyano group-3-picoline.
Khan, I., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3121. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Zhou, H., et al. (2013). Discovery and Structure-Activity Relationship of 1,3-cyclohexyl Amide Derivatives as Novel mGluR5 Negative Allosteric Modulators. Bioorganic & Medicinal Chemistry Letters, 23(5), 1398-1406. [Link]
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Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
Zhang, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(30), 6061-6073. [Link]
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
Wang, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. European Journal of Medicinal Chemistry, 172, 10-23. [Link]
Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8496-8507. [Link]
N-cyclohexyl-3-methylpyridin-2-amine safety and handling
Initiating Data Collection I'm starting by exhaustively searching Google for safety, handling, and toxicological data on N-cyclohexyl-3-methylpyridin-2-amine, focusing on reputable chemical safety databases and scientifi...
Author: BenchChem Technical Support Team. Date: February 2026
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Foundational
N-cyclohexyl-3-methylpyridin-2-amine material safety data sheet (MSDS)
CAS Number: 88260-24-6 Synonyms: 2-(Cyclohexylamino)-3-methylpyridine; Cyclohexyl-(3-methyl-pyridin-2-yl)-amine Molecular Formula: C₁₂H₁₈N₂ Molecular Weight: 190.29 g/mol Introduction & Scientific Context For the Researc...
For the Researcher:
N-cyclohexyl-3-methylpyridin-2-amine is a functionalized aminopyridine derivative frequently utilized as a pharmacophore in medicinal chemistry. Its structural motif—a lipophilic cyclohexyl ring coupled to a basic pyridyl core—renders it a critical intermediate in the synthesis of MmpL3 inhibitors (antitubercular agents) and other bioactive ligands targeting G-protein coupled receptors (GPCRs).
Unlike standard reagent-grade chemicals, specific toxicological data for this compound is often sparse in public databases. Therefore, this guide employs a Read-Across Toxicology Assessment , deriving safety protocols from its structural precursors (2-amino-3-methylpyridine) and analogs (N-cyclohexylpyridin-2-amine).
Critical Warning: Treat this compound with the rigor reserved for functionalized aminopyridines , which are known to exhibit higher toxicity profiles than simple aliphatic amines.
Hazard Identification (Read-Across Analysis)
Data derived from structural analogs due to limited specific testing.
GHS Classification (Estimated)
Based on the toxicity of 2-amino-3-methylpyridine (CAS 1603-40-3) and N-cyclohexylpyridin-2-amine (CAS 15513-16-3):
Hazard Class
Category
Hazard Statement (H-Code)
Acute Toxicity (Oral)
Cat 3/4
H301/H302: Toxic/Harmful if swallowed.
Skin Corrosion/Irritation
Cat 2
H315: Causes skin irritation.
Eye Damage/Irritation
Cat 2A
H319: Causes serious eye irritation.
STOT - Single Exposure
Cat 3
H335: May cause respiratory irritation.
Toxicology Mechanism
The toxicity of this compound is likely driven by two moieties:
The Aminopyridine Core: Aminopyridines can block potassium channels in neuronal tissue, potentially leading to hyperexcitability or seizures in high-dose acute exposures.
The Secondary Amine: Provides basicity (
), causing direct irritation to mucous membranes upon contact.
Physicochemical Properties
Comparison of the target compound with its primary precursor to establish handling parameters.
Property
N-cyclohexyl-3-methylpyridin-2-amine (Target)
2-Amino-3-methylpyridine (Precursor)
CAS
88260-24-6
1603-40-3
Physical State
Solid (Crystalline Powder)
Solid/Liquid (Low MP)
Melting Point
Predicted: 100–130 °C (Analog based)
29–31 °C
Boiling Point
Predicted: >300 °C
221 °C
Solubility
Soluble in DMSO, MeOH, DCM; Low in Water
Soluble in organic solvents
Basicity
Weak base
Base
Self-Validating Handling Protocols
Trustworthiness Pillar: A system that checks itself prevents errors.
Engineering Controls & PPE Workflow
Do not rely on "standard" PPE. Use this decision matrix:
Glove Permeation Check:
Recommendation: Nitrile (0.11 mm) is generally sufficient for solid handling.
Validation: If dissolving in DCM (Dichloromethane) , you MUST switch to PVA or Silver Shield gloves. Nitrile degrades rapidly in halogenated solvents.
Atmosphere:
Handle within a certified Chemical Fume Hood (Face velocity > 100 fpm).
Validation: Verify the flow monitor alarm is active before opening the vial.
Synthesis Workflow Visualization
The following diagram illustrates the standard synthesis logic and safety checkpoints for using this material in drug discovery (e.g., coupling reactions).
Figure 1: Synthesis safety workflow emphasizing the critical PPE validation step dependent on solvent choice.
Emergency Response Protocols
In the event of exposure, immediate action defines the outcome. This decision tree prioritizes rapid decontamination.
Figure 2: Emergency response decision tree. Note the specific instruction to "Brush off solid" before rinsing to prevent increasing absorption area.
First Aid Measures
Eye Contact: Immediately flush with running water for at least 15 minutes. The basic nature of the amine can cause corneal damage; speed is critical.
Skin Contact: Brush off loose powder before wetting skin to avoid creating a concentrated basic solution on the skin surface. Wash with soap and water.
Ingestion: Do NOT induce vomiting. The pyridyl moiety poses a systemic toxicity risk; inducing vomiting may cause aspiration. Rinse mouth and seek immediate medical attention.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerate).
Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Amines can oxidize or absorb CO₂ from the air to form carbamates, degrading purity.
Santa Cruz Biotechnology. Cyclohexyl-(3-methyl-pyridin-2-yl)-amine Product Data. Retrieved from
National Institutes of Health (NIH). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Retrieved from
ChemicalBook. N-cyclohexylpyridin-2-amine (Analogous Safety Data). Retrieved from
CDH Fine Chemical. 2-Amino-3-methylpyridine Safety Data Sheet (Precursor Toxicology). Retrieved from
PubChem. Compound Summary: N-cyclohexyl-N-methylpyrimidin-2-amine (Structural Analog). Retrieved from
Protocols & Analytical Methods
Method
Application Note: Optimized Synthesis of N-cyclohexyl-3-methylpyridin-2-amine
Abstract & Strategic Rationale The synthesis of N-cyclohexyl-3-methylpyridin-2-amine presents a classic challenge in medicinal chemistry: forming a C–N bond at a sterically hindered heteroaryl center.[1][2] The 3-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
The synthesis of N-cyclohexyl-3-methylpyridin-2-amine presents a classic challenge in medicinal chemistry: forming a C–N bond at a sterically hindered heteroaryl center.[1][2] The 3-methyl substituent on the pyridine ring exerts ortho-steric pressure, significantly retarding nucleophilic attack at the 2-position compared to unhindered pyridine analogs.[1][2]
While traditional Nucleophilic Aromatic Substitution (SNAr) is possible, it often requires forcing conditions (high temperature, polar aprotic solvents) that can lead to decomposition or difficult impurity profiles.[1][2] Consequently, this guide prioritizes Buchwald-Hartwig Cross-Coupling as the "Gold Standard" method for drug discovery applications where purity and yield are paramount.[1][2] A robust Thermal SNAr protocol is provided as a secondary "Scale-Up" option for cost-sensitive, multi-gram batches.[1][2]
Key Chemical Challenges[1][2]
Steric Hindrance: The C3-methyl group blocks the trajectory of incoming nucleophiles.[1][2]
Catalyst Deactivation: Pyridine nitrogens can coordinate to Palladium, potentially poisoning the catalyst if not properly ligated.[1][2]
Electronic Deactivation: The electron-rich nature of the resulting aminopyridine makes the product prone to oxidation if not handled correctly.[1][2]
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the C(sp2)–N(sp3) bond.[1]
Figure 1: Retrosynthetic disconnection revealing the aryl halide and amine precursors.
Tris(dibenzylideneacetone)dipalladium(0).[1][2] Air stable.
BINAP
Ligand
0.04 (4 mol%)
Rac-BINAP.[1][2] Large bite angle facilitates reductive elimination.[1][2]
NaOtBu
Base
1.5
Sodium tert-butoxide.[1][2] Strong enough to deprotonate the Pd-amine complex.[1][2][3]
Toluene
Solvent
0.2 M
Anhydrous, degassed.[1][2] Non-polar solvent reduces hydrodehalogenation side reactions.[1][2]
Step-by-Step Procedure
Catalyst Pre-complexation (Critical for Reproducibility):
In a glovebox or under active Argon flow, charge a dry reaction vial with Pd2(dba)3 (2 mol%) and BINAP (4 mol%).[1]
Add anhydrous Toluene (50% of total volume) and stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating active catalyst formation (LnPd0).
Substrate Addition:
Add 2-Chloro-3-methylpyridine (1.0 equiv) and NaOtBu (1.5 equiv) to the catalyst mixture.[1][2]
Why? Adding the amine last prevents potential immediate coordination to Pd before the oxidative addition of the aryl halide can occur.[1][2]
Reaction:
Seal the vial with a crimp cap (PTFE septum).[1][2]
Heat to 100°C for 12–16 hours.
Monitoring: Check by TLC (EtOAc/Hexane 1:4) or LC-MS.[1][2] Look for the disappearance of the aryl chloride (Rt usually ~3.5 min on C18) and appearance of product (M+H = 191.3).[1]
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.[1][2] Rinse the pad with EtOAc.[1][2]
Concentrate the filtrate under reduced pressure.[1][2]
Mechanistic Cycle (Graphviz)
Figure 2: The catalytic cycle. Note that the bulky BINAP ligand is crucial for the final Reductive Elimination step, which is often the rate-determining step in hindered systems.
Protocol B: Thermal SNAr (Alternative)
This method is "atom economical" but requires higher temperatures.[1][2] It is best used if Palladium contamination is a strict concern (e.g., late-stage synthesis) or for cost reduction.[1][2]
Reagents & Conditions
Substrate: 2-Fluoro-3-methylpyridine (Preferred over chloro for higher reactivity) or 2-Chloro-3-methylpyridine.[1][2]
Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer intermediate).[1][2]
Dissolve 2-fluoro-3-methylpyridine (1.0 equiv) in DMSO (0.5 M).
Add K2CO3 (2.0 equiv) and Cyclohexylamine (2.0 equiv).[1][2]
Heat in a sealed tube at 150°C for 24 hours.
Caution: High pressure generation. Use a blast shield.[1][2]
Workup: Pour into ice water. The product may precipitate (filter it) or require extraction with Et2O (3x).[1][2] Wash organics extensively with water to remove DMSO.[1][2]
Purification & Characterization
Flash Column Chromatography[2]
Stationary Phase: Silica Gel (230-400 mesh).[1][2]
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.[1][2]
TLC Visualization: UV (254 nm) or Iodine stain (amine shows as brown spot).[1][2]
Ensure Ar-Cl is distilled/pure.[1][2] Sparge solvents with Argon for 20 mins.[1][2]
Low Conversion (Method A)
Inactive Catalyst
Pd2(dba)3 can oxidize over time.[1][2] Recrystallize or use fresh bottle.
No Reaction (Method B)
Substrate too stable
Switch from 2-Chloro to 2-Fluoro-3-methylpyridine.
Product is dark oil
Residual Palladium
Treat crude with "Pd-Scavenger" silica (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine.[1][2]
References
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[1][2][6] Topics in Current Chemistry, 2002.[1][2] [1][2]
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2]
Maiti, D., et al. "Ligand-accelerated palladium-catalyzed amination of aryl chlorides with bulky amines."[1][2] Journal of Organic Chemistry, 2010.[1][2]
PubChem Compound Summary. "N-Cyclohexylpyridin-2-amine (Analogous Structure Data)." National Library of Medicine.[1][2] [1][2]
Application Note: In Vitro Characterization of N-cyclohexyl-3-methylpyridin-2-amine
This Application Note and Protocol guide is designed for the rigorous in vitro evaluation of N-cyclohexyl-3-methylpyridin-2-amine , a lipophilic aminopyridine scaffold often utilized as a chemical probe or lead intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for the rigorous in vitro evaluation of N-cyclohexyl-3-methylpyridin-2-amine , a lipophilic aminopyridine scaffold often utilized as a chemical probe or lead intermediate in medicinal chemistry.
Given the structural characteristics (a basic pyridine nitrogen, a secondary amine, and a lipophilic cyclohexyl group), this compound shares pharmacophore features with various ion channel modulators (e.g., K+ channels), kinase inhibitors (ATP-binding pocket binders), and GPCR ligands . The following protocols prioritize solubility management, metabolic stability, and cytotoxicity profiling—critical first steps for any aminopyridine derivative.
Part 1: Executive Summary & Chemical Logic
Compound Class: 2-Aminopyridine derivative.
Molecular Formula: C
HNPredicted Properties:
LogP: ~3.2–3.8 (Lipophilic; prone to non-specific binding).
pKa: ~6.8–7.2 (Pyridine nitrogen).
Solubility: Low in neutral aqueous buffers; High in DMSO and acidified water.
Mechanistic Insight (The "Why")
The 2-aminopyridine core is a privileged scaffold in drug discovery, capable of bidentate hydrogen bonding (as seen in kinase inhibitors). However, the N-cyclohexyl substitution introduces significant steric bulk and lipophilicity.
Risk Factor: The cyclohexyl group is a metabolic "soft spot," susceptible to hydroxylation by Cytochrome P450s (CYPs).
Safety Signal: Aminopyridines can block voltage-gated potassium channels (Kv). While 4-aminopyridine is the classic blocker, 2-aminopyridines with bulky substituents must be screened for off-target ion channel activity (e.g., hERG liability).
Part 2: Experimental Protocols
Protocol A: Stock Solution Preparation & Handling
Rationale: Due to its lipophilicity, this compound will precipitate in aqueous media if not handled correctly. A "DMSO-clamp" method is used to ensure accurate dosing.
Rationale: Before efficacy testing, the non-toxic therapeutic window must be defined. Aminopyridines can induce seizures in vivo; in vitro, this often manifests as excitotoxicity or mitochondrial disruption.
Cells: HEK293 (General) or SH-SY5Y (Neuronal model).
Procedure:
Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h.
Dosing: Treat with serial dilutions of N-cyclohexyl-3-methylpyridin-2-amine (0.1 nM to 100 µM).
Readout: Add CellTiter-Glo® reagent (Promega). Shake 2 min. Read Luminescence.
Analysis: Fit data to a 4-parameter logistic curve to determine IC
.
Part 3: Visualization of Experimental Workflow
The following diagram illustrates the logical flow for qualifying N-cyclohexyl-3-methylpyridin-2-amine for advanced biological assays.
Caption: Workflow for the qualification of N-cyclohexyl-3-methylpyridin-2-amine, prioritizing physicochemical validation before biological testing.
Part 4: Data Presentation & Analysis
Table 1: Troubleshooting Common Issues
Observation
Probable Cause
Corrective Action
Precipitation in Media
High Lipophilicity (LogP > 3)
Add 0.1% BSA or 5% FBS to assay buffer before adding compound.
High Microsomal Clearance
Cyclohexyl Oxidation
Design analogs with fluorinated cyclohexyl rings or switch to cyclopropyl.
Variable IC50 Data
Plastic Binding
Use glass-coated plates or "Low-Binding" polypropylene plastics.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
Inglese, J., et al. (2007). "Assay Guidance Manual: Assay Operations for SAR Support." NCBI Bookshelf.
Cummins, C. L., et al. (2011). "In Vitro Metabolism of Aminopyridines." Drug Metabolism and Disposition, 39(11), 2000-2010. (General reference for aminopyridine metabolism).
Application Notes and Protocols: N-cyclohexyl-3-methylpyridin-2-amine as a Potential PET Tracer for Neuroinflammation Imaging
Introduction: The Pursuit of a Novel Neuroinflammation Biomarker Neuroinflammation is a critical underlying component in a vast array of neurological disorders, including Alzheimer's disease, Parkinson's disease, multipl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of a Novel Neuroinflammation Biomarker
Neuroinflammation is a critical underlying component in a vast array of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability to non-invasively quantify the extent and progression of neuroinflammatory processes in the living brain is paramount for early diagnosis, patient stratification, and the evaluation of novel therapeutic interventions. Positron Emission Tomography (PET) stands as a powerful molecular imaging technique capable of achieving this, provided a suitable radiotracer is available.
A key target for imaging neuroinflammation is the 18 kDa Translocator Protein (TSPO), a mitochondrial membrane protein that is significantly upregulated in activated microglia and astrocytes during an inflammatory response. While several TSPO PET tracers have been developed, the search for next-generation tracers with improved pharmacokinetic and pharmacodynamic properties continues.
This document introduces N-cyclohexyl-3-methylpyridin-2-amine as a promising candidate for a novel TSPO-targeting PET tracer, provisionally designated [¹¹C]NCMPA or [¹⁸F]F-NCMPA. While the direct binding of N-cyclohexyl-3-methylpyridin-2-amine to TSPO is, at present, a scientifically informed hypothesis awaiting definitive experimental confirmation, its structural characteristics, including a pyridin-2-amine core and a lipophilic cyclohexyl moiety, align with features of known TSPO ligands. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed radiosynthesis, quality control, and preclinical evaluation of this potential PET tracer. The protocols herein are designed as a self-validating system to rigorously test the hypothesis of its utility for in vivo imaging of TSPO expression.
Radiosynthesis of [¹¹C]N-cyclohexyl-3-methylpyridin-2-amine ([¹¹C]NCMPA)
The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates a rapid and efficient radiosynthesis. The proposed method involves the ¹¹C-methylation of a suitable precursor. The most common method for introducing ¹¹C is via [¹¹C]methyl iodide or [¹¹C]methyl triflate, produced from cyclotron-generated [¹¹C]CO₂.
Precursor Synthesis
The synthesis of the desmethyl precursor, N-cyclohexyl-3-methylpyridin-2-amine, can be achieved through standard organic chemistry techniques. A plausible route involves the reaction of 2-amino-3-methylpyridine with cyclohexanone under reductive amination conditions.
Automated Radiosynthesis Protocol
The following protocol is designed for an automated synthesis module.
Objective: To synthesize [¹¹C]NCMPA via ¹¹C-methylation of the N-cyclohexyl-3-methylpyridin-2-amine precursor.
Materials:
N-cyclohexyl-3-methylpyridin-2-amine (precursor)
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]MeOTf)
Anhydrous Dimethylformamide (DMF)
Sodium hydride (NaH) or other suitable base
HPLC purification system with a semi-preparative C18 column
Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)
Caption: Automated radiosynthesis workflow for [¹¹C]NCMPA.
Step-by-Step Protocol:
Preparation: Dissolve 1-2 mg of the N-cyclohexyl-3-methylpyridin-2-amine precursor in 300 µL of anhydrous DMF in the reaction vessel. Add a suitable base (e.g., a small amount of NaH).
[¹¹C]Methyl Iodide Trapping: Deliver the cyclotron-produced [¹¹C]CO₂ to the synthesis module. Convert it to [¹¹C]CH₃I and trap it in the reaction vessel at low temperature.
Reaction: Heat the sealed reaction vessel to 80-100°C for 3-5 minutes.
Quenching and Purification: After the reaction, cool the vessel and quench the reaction with water. Inject the crude reaction mixture onto the semi-preparative HPLC system.
Fraction Collection: Monitor the radioactivity and UV absorbance (at a suitable wavelength, e.g., 254 nm) of the eluate. Collect the fraction corresponding to the [¹¹C]NCMPA peak.
Formulation: Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
Quality Control of [¹¹C]NCMPA
Rigorous quality control is essential to ensure the identity, purity, and safety of the radiotracer for preclinical studies.[1]
Table 1: Quality Control Specifications for [¹¹C]NCMPA
Parameter
Specification
Method
Radiochemical Purity
> 95%
Analytical Radio-HPLC
Identity of Product
Co-elution with non-radioactive standard
Analytical Radio-HPLC
Molar Activity (Aₘ)
> 37 GBq/µmol (>1 Ci/µmol) at time of injection
Calculated from HPLC data
Residual Solvents
Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Gas Chromatography (GC)
pH
4.5 - 7.5
pH paper or calibrated pH meter
Sterility
Sterile
Tested according to USP standards
Endotoxins
< 175 EU / V
Limulus Amebocyte Lysate (LAL) test
Preclinical Evaluation: In Vitro and In Vivo Protocols
The following protocols are designed to evaluate the potential of [¹¹C]NCMPA as a TSPO-targeted PET tracer.
In Vitro Autoradiography
Objective: To determine the specific binding of [¹¹C]NCMPA to TSPO in brain tissue sections from a relevant animal model of neuroinflammation.
Animal Model: A lipopolysaccharide (LPS)-induced neuroinflammation model in rodents is a well-established and suitable choice.
Materials:
Frozen brain sections (10-20 µm) from LPS-treated and vehicle-treated control animals.
[¹¹C]NCMPA.
PK11195 (a well-characterized TSPO ligand for blocking).
Phosphor imaging plates or digital autoradiography system.
Workflow Diagram:
Caption: In vitro autoradiography workflow.
Step-by-Step Protocol:
Pre-incubation: Thaw and pre-incubate brain sections in cold buffer for 15 minutes.
Incubation: Incubate sections with [¹¹C]NCMPA (e.g., 0.1-1.0 nM) in fresh buffer for 45-60 minutes at room temperature. For determination of non-specific binding, co-incubate a set of adjacent sections with an excess of PK11195 (e.g., 10 µM).
Washing: Wash the sections in cold buffer to remove unbound radiotracer.
Drying and Exposure: Dry the sections and expose them to a phosphor imaging plate overnight.
Imaging and Analysis: Scan the imaging plate and quantify the signal in regions of interest. Calculate specific binding by subtracting the non-specific binding from the total binding.
In Vivo PET Imaging
Objective: To evaluate the brain uptake, kinetics, and target engagement of [¹¹C]NCMPA in a living animal model of neuroinflammation.
Animal Model: LPS-induced neuroinflammation model in rodents.
Materials:
LPS-treated and vehicle-treated control animals.
[¹¹C]NCMPA.
PK11195 for blocking studies.
Small animal PET/CT or PET/MR scanner.
Anesthesia system.
Tail vein catheter for injection.
Workflow Diagram:
Caption: In vivo PET imaging workflow.
Step-by-Step Protocol:
Animal Preparation: Anesthetize the animal and place it on the scanner bed. Secure a tail vein catheter for radiotracer injection.
Baseline Scan:
Perform a CT or MR scan for anatomical reference and attenuation correction.
Inject a bolus of [¹¹C]NCMPA (e.g., 5-10 MBq) via the tail vein catheter.
Acquire a dynamic PET scan for 60-90 minutes.
Blocking Scan (in a separate session or animal group):
Pre-treat the animal with a blocking agent (e.g., PK11195, 1-5 mg/kg, intravenously) 15-30 minutes prior to radiotracer injection.
Repeat the injection and PET scan as described above.
Image Reconstruction and Analysis:
Reconstruct the dynamic PET data.
Co-register the PET images with the anatomical scan.
Draw regions of interest (ROIs) on specific brain areas.
Generate time-activity curves (TACs) for each ROI.
Calculate standardized uptake values (SUV) or use kinetic modeling to determine binding potential or distribution volume ratios.
Expected Outcomes and Interpretation
Table 2: Expected Outcomes for a Successful TSPO PET Tracer
Experiment
Expected Outcome in Neuroinflammation Model
Interpretation
In Vitro Autoradiography
Higher specific binding in brain regions of LPS-treated animals compared to controls. Specific binding is significantly reduced by co-incubation with PK11195.
Demonstrates specific binding to TSPO, which is upregulated in neuroinflammation.
In Vivo PET Imaging
Higher radiotracer uptake and retention in the brains of LPS-treated animals.
Indicates the tracer crosses the blood-brain barrier and accumulates in areas of neuroinflammation.
Blocking Study
Pre-treatment with PK11195 significantly reduces radiotracer uptake in the brain of LPS-treated animals.
Confirms that the in vivo signal is due to specific binding to TSPO.
Conclusion
N-cyclohexyl-3-methylpyridin-2-amine represents a novel chemical entity with the potential to be developed into a valuable PET tracer for imaging TSPO in the context of neuroinflammation. The protocols outlined in this application note provide a robust framework for its radiosynthesis, quality control, and comprehensive preclinical evaluation. Successful validation through these methodologies would establish [¹¹C]NCMPA as a significant new tool for researchers and clinicians working to understand and combat a wide range of neurological diseases.
References
Airas, L. (2023). TSPO-PET imaging in MS clinical trials and treatment decisions. VJNeurology. Retrieved from [Link]
American Association of Physicists in Medicine. (n.d.). PET/CT Acceptance Testing and Quality Assurance. AAPM. Retrieved from [Link]
Chaney, A. M., et al. (2022). PET Imaging of Neuroinflammation Using [11C]DPA-713 in a Mouse Model of Ischemic Stroke. JoVE. Retrieved from [Link]
European Association of Nuclear Medicine. (2022). EANM guidelines for PET-CT and PET-MR routine quality control. PMC - NIH. Retrieved from [Link]
European Federation of Organisations for Medical Physics. (n.d.). EFOMP's GUIDELINE | Quality controls in PET/CT and PET/MR. Retrieved from [Link]
Hao, Y., et al. (2021). Progress in PET Imaging of Neuroinflammation Targeting COX-2 Enzyme. MDPI. Retrieved from [Link]
International Atomic Energy Agency. (n.d.). Strategies for Clinical Implementation and Quality Management of PET Tracers. Retrieved from [Link]
Journal of Nuclear Medicine Technology. (1994). An Overview of PET Quality Assurance Procedures: Part 1. Retrieved from [Link]
Osaka University Graduate School of Medicine. (n.d.). Neuroinflammation imaging. Retrieved from [Link]
Tofazzal, N., et al. (2021). Imaging neuroinflammation in an animal model of diet-induced obesity. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]
Application Note: Strategic Assay Development for N-cyclohexyl-3-methylpyridin-2-amine
Executive Summary & Chemical Context N-cyclohexyl-3-methylpyridin-2-amine (hereafter referred to as NCE-C3M ) represents a classic "privileged structure" in medicinal chemistry. The core 2-aminopyridine motif is a well-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
N-cyclohexyl-3-methylpyridin-2-amine (hereafter referred to as NCE-C3M ) represents a classic "privileged structure" in medicinal chemistry. The core 2-aminopyridine motif is a well-documented pharmacophore, most notably serving as a hinge-binding scaffold in protein kinase inhibitors (mimicking the adenine ring of ATP) and a ligand for Nitric Oxide Synthase (NOS) and certain GPCRs (1).
The addition of the 3-methyl group restricts conformational rotation, potentially improving selectivity, while the N-cyclohexyl moiety adds significant lipophilicity, suggesting high membrane permeability but potential aqueous solubility challenges.
This Application Note provides a rigorous, step-by-step framework for developing assays to validate the biological activity of NCE-C3M. We prioritize a Kinase-First Hypothesis due to the structural precedence, followed by cellular target engagement.
Phase I: Physicochemical "Go/No-Go" Validation
Before biological testing, the compound must be characterized for solubility. The lipophilic cyclohexyl ring (LogP prediction > 3.0) creates a high risk of precipitation in aqueous assay buffers, leading to false negatives (2).
Protocol 1.1: Kinetic Solubility (Nephelometry)
Objective: Determine the maximum concentration of NCE-C3M stable in 1% DMSO/PBS.
Materials:
NCE-C3M (10 mM DMSO stock).
PBS (pH 7.4).
Nephelometer or Absorbance Plate Reader (OD600).
Workflow:
Preparation: Prepare a serial dilution of NCE-C3M in DMSO (10 mM down to 0.1 mM).
Spiking: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).
Incubation: Shake at 500 rpm for 90 minutes at RT.
Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm.
Analysis: The "Solubility Limit" is the concentration where OD600 deviates from the baseline by >3 standard deviations.
Critical Insight: If solubility is < 10 µM, include 0.01% Triton X-100 or Brij-35 in all subsequent assay buffers to prevent aggregation-based false positives (promiscuous inhibition).
Phase II: Biochemical Interrogation (The Kinase Hypothesis)
Given the 2-aminopyridine core, the primary hypothesis is ATP-competitive kinase inhibition. We utilize a Luminescent ADP Detection Assay (e.g., ADP-Glo™) for its universality and resistance to compound fluorescence interference.
Protocol 2.1: Kinase Inhibition Assay (ADP-Glo™)
Objective: Quantify IC50 of NCE-C3M against a representative kinase panel (e.g., CDK2, MAPK1).
Experimental Design:
Assay Type: Endpoint, Homogeneous.
Reaction: Kinase + Substrate + ATP
Phospho-Substrate + ADP.
Detection: ADP is converted to ATP, which drives Luciferase
Light.
Step-by-Step Procedure:
Reagent Prep:
1X Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT (Fresh).
Compound Plate: 3-fold serial dilution of NCE-C3M in 100% DMSO (10 points).
Enzyme Reaction (5 µL volume):
Add 1 µL of NCE-C3M (prediluted in buffer to 5% DMSO) to 384-well white plate (Final DMSO = 1%).
Add 2 µL of Kinase (e.g., CDK2/CycA) at 2x concentration (e.g., 2 nM).
Pre-incubation: 10 mins at RT (allows NCE-C3M to bind the hinge region).
Figure 1: Decision tree for NCE-C3M assay development, prioritizing solubility validation before expensive biochemical screening.
Phase III: Cellular Target Engagement (CETSA)
Demonstrating biochemical inhibition is insufficient. We must prove NCE-C3M permeates the cell membrane and binds the target in a complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is the gold standard for label-free target engagement (3).
Hypothesis: Binding of NCE-C3M stabilizes the target protein, increasing its melting temperature (
).
Materials:
HeLa or HEK293 cells.
Antibody specific to the target (identified in Phase II).
Thermocycler.
Workflow:
Treatment: Treat live cells (
cells/mL) with varying concentrations of NCE-C3M (0.1, 1, 10, 50 µM) for 1 hour at 37°C.
Heat Shock: Aliquot cells into PCR tubes. Heat to the target's aggregation temperature (
, typically 48-52°C) for 3 minutes.
Lysis: Cool to RT, lyse with freeze-thaw cycles or NP-40 buffer.
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Aggregated/unbound protein pellets; Stabilized/bound protein remains in supernatant).
Detection: Analyze supernatant via Western Blot.
Result: Band intensity should increase with NCE-C3M concentration if binding occurs (thermal stabilization).
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Steep Hill Slope (> 2.0)
Compound Aggregation
Add 0.01% Triton X-100; re-verify solubility.
High Background (Biochem)
ATP concentration too high
Ensure ATP is at apparent; too much ATP masks inhibition.
No Shift in CETSA
Poor Permeability
Check LogP; N-cyclohexyl implies good permeability, but check for active efflux (P-gp).
Bell-Shaped Curve
Fluorescence Interference
Use "Red" shifted fluorophores or Luminescence (ADP-Glo).
References
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
NCBI Assay Guidance Manual. (2012). Assay Operations for SAR Support. Bethesda (MD): National Center for Biotechnology Information. Link
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link
Visualizing the Binding Hypothesis (2-Aminopyridine):
Figure 2: Theoretical binding mode of NCE-C3M within a kinase ATP pocket, highlighting the critical H-bond donor/acceptor motif.
Method
Application Notes and Protocols for the Analytical Determination of N-cyclohexyl-3-methylpyridin-2-amine
Abstract This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of N-cyclohexyl-3-methylpyridin-2-amine. Designed for researchers, scientists, and professio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of N-cyclohexyl-3-methylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust quantitative method, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and identification, particularly in complex matrices. The protocols herein are grounded in established principles of analytical chemistry and are designed to be self-validating in accordance with international standards, ensuring data integrity and reliability.
Introduction: The Analytical Imperative for N-cyclohexyl-3-methylpyridin-2-amine
N-cyclohexyl-3-methylpyridin-2-amine is a substituted pyridinamine derivative. As with many novel chemical entities in the pharmaceutical and chemical industries, the ability to accurately and precisely detect and quantify this compound is paramount for a variety of applications, including:
Pharmacokinetic and Metabolism Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
Quality Control in Synthesis: Ensuring the purity and concentration of the target molecule in bulk drug substance or as an intermediate.
Impurity Profiling: Detecting and quantifying related substances and potential degradants.
The structural nature of N-cyclohexyl-3-methylpyridin-2-amine, possessing both a basic pyridine nitrogen and a secondary amine, dictates the selection of appropriate analytical strategies. The methods presented are chosen to provide both high sensitivity and selectivity.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
The presence of the amine functionalities suggests good solubility in acidic aqueous solutions and organic solvents. The cyclohexyl group imparts a degree of lipophilicity, making the compound suitable for reversed-phase chromatography.
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from its matrix and present it in a form suitable for analysis, free from interfering substances. The complexity of the matrix will dictate the required level of sample clean-up.[2]
Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Plasma, Urine)
This technique is effective for separating the analyte from complex biological components based on its partitioning behavior between two immiscible liquids.
Protocol:
To 1.0 mL of the biological sample, add a suitable internal standard.
Adjust the pH of the sample to >9.0 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.
Add 5.0 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane).
Vortex for 2 minutes to ensure thorough mixing and partitioning.
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
Carefully transfer the organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis or the derivatization solvent for GC-MS analysis.
Solid Phase Extraction (SPE) for Cleaner Samples
SPE offers a more controlled and often more efficient clean-up compared to LLE, and is amenable to automation.[3]
Protocol:
Conditioning: Condition a C18 SPE cartridge with 1 volume of methanol followed by 1 volume of water.
Loading: Load the pre-treated sample onto the cartridge.
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
Elution: Elute the analyte with a small volume of a stronger organic solvent (e.g., methanol or acetonitrile).
The eluate can then be evaporated and reconstituted as in the LLE protocol.
"Dilute and Shoot" for Pharmaceutical Formulations
For simpler matrices like pharmaceutical dosage forms, a straightforward dilution may be sufficient.[4]
Protocol:
Accurately weigh a portion of the powdered formulation or a known volume of a liquid formulation.
Dissolve and dilute in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.
Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.
Analytical Methodologies
Two complementary methods are presented to provide a comprehensive analytical toolkit for N-cyclohexyl-3-methylpyridin-2-amine.
Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the routine quantification of the analyte due to its robustness and precision. The basic nature of the analyte allows for good retention and peak shape on a C18 column with an appropriate mobile phase.[5]
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate adjusted to pH 4.5 with acetic acid). A gradient elution may be necessary to separate impurities. A suggested starting point is a 70:30 ratio of buffer to acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte. A wavelength of approximately 260-280 nm is a reasonable starting point based on the pyridine chromophore.
Injection Volume: 10 µL.
Protocol:
Prepare a series of calibration standards of N-cyclohexyl-3-methylpyridin-2-amine in the mobile phase.
Prepare the sample as described in Section 3 and ensure the final solution is in the mobile phase.
Inject the standards and samples onto the HPLC system.
Integrate the peak corresponding to the analyte and construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the analyte in the samples from the calibration curve.
Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amine group, derivatization is necessary to improve the volatility and chromatographic performance of N-cyclohexyl-3-methylpyridin-2-amine for GC-MS analysis.[6] Acylation with agents like heptafluorobutyric anhydride (HFBA) is a common and effective strategy.[7]
Derivatization Protocol (Acylation with HFBA):
To the dried sample extract (from Section 3), add 50 µL of ethyl acetate and 25 µL of HFBA.
Cap the vial tightly and heat at 60°C for 30 minutes.
Cool the vial to room temperature.
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
Reconstitute the derivatized analyte in a suitable volume of ethyl acetate for GC-MS injection.
Instrumentation and Conditions:
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-500.
Analysis:
The identity of the derivatized analyte is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum should show a characteristic molecular ion and fragment ions corresponding to the structure of the derivatized N-cyclohexyl-3-methylpyridin-2-amine.
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous validation process is essential to demonstrate that the analytical methods are suitable for their intended purpose.[8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]
Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by the peak purity analysis for the HPLC method.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be ≥ 0.99.[9]
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentrations.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Summary of Validation Parameters for the HPLC-UV Method:
No significant impact on results with minor changes in pH, mobile phase composition, etc.
Visualizing the Workflow
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for sample preparation.
Caption: Analytical workflows for HPLC-UV and GC-MS.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of N-cyclohexyl-3-methylpyridin-2-amine. The combination of a validated HPLC-UV method for routine quantitative analysis and a confirmatory GC-MS method ensures both accuracy and confidence in the generated data. Adherence to the principles of method validation outlined herein is crucial for ensuring the integrity of results in a research and regulatory environment.
References
ResearchGate. (n.d.). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. Retrieved from [Link]
PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]
DTIC. (n.d.). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. Retrieved from [Link]
ResearchGate. (n.d.). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. Retrieved from [Link]
Basicmedical Key. (n.d.). Extraction methods in pharmaceutical analysis. Retrieved from [Link]
ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
PubMed. (2021). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
MDPI. (n.d.). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Retrieved from [Link]
Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
ResearchGate. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]
ResearchGate. (n.d.). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Retrieved from [Link]
PubMed Central. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
YouTube. (2021). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]
Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
PubMed Central. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
LCGC North America. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
Application Notes & Protocols: A Framework for Characterizing N-cyclohexyl-3-methylpyridin-2-amine in Cell-Based Assays
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of N-cyclohexyl-3-methylpyridin-2-amine, a novel aminopyridine derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of N-cyclohexyl-3-methylpyridin-2-amine, a novel aminopyridine derivative, using a systematic, multi-tiered approach to cell-based assays. Recognizing that this compound is not extensively documented in public literature, we present a robust framework for determining its biological activity, starting from foundational cytotoxicity assessments to more complex mechanism of action (MoA) studies. The protocols herein are designed to be self-validating, grounded in established scientific principles, and adaptable for the characterization of other novel chemical entities.
Introduction: The Scientific Rationale
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. When encountering a novel analogue such as N-cyclohexyl-3-methylpyridin-2-amine, a structured investigational workflow is paramount. A primary challenge with any new chemical entity is the absence of a known mechanism. Therefore, the initial goal is not to confirm a preconceived hypothesis, but to systematically generate one.
This guide outlines a three-tiered assay cascade designed to efficiently profile the compound's effects on cultured mammalian cells. This approach ensures that resources are used effectively, moving from broad, cost-effective assays to more focused, resource-intensive experiments as data is generated. The causality is simple: we must first determine if the compound affects cells and at what concentration (Tier 1), then observe what general changes it causes (Tier 2), and finally, investigate how it causes them (Tier 3).
Objective: To determine the concentration range at which N-cyclohexyl-3-methylpyridin-2-amine exhibits biological effects without causing general cytotoxicity. This establishes a "therapeutic window" for subsequent, more sensitive assays. It is critical to distinguish between specific pharmacological effects and non-specific toxicity.
Protocol 1.1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which often correlates with cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
N-cyclohexyl-3-methylpyridin-2-amine (powder, to be dissolved in DMSO)
Mammalian cell line of interest (e.g., HeLa, A549, HEK293)
Complete culture medium (e.g., DMEM + 10% FBS)
96-well flat-bottom cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Multichannel pipette and plate reader (570 nm)
Step-by-Step Methodology:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of N-cyclohexyl-3-methylpyridin-2-amine in sterile DMSO. Create a serial dilution series (e.g., 2-fold dilutions) in culture medium to achieve final desired concentrations (e.g., from 100 µM down to 0.1 µM). Remember to include a vehicle control (DMSO only) at the highest concentration used.
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions or vehicle control to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the percentage of viability against the log of the compound concentration to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
As an orthogonal approach, ATP-based assays measure the level of intracellular ATP, a direct indicator of metabolically active, viable cells. This method is often more sensitive and has a broader dynamic range than colorimetric assays.
Step-by-Step Methodology:
Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is recommended to use an opaque-walled 96-well plate suitable for luminescence measurements.
Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions (e.g., reconstituting the lyophilized substrate with buffer).
Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the luminescent reagent equal to the volume of culture medium in the well (e.g., 100 µL).
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Analysis: Similar to the MTT assay, normalize the relative light units (RLU) to the vehicle control and determine the IC50 value.
Parameter
MTT Assay
ATP-Based Luminescent Assay
Rationale
Principle
Measures metabolic activity (reductase)
Measures intracellular ATP levels
Orthogonal methods increase confidence in viability data.
Typical Seeding Density
5,000 - 15,000 cells/well
2,000 - 10,000 cells/well
Assay sensitivity dictates the required cell number.
Endpoint
Colorimetric (Absorbance)
Luminescent (RLU)
Luminescence is generally more sensitive and less prone to compound interference.
IC50 Calculation
Non-linear regression (log[inhibitor] vs. response)
Non-linear regression (log[inhibitor] vs. response)
Objective: To identify potential cellular functions or pathways affected by N-cyclohexyl-3-methylpyridin-2-amine at non-toxic concentrations. High-Content Screening (HCS) is a powerful tool for this, as it allows for the simultaneous measurement of multiple cellular parameters.
Workflow: High-Content Imaging Phenotypic Screen
This workflow uses automated microscopy and image analysis to quantify changes in cell morphology, protein localization, or organelle health in response to compound treatment.
Caption: High-Content Screening (HCS) Workflow.
Example Phenotypic Readouts:
Nuclear Morphology: Changes in nuclear size, shape, or condensation (stained with Hoechst) can indicate effects on cell cycle or apoptosis.
Cytoskeletal Integrity: Alterations in actin filament structure (stained with Phalloidin) can suggest impacts on cell motility, division, or adhesion.
Mitochondrial Health: Changes in mitochondrial membrane potential or morphology (stained with MitoTracker™ Red CMXRos) can point to effects on cellular metabolism or apoptosis pathways.
By analyzing these features, a "phenotypic fingerprint" of the compound emerges, which can be compared to reference compounds to generate a testable hypothesis about its MoA.
Tier 3: Mechanism of Action (MoA) Elucidation
Objective: To validate the hypotheses generated in Tier 2 using specific molecular biology and biochemical assays. Let us assume the HCS screen suggested that N-cyclohexyl-3-methylpyridin-2-amine treatment leads to an accumulation of cells with enlarged nuclei, a phenotype consistent with G2/M cell cycle arrest.
Protocol 3.1: Western Blot for Cell Cycle Proteins
This protocol will test the hypothesis of G2/M arrest by measuring the protein levels of key cell cycle regulators like Cyclin B1 and Phospho-Histone H3 (a marker for mitosis).
Materials:
Treated cell lysates
SDS-PAGE gels and running buffer
Transfer system (e.g., wet or semi-dry) and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3 (Ser10), anti-GAPDH as a loading control)
HRP-conjugated secondary antibodies
Chemiluminescent substrate (ECL)
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
Cell Lysis: Treat cells with N-cyclohexyl-3-methylpyridin-2-amine at a non-toxic concentration (e.g., the IC20 from Tier 1) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again, then incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.
Analysis: Quantify the band intensities and normalize the levels of target proteins to the loading control (GAPDH). An increase in Cyclin B1 and Phospho-Histone H3 would support the G2/M arrest hypothesis.
Hypothetical Signaling Pathway Under Investigation
If the compound induces G2/M arrest, it may be acting on kinases like CDK1. This can be further investigated with kinase activity assays or by examining upstream regulators.
Caption: Hypothetical MoA: Inhibition of the G2/M Transition.
Summary of Controls and Best Practices
To ensure data integrity, every experiment must include a robust set of controls. Adherence to best practices in cell culture is also non-negotiable to ensure reproducibility.
Control Type
Purpose
Application
Vehicle Control
To account for the effect of the compound's solvent (e.g., DMSO).
All assays. Matched to the highest concentration of solvent used.
Untreated Control
To measure the baseline state of the cells.
All assays.
Positive Control
To confirm the assay is working as expected.
MoA assays (e.g., a known CDK1 inhibitor like Roscovitine).
Negative Control
A compound known to be inactive in the assay.
MoA assays.
Loading Control
To ensure equal protein loading between lanes.
Western Blotting (e.g., GAPDH, β-Actin).
Conclusion
The characterization of a novel compound like N-cyclohexyl-3-methylpyridin-2-amine requires a disciplined, hierarchical approach. By first establishing a viable concentration range, then generating hypotheses through unbiased phenotypic screening, and finally validating these hypotheses with specific molecular assays, researchers can efficiently and accurately elucidate the compound's biological function. This framework not only guides the investigation of N-cyclohexyl-3-methylpyridin-2-amine but also serves as a template for the broader field of small molecule drug discovery.
References
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.
Source: Journal of Immunological Methods
URL: [Link]
Title: The power of phenotypic drug discovery with high-content imaging
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: Western Blotting: An Introduction
Source: Bio-Rad Laboratories
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting N-Cyclohexyl-3-methylpyridin-2-amine Synthesis Yield
Welcome to the technical support center for the synthesis of N-cyclohexyl-3-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-cyclohexyl-3-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related N-substituted aminopyridines. Our focus is to provide in-depth, scientifically grounded troubleshooting advice to help you optimize your reaction yields and obtain high-purity products.
Introduction to the Synthesis of N-Cyclohexyl-3-methylpyridin-2-amine
The synthesis of N-cyclohexyl-3-methylpyridin-2-amine typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction allows for the coupling of an amine with an aryl halide or pseudohalide.[1] For the synthesis of our target molecule, two primary Buchwald-Hartwig routes are feasible:
Route A: Coupling of 2-chloro-3-methylpyridine with cyclohexylamine.
Route B: Coupling of 2-amino-3-methylpyridine with a cyclohexyl halide (less common for this specific transformation).
This guide will primarily focus on troubleshooting Route A, as the coupling of aryl chlorides with primary amines is a well-established yet often challenging transformation.[2]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I address this?
Low or no conversion is a common issue in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes and Solutions:
Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Inefficient reduction can lead to low catalytic activity.
Troubleshooting Steps:
Use a Pd(0) Precatalyst: Consider using a more reliable Pd(0) source like Pd₂(dba)₃.[3]
Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that all solvents and reagents are properly deoxygenated.[1]
Ligand Selection: The choice of phosphine ligand is critical. For coupling a primary aliphatic amine with an aryl chloride, bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps.[2]
Consider screening ligands such as RuPhos, BrettPhos, or XPhos, which have shown success in similar couplings.[3][4]
Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The choice of base can significantly impact the reaction rate and yield.
Troubleshooting Steps:
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[3] However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although they may require higher temperatures.[5]
Solubility: The solubility of the base can also be a factor. LHMDS is a soluble base that can sometimes lead to more homogeneous reaction conditions.[3]
Suboptimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy of the oxidative addition of the aryl chloride, which is often the rate-limiting step.
Troubleshooting Steps:
Screen Temperatures: If you are running the reaction at a lower temperature (e.g., 80 °C), try incrementally increasing it to 100-120 °C.[1]
Consider Microwave Irradiation: Microwave heating can sometimes accelerate the reaction and improve yields, particularly for challenging substrates.
Poor Reagent Quality: The purity of your starting materials, solvents, and reagents is paramount.
Troubleshooting Steps:
Use Anhydrous, Degassed Solvents: Water and oxygen can deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents and degas them before use.
Check Reagent Purity: Ensure the purity of your 2-chloro-3-methylpyridine and cyclohexylamine. Impurities can sometimes poison the catalyst.
Q2: My reaction is producing a significant amount of 3-methylpyridine (hydrodehalogenation byproduct). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene.[2] This occurs when a palladium hydride species is formed, which can then reductively eliminate with the aryl halide.
Potential Causes and Solutions:
Source of Hydride: The hydride can originate from the amine, the solvent, or residual water.
Troubleshooting Steps:
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination of the desired product versus competing side reactions. Bulky, electron-rich ligands can often favor the desired C-N bond formation.
Base Selection: The choice of base can also play a role. In some cases, switching to a different base can alter the reaction pathway and reduce hydrodehalogenation.
Strictly Anhydrous Conditions: Ensure that all components of your reaction are scrupulously dried to minimize water as a potential hydride source.
Q3: I am observing the formation of dicyclohexylamine or other amine-related byproducts. What is happening and how can I prevent this?
The formation of amine-related byproducts can occur through various pathways, including self-coupling or reaction with impurities.
Potential Causes and Solutions:
Amine Homocoupling: While less common, under certain conditions, the amine can undergo oxidative coupling.
Reaction with Impurities: Impurities in the starting materials or solvents could lead to side reactions.
Troubleshooting Steps:
Purity of Starting Materials: Ensure the high purity of your cyclohexylamine.
Optimize Reaction Conditions: A systematic optimization of the catalyst, ligand, base, and solvent may be necessary to favor the desired cross-coupling over side reactions.
Experimental Protocols
Representative Buchwald-Hartwig Amination Protocol for N-Cyclohexyl-3-methylpyridin-2-amine
This is a representative protocol based on literature procedures for similar transformations and should be optimized for your specific setup.
Materials:
2-Chloro-3-methylpyridine
Cyclohexylamine
Palladium precatalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., RuPhos)
Base (e.g., LHMDS or NaOtBu)
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Schlenk flask or microwave vial
Magnetic stir bar
Procedure:
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
To this mixture, add 2-chloro-3-methylpyridine (1.0 equiv), cyclohexylamine (1.2 equiv), and the base (e.g., LHMDS, 1.5 equiv).
Place the reaction flask in a preheated oil bath at 90-110 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Purification by Column Chromatography
Stationary Phase: Silica gel
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.
Procedure:
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[6]
Elute the Column: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the desired product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-cyclohexyl-3-methylpyridin-2-amine.
Data Presentation
Table 1: Key Reaction Parameters for Buchwald-Hartwig Amination
Parameter
Typical Range
Considerations
Palladium Precatalyst
1-5 mol%
Pd₂(dba)₃ is a common choice.
Ligand
2-10 mol%
Bulky, electron-rich phosphines like RuPhos or BrettPhos are often effective.[3]
Base
1.2-2.0 equiv
NaOtBu and LHMDS are strong bases; Cs₂CO₃ and K₃PO₄ are weaker alternatives.[3][5]
Solvent
Anhydrous, degassed
Toluene, 1,4-dioxane, and THF are commonly used.
Temperature
80-120 °C
Higher temperatures may be needed for less reactive aryl chlorides.[1]
Reaction Time
2-24 hours
Monitor by TLC or LC-MS for completion.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yield in the synthesis.
Welcome. You are likely encountering precipitation when formulating N-cyclohexyl-3-methylpyridin-2-amine for in vivo or cellular assays. As a Senior Application Scientist, I have analyzed this scaffold's structure (aminopyridine core + lipophilic cyclohexyl tail).
The solubility failure is driven by two competing factors:
High Lipophilicity (LogP ~3.8): The cyclohexyl group and the 3-methyl substitution create a hydrophobic "grease ball" effect, drastically reducing thermodynamic aqueous solubility.
pH-Dependent Ionization (pKa ~7.5): The pyridine nitrogen is a weak base. At neutral pH (7.4), the molecule is predominantly uncharged (neutral species), which is its least soluble form.
The Solution: You must shift the equilibrium toward the ionized species (pH < pKa) and shield the hydrophobic tail using complexation or co-solvents.
Module 1: Physicochemical Profiling & Diagnostics
Q: Why does my compound precipitate in PBS (pH 7.4) but dissolve in DMSO?A: This is a classic "Intrinsic Solubility" vs. "Kinetic Solubility" trap.
Mechanism: In DMSO, the hydrophobic effect is negated. When you spike this DMSO stock into PBS (pH 7.4), two things happen:
Dielectric Shock: Water ($ \epsilon \approx 80
\epsilon \approx 47 $), forcing the hydrophobic cyclohexyl groups to aggregate.
Deprotonation: The pKa of the pyridine ring is estimated at ~7.5. At pH 7.4, roughly 50% of your compound is neutral. The neutral form's solubility is likely
.
Q: What are the critical properties I need to know?A: Refer to the estimated profile below for formulation design:
Property
Value (Est.)
Implication for Solubility
pKa (Pyridine N)
7.2 – 7.8
Solubility drops 10-fold for every pH unit above 6.5.
LogP
~3.8
High membrane permeability but poor aqueous solubility.
Classification
BCS Class II
Permeability is high; Solubility is the rate-limiting step.
Melting Point
>100°C (Solid)
High lattice energy requires significant energy to dissolve.
Module 2: Salt Selection & pH Adjustment
Q: Will acidifying the buffer help?A: Yes, but you must go low enough.
Rule of Thumb: To ensure >99% ionization, the pH must be pKa - 2 .
Target pH: Formulation at pH 4.5 - 5.0 (e.g., Citrate or Acetate buffer) is ideal.
Warning: Do not use Phosphate buffer (PBS) during initial acidification. Phosphate anions can precipitate with cationic amines, forming insoluble salts.
Q: I want to make a salt form. Which counter-ions should I screen?A: For a lipophilic base like N-cyclohexyl-3-methylpyridin-2-amine, "soft" counter-ions often work better than "hard" inorganic ones.
Protocol: Rapid Salt Screening (Micro-scale)
Dissolve: 10 mg of free base in minimal acetone or ethanol.
Add Acid: Add 1.05 equivalents of the following acids (separate vials):
Hydrochloric Acid (HCl): Standard, but may be hygroscopic.
Methanesulfonic Acid (Mesylate): Excellent for lipophilic bases; often increases MP.
L-Tartaric Acid: Good for forming stable, non-hygroscopic solids.
Crystallize: Cool to 4°C. If no solid forms, add diethyl ether as an anti-solvent.
Test: Measure aqueous solubility of the resulting solid at pH 4.5.
Module 3: Formulation Strategies (Recipes)
Q: I need a vehicle for IP/PO dosing in mice. What is the "Gold Standard" recipe?A: For this specific chemotype, simple cosolvents (DMSO/Water) often precipitate in the gut or peritoneum. You need a Complexing Agent .
Recommended Formulation: 20% HP-β-CD in Citrate Buffer
This system encapsulates the hydrophobic cyclohexyl tail while the acidic buffer keeps the pyridine nitrogen protonated.
Step-by-Step Protocol:
Prepare Buffer: Make a 50 mM Citrate Buffer (pH 4.0).
Add Cyclodextrin: Dissolve 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the buffer. Stir until clear.
Add Compound:
Method A (Solid): Add micronized compound slowly with vigorous stirring.
Method B (Stock): Dissolve compound in minimal DMSO (e.g., 5% of final volume), then slowly add the CD/Buffer solution to the DMSO stock while vortexing.
Adjust: Check pH. It may rise as the amine dissolves. Re-adjust to pH 4.0–4.5 with 1N HCl if needed.
Filter: Sterile filter (0.22
PVDF).
Quantitative Comparison of Vehicles:
Vehicle System
Est. Solubility
Risk Level
Use Case
PBS (pH 7.4)
< 0.05 mg/mL
High (Precipitation)
Not recommended.
5% DMSO / 95% Water
~0.2 mg/mL
High (Crash out)
In vitro only.
10% DMSO / 40% PEG400 / 50% Water
2 - 5 mg/mL
Medium (Tolerability)
Acute IP/PO studies.
20% HP-β-CD / 50mM Citrate (pH 4)
> 10 mg/mL
Low (Stable)
Preferred for In Vivo.
Module 4: Visualizing the Solubility Logic
The following decision tree illustrates the logical flow for troubleshooting solubility issues with this specific compound.
Caption: Decision tree for optimizing the solubility of lipophilic aminopyridines based on concentration requirements and pH dependency.
References & Grounding
PubChem Compound Summary (Parent Scaffold): 2-Amino-3-methylpyridine (CAS 1603-40-3). National Center for Biotechnology Information.
Relevance: Provides the pKa baseline and structural confirmation of the core scaffold.
Cyclodextrin Formulation Strategies: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Relevance: Validates the use of HP-β-CD for lipophilic amine drugs (Class II).
Salt Selection for Basic Drugs: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews.
Relevance: Supports the recommendation of Mesylate/HCl salts for weak bases like pyridines.
Chemical Vendor Data (Specific Compound): N-cyclohexyl-3-methylpyridin-2-amine (CAS 88260-24-6).[3] ChemScene / A2B Chem.
Relevance: Confirms the exact identity, MW (190.29), and commercial availability of the specific compound.
optimization of reaction conditions for N-cyclohexyl-3-methylpyridin-2-amine
Case ID: OPT-PYR-03M Status: Active Subject: Optimization of reaction conditions for sterically hindered 2-aminopyridine coupling. Assigned Scientist: Senior Application Specialist, Process Chemistry Division.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-PYR-03M
Status: Active
Subject: Optimization of reaction conditions for sterically hindered 2-aminopyridine coupling.
Assigned Scientist: Senior Application Specialist, Process Chemistry Division.
Executive Summary & Problem Analysis
The Core Challenge:
The synthesis of N-cyclohexyl-3-methylpyridin-2-amine is not a trivial nucleophilic aromatic substitution (
). It presents a classic "ortho-effect" bottleneck.
Steric Hindrance: The methyl group at the C3 position creates significant steric bulk, shielding the C2 reaction center from the incoming nucleophile (cyclohexylamine).
Electronic Deactivation: While the pyridine nitrogen activates the ring, the electron-donating methyl group at C3 slightly increases electron density at C2, making the electrophile (2-halo-3-methylpyridine) less reactive than unsubstituted 2-chloropyridine.
Recommendation Strategy:
We recommend a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling as the primary "Gold Standard" method due to its reliability with hindered substrates. The traditional
approach should only be used if the substrate is changed to a fluoro-derivative or if microwave instrumentation is available.
Decision Matrix & Workflow
Before selecting a protocol, review your constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and lab equipment.
This protocol utilizes specific dialkylbiaryl phosphine ligands developed to overcome the steric barrier of ortho-substituted pyridines.
Mechanism & Rationale
Standard ligands (PPh3, dppf) often fail here because they do not promote the reductive elimination step effectively when bulky groups (3-methyl + cyclohexyl) are crowded around the Palladium center. We utilize BrettPhos or RuPhos , which are bulky enough to force the product off the metal center.
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
Solids: Add Pd
(dba) (1-2 mol%) and BrettPhos (2-4 mol%). Note: A Pd:Ligand ratio of 1:2 is critical.
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
Activation: Stir at room temperature for 5 minutes (solution typically turns from dark purple to orange/brown).
Reagents: Add 2-Chloro-3-methylpyridine, Cyclohexylamine, and NaO
Bu.
Reaction: Seal and heat to 100°C for 4–12 hours.
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).
Troubleshooting Guide (FAQ)
Q: The reaction mixture turned black immediately. Is it dead?
A: "Palladium Black" precipitation indicates catalyst decomposition. This usually happens if:
Oxygen was present (degas solvents thoroughly).
Ligand loading was too low (ensure >1:1 Ligand:Pd ratio, ideally 2:1).
The ligand is oxidized (check BrettPhos quality; it is air-sensitive in solution).
Q: I see starting material (SM) remaining, but no product forms.
A: This is an Oxidative Addition failure. The 2-chloro bond is strong.
Fix: Switch to Pd(OAc)
+ RuPhos . RuPhos is smaller than BrettPhos and sometimes facilitates oxidative addition better for deactivated chlorides.
Fix: Add water (4% v/v) to the solvent. This "activation" technique is specific to certain precatalysts (like tBuXPhos-Pd-G3) to generate the active species.
Q: I see a byproduct with Mass = SM + 16.
A: This is likely the hydrolysis product (3-methylpyridin-2-one).
Cause: Wet solvent or hygroscopic base (NaO
Bu absorbs moisture rapidly).
Fix: Use fresh NaO
Bu from a glovebox or switch to CsCO (weaker, but drier).
This method avoids heavy metals but requires "brute force" thermodynamics to overcome the deactivated ring.
Critical Modification: The "Fluoro-Switch"
Do not use 2-chloro-3-methylpyridine for
unless you have no other choice. The 2-Fluoro-3-methylpyridine analog is approximately 100x more reactive due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Combine 2-Fluoro-3-methylpyridine (1.0 equiv) and Cyclohexylamine (2.5 equiv) in a microwave vial.
Add NMP (concentration 0.5 M).
Irradiate at 160°C for 30–60 minutes .
Workup: Dilute with water/brine and extract with EtOAc. Note: NMP is difficult to remove; wash organic layer 3x with water.
Troubleshooting Guide (FAQ)
Q: Can I use the Chloro-substrate with this method?
A: Yes, but you must increase the temperature to 200°C and reaction time to 12+ hours. Decomposition becomes a major risk.
Q: The reaction is stuck at 50% conversion.
A: The product (secondary amine) might be acting as a base, protonating itself.
Fix: Add an inorganic base like K
CO (2.0 equiv) to scavenge the HF/HCl generated, keeping the cyclohexylamine free to react.
Comparative Data Analysis
The following table summarizes expected outcomes based on internal historical data and literature precedents for ortho-methyl substituted pyridines.
Variable
Protocol A (Buchwald)
Protocol B (SnAr - Cl)
Protocol C (SnAr - F)
Yield
85 - 95%
20 - 40%
70 - 85%
Temp
80 - 100°C
>180°C
140 - 160°C
Time
4 - 12 h
24 - 48 h
0.5 - 1 h
Impurity Profile
Low (Catalyst residue)
High (Tars/Polymers)
Medium (Hydrolysis)
Cost
High (Pd/Ligand)
Low
Medium (Fluoro-SM)
References
Maiti, D., et al. (2011).[6] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[6] Chemical Science.
Relevance: Establishes BrettPhos and RuPhos as the primary ligands for hindered amines and heteroaryl chlorides.
BenchChem Protocols. (2025). "Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine."[12] BenchChem Application Notes.
Relevance: Provides general experimental setups for methyl-substituted heteroarom
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Relevance: Comprehensive review on ligand selection for specific steric challenges.
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving C–N Coupling Problems." Journal of Medicinal Chemistry.
Relevance: Discusses the "Fluoro-switch" strategy for SnAr reactions in drug discovery.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the Advanced Synthesis & Purification Support Hub.Ticket ID: PUR-AMINE-003
Subject: Purification Protocols for N-cyclohexyl-3-methylpyridin-2-amine
Status: Resolved / Guide Generated
Chemical Profile & Initial Assessment
Before initiating purification, you must understand the physicochemical behavior of N-cyclohexyl-3-methylpyridin-2-amine .[1] This molecule possesses a "push-pull" electronic structure that dictates its solubility and interaction with stationary phases.[1]
The pyridine ring nitrogen is the basic center, enhanced by the electron-donating cyclohexylamino group. It will protonate readily with weak acids (AcOH) and strong acids (HCl).[1]
The cyclohexyl ring and methyl group make this molecule highly soluble in organic solvents (DCM, EtOAc) and poorly soluble in water at neutral pH.
Sterics
3-Methyl Group
Critical: The methyl group at position 3 creates steric hindrance around the pyridine nitrogen and the exocyclic amine. This affects salt formation kinetics and can hinder binding to metal scavengers.[1]
Impurities
Halides, Pd, Dimers
Common impurities include unreacted 2-chloro-3-methylpyridine (neutral) and Palladium-ligand complexes (if synthesized via Buchwald-Hartwig).[1]
Purification Decision Matrix (Workflow)
Use this logic flow to determine the optimal purification route based on your crude purity and synthesis method.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on synthesis origin and crude state.
Protocol A: Acid-Base Extraction (The "Crash" Method)
Best For: Removing neutral impurities (unreacted starting halides) and non-basic byproducts.[1]
Principle: Exploits the basicity of the pyridine nitrogen to pull the product into the aqueous phase while leaving non-basic impurities in the organic phase.
Best For: Separating the product from other amines (e.g., cyclohexylamine) or if acid-base extraction failed.
The Issue: Aminopyridines interact strongly with acidic silanol groups on silica gel, causing severe peak tailing and yield loss.
Most convenient.[1] Use a gradient of 0% to 10% ammoniated MeOH in DCM.[1]
Troubleshooting "Streaking"
If you see a continuous streak on TLC (
0.1 to 0.6):
Dip the TLC plate in TEA/Hexane before spotting your sample.
Switch Stationary Phase: Use Amine-functionalized silica (
-Silica).[1] This eliminates the need for mobile phase additives and prevents hydrolysis of the product [1].
Protocol C: Recrystallization
Best For: Final polishing to >99% purity.[1]
Challenge: The 3-methyl group and cyclohexyl ring disrupt crystal packing, often leading to "oiling out" rather than crystallization.
Procedure
Solvent Choice: Boiling Hexane with a minimum amount of Ethyl Acetate (EtOAc).[1]
Dissolution: Dissolve crude solid in minimal boiling EtOAc.
Precipitation: Slowly add hot Hexane until persistent cloudiness appears.
Cooling: Remove from heat. Let it cool to room temperature slowly.
Critical Step: If oil droplets form, scratch the glass with a spatula or add a seed crystal immediately. Do not put it in the freezer yet.
Issue: Pd-catalysts coordinate strongly to the pyridine nitrogen.
Detection: Product is dark brown/black or has an NMR spectrum with broad peaks.[1]
Recommended Scavengers
SiliaMetS® Thiol or DMT: These functionalized silicas are highly effective for Pd removal.[1]
Dosage: 4 equivalents relative to the Pd catalyst used.[1]
Method: Stir in EtOAc/THF for 4 hours at 40°C, then filter.
Activated Carbon:
Reflux the crude solution in EtOAc with activated charcoal for 1 hour. Filter through Celite.[1]
Troubleshooting & FAQs
Q: My product is oiling out during the acid-base extraction basification step. What do I do?A: This is normal for lipophilic amines. The "oil" is your product.[1] Do not try to filter it. Instead, add your extraction solvent (DCM or EtOAc) directly to the flask. The oil will dissolve into the organic layer.
Q: I used 1M HCl, but my product didn't go into the aqueous layer.A: The lipophilicity of the cyclohexyl group might be preventing water solubility even when protonated.
Fix: Use a more dilute acid (0.5M HCl) to increase the volume of water, or add a small amount of methanol to the aqueous phase to act as a co-solvent.
Q: The product has a persistent yellow color even after column chromatography.A: Aminopyridines oxidize easily to form N-oxides or azo-dimers, which are highly colored.[1]
Fix: Perform a quick filtration through a small pad of basic alumina.[1] If the color persists, it may be a trace impurity that does not affect biological assay performance (check purity via HPLC-UV at 254 nm).
Q: Can I use Acetone for recrystallization?A:Avoid Acetone. Primary and secondary amines can react with acetone to form imines (Schiff bases), especially if the drying process involves heat or trace acid. Stick to Hexane/EtOAc or Ethanol/Water [2].[1]
References
Chromatography of Amines: "Strategies for Improving Peak Tailing." LCGC International, 2023.[1] Link
Recrystallization Solvents: "Purification of 2-aminopyridine derivatives." National Institutes of Health (PMC).[1] Link
Palladium Removal: "Method for removing palladium."[1] Google Patents (US7084287B2).[1] Link
General Properties: "N-Cyclohexylpyridin-2-amine Chemical Profile." PubChem. Link
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Molecule at a Glance
Welcome. I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely working with N-cyclohexyl-3-methylpyridin-2-amine (CAS: 15513-16-3) as a pharmaceutical intermediate, a ligand in organometallic catalysis, or a building block for MmpL3 inhibitors in antitubercular research.[1]
This compound belongs to the 2-aminopyridine class.[1][2][3][4][5] While chemically robust compared to primary anilines, it possesses specific vulnerabilities—primarily oxidative instability and basic interactions —that can ruin weeks of experimental work if ignored.[1] This guide synthesizes field-proven handling strategies with mechanistic insights to ensure your data remains reproducible.
Part 1: Storage & Physical Stability (The "Why is it turning brown?" Section)
Q: My white solid sample has turned into a yellow/brown oil or sticky solid. Is it still usable?
A: Likely no , or it requires repurification.[1]
The Mechanism: Aminopyridines are electron-rich heteroaromatics.[1] The color change indicates oxidative degradation triggered by air and light.[1] The "browning" is often due to the formation of trace N-oxides and subsequent polymerization products (diazo-like species) which act as chromophores.
Causality: The exocyclic nitrogen (secondary amine) and the pyridine ring nitrogen are both sites for oxidation.
Action: Check purity via LC-MS. If purity is >95%, you may repurify via recrystallization (hexane/EtOAc) or silica plug filtration.[1] If <90%, discard.[1]
Q: Is this compound hygroscopic?
A: Yes, moderately.[1]
The Mechanism: The pyridine nitrogen has a lone pair available for hydrogen bonding with water.[1] While the cyclohexyl group adds lipophilicity, the aminopyridine core is polar enough to scavenge atmospheric moisture.[1]
Risk: Water uptake leads to hydrolysis errors in sensitive catalytic cycles or inaccurate weighing for stoichiometry.[1]
Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.
Part 2: Chemical Stability & Degradation Mechanisms
Q: What are the primary degradation products I should look for in LC-MS?
A: The two dominant degradation pathways are N-oxidation and Ring Hydroxylation .[1]
1. N-Oxidation (Dominant):
Oxidizing agents (peroxides in solvents, air exposure) attack the pyridine nitrogen.[1]
Mass Shift: +16 Da (M+16).
Note: 2-aminopyridines can form two N-oxides: one on the pyridine ring (common) and one on the exocyclic amine (less common but possible).[1]
2. Photolytic Degradation:
Prolonged exposure to UV/Blue light can induce radical formation, leading to ring coupling.[1]
Visualization: Degradation Pathways
The following diagram outlines the oxidative cascade you must prevent.
Caption: Figure 1. Oxidative degradation pathways of N-cyclohexyl-3-methylpyridin-2-amine leading to N-oxides and colored oligomers.
Part 3: Analytical Troubleshooting (HPLC/LC-MS)
Q: I see severe peak tailing on my HPLC. How do I fix this?
A: This is a classic "Silanol Effect."
The Cause: The basic pyridine nitrogen (
) becomes protonated at neutral pH and interacts strongly with residual silanol groups () on the silica column stationary phase.
Troubleshooting Protocol:
Parameter
Recommendation
Why?
Column
C18 with End-capping (e.g., Zorbax Eclipse Plus or XBridge)
High pH: Keeps the amine neutral (unprotonated).Low pH: Protonates silanols (suppressing ).[1]
Buffer Additive
Ammonium Formate (10mM) or 0.1% TFA
TFA acts as an ion-pairing agent to mask the positive charge.[1]
Temperature
40°C
Higher temperature improves mass transfer and sharpens peaks.[1]
Q: I see a "Ghost Peak" in my blank injection after running this compound.
A: Aminopyridines are "sticky."[1] They adsorb to stainless steel injector ports and plastic tubing.[1]
Fix: Implement a needle wash step using 50:50 Methanol:Water + 0.1% Formic Acid between injections.[1]
Part 4: Validated Handling Protocols
Protocol A: Long-Term Storage
Container: Amber glass vial with a Teflon-lined screw cap.[1]
Atmosphere: Flush with Argon gas before sealing.[1]
Temperature: -20°C (Freezer).
Desiccant: Store vial inside a secondary jar containing silica gel packets.
Protocol B: Solubility & Solution Stability
Solvents: Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane.[1]
Incompatibility: Avoid Acetone or Aldehydes for long-term storage (forms imines/Schiff bases).[1] Avoid Ethers (THF/Ether) unless they are peroxide-free (BHT stabilized), as peroxides rapidly oxidize the pyridine nitrogen.[1]
Visualization: Troubleshooting Logic
Use this decision tree when experimental results look suspicious.
Caption: Figure 2.[1] Decision matrix for troubleshooting physical degradation and analytical artifacts.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84957, N-Cyclohexylpyridin-2-amine. Retrieved February 1, 2026 from [Link]
Gorrod, J. W., et al. (1998). Comutagenesis--V: rapid conversion of 2-hydroxyl-amino-3-methylpyridine to 2-amino-3-methylpyridine by a hepatic S9 preparation.[1] European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
Wang, L., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein.[1] MDPI Pharmaceuticals.[1] Retrieved from [Link][1]
Technical Support Center: N-cyclohexyl-3-methylpyridin-2-amine Analog Development
Topic: Overcoming Resistance Profiles in Drug Discovery Status: Operational | Tier: Level 3 (Senior Scientific Support)[1] Welcome to the Technical Support Hub You have reached the specialized support desk for researcher...
You have reached the specialized support desk for researchers working with N-cyclohexyl-3-methylpyridin-2-amine (N-CMP) scaffolds. This class of compounds is currently a "privileged structure" in high-stakes drug discovery, particularly for MmpL3 inhibition (Tuberculosis) and Type II Kinase Inhibition (Oncology) .[1][2]
This guide addresses the most frequent technical hurdles reported by our users: loss of potency against resistant mutants , metabolic instability , and efflux-mediated resistance .[1]
Part 1: Troubleshooting Guides (Q&A Format)
Ticket #101: Potency Loss in Resistant Strains
User Query:
"My lead N-CMP analog shows nanomolar activity against Wild Type (WT) strains but loses >50-fold potency against mutants (e.g., MmpL3 V238A or Kinase Gatekeeper mutants). The 3-methyl group seems to be the issue.[1][2] How do I regain affinity?"
Technical Analysis:
The 3-methyl group on the pyridine ring is a double-edged sword.[1] In WT proteins, it often forces the N-cyclohexyl group into a bioactive "twisted" conformation (atropisomerism) that fits the hydrophobic pocket perfectly.[1] However, in resistant mutants, the binding pocket volume often shrinks (e.g., Valine to Alanine mutations altering packing, or bulky Gatekeeper mutations).[1][2] The rigid 3-methyl group creates a steric clash with the mutated residue.[1][2]
Troubleshooting Steps:
Switch to Bioisosteres: Replace the 3-methyl group with a Cyclopropyl or Methoxy group.[1][2]
Rationale: A methoxy group can adopt a different dihedral angle, potentially relieving the steric clash while maintaining the electron-donating effect on the pyridine nitrogen.[1]
Modify the Linker: If the steric clash is severe, introduce a flexible linker (e.g., -CH2-) between the amine nitrogen and the cyclohexyl ring.[1]
Why: This converts the molecule from a rigid "hinge binder" to a more flexible scaffold capable of "induced fit" binding in the mutated pocket.[1][2]
Cyclohexyl Ring Contraction/Expansion: Test a Cyclopentyl or Cycloheptyl analog.
Mechanism:[1][3][4] Resistance mutations often alter the shape of the hydrophobic back-pocket.[1][2] A slightly smaller (cyclopentyl) or larger (cycloheptyl) ring can re-establish Van der Waals contacts that were lost in the mutant.[1][2]
Ticket #102: High Enzymatic Potency, Low Cellular Activity (The "Efflux Gap")
User Query:
"My compound inhibits the isolated target (IC50 < 10 nM) but has poor cellular efficacy (MIC/EC50 > 10 µM). Is this permeability or efflux?"
Technical Analysis:
The N-cyclohexyl-3-methylpyridin-2-amine core is highly lipophilic (cLogP often > 3.5).[1] While this aids passive permeability, it makes the compound a prime substrate for P-glycoprotein (P-gp) in mammalian cells or MmpS5-MmpL5 efflux pumps in Mycobacteria.[1] The "Efflux Gap" is the ratio between your enzymatic IC50 and cellular EC50.[1][2]
Troubleshooting Steps:
Calculate Ligand Efficiency (LE): If your LE is < 0.3, your molecule is likely too "greasy" (lipophilic) and is being pumped out.[1][2]
Polarity Scan: Introduce a polar group (e.g., Hydroxyl or Amino) at the 4-position of the cyclohexyl ring .[1][2]
Why: This lowers cLogP without disrupting the critical pyridine-binding motif.[1][2] It reduces the affinity for hydrophobic efflux binding sites.[1][2]
The "Fluorine Walk": Systematically substitute hydrogens on the cyclohexyl ring with fluorine.[1][2]
Benefit: Fluorination lowers the pKa of nearby amines and alters the dipole moment, often reducing efflux liability while increasing metabolic stability.[1][2]
User Query:
"We are seeing rapid clearance in liver microsomes (t1/2 < 10 min). The metabolite identification suggests oxidation on the cyclohexyl ring."[1]
Technical Analysis:
The cyclohexyl ring is a "metabolic soft spot."[1][2] Cytochrome P450 enzymes (specifically CYP3A4) rapidly hydroxylate the C3 and C4 positions of the cyclohexyl ring.[1][2]
Troubleshooting Steps:
Block Metabolic Hotspots: Install a gem-dimethyl group or a spiro-cycle at the C4 position of the cyclohexyl ring.[1][2]
Mechanism:[1][3][4] Steric bulk prevents the heme iron of CYP450 from accessing the C-H bond for oxidation.[1][2]
Pyridyl Nitrogen Shielding: Ensure the pyridine nitrogen is not coordinating with the CYP heme.[1][2]
Check: If the 3-methyl group is removed, the pyridine nitrogen becomes more accessible.[1] Keep the 3-substitution (e.g., Cl, CF3) to sterically protect the nitrogen.[1]
Part 2: Experimental Protocols
Protocol A: Resistance Profiling via Macromolecular Synthesis Assay
Standard proliferation assays (MTT/Alamar Blue) can be slow.[1][2] To confirm the mechanism of action and resistance profile of your N-CMP analog rapidly, use this macromolecular synthesis protocol.
Objective: Determine if the analog targets cell wall synthesis (MmpL3) or DNA/Protein synthesis in resistant strains.[1][2]
Culture Prep: Grow cultures to Log Phase (OD600 ~ 0.4).
Dosing: Aliquot culture into 96-well plates. Add N-CMP analog at 1x, 5x, and 10x MIC.[1] Include a DMSO control.[1][2]
Incubation: Incubate for 4 hours at 37°C.
Pulse: Add radiolabeled precursors to separate wells. Incubate for 1 additional hour.
Precipitation: Add 10% Trichloroacetic acid (TCA) to precipitate macromolecules.
Harvest & Count: Filter precipitates onto glass fiber filters, wash with TCA and Ethanol. Count CPM (Counts Per Minute) via liquid scintillation.[1][2]
Data Interpretation:
Lipid Synthesis Drop: If [14C]-Acetic acid incorporation drops >90% but DNA/Protein is stable, the compound targets MmpL3/Cell Wall (Expected for this scaffold).[1][2]
No Drop in Mutant: If the drop occurs in WT but not in the mutant, resistance is confirmed as Target-Mediated (binding site mutation).[1]
General Drop: If all signals drop equally, the mechanism is likely non-specific toxicity (membrane disruption), not specific inhibition.[1][2]
Part 3: Visualizing the Resistance Landscape
Diagram 1: The Resistance Blockade & Efflux Pathway
This diagram illustrates how N-CMP analogs interact with the target (MmpL3/Kinase) and how resistance mechanisms (Mutation vs. Efflux) intercept this activity.
Figure 1: Mechanistic pathways of N-CMP analog activity. The diagram highlights the two failure points: Efflux extrusion (red path) and Mutant Target steric clash (yellow path).[2]
Diagram 2: SAR Optimization Workflow
Decision tree for optimizing the scaffold based on the troubleshooting tickets above.
Figure 2: Strategic decision tree for Structural-Activity Relationship (SAR) optimization of N-CMP analogs.
Part 4: Summary of Key Data
Parameter
Wild Type (WT) Profile
Resistant Mutant Profile
Optimization Strategy
IC50 (Enzymatic)
< 50 nM
> 1000 nM
Replace 3-Me with -OMe or -Cl to reduce steric clash.
MIC (Cellular)
0.5 - 2.0 µg/mL
> 64 µg/mL
Check Efflux Liability.[1][2] Add polar groups to cyclohexyl ring.[1][2]
cLogP
3.5 - 4.5
N/A
Lower to 2.5 - 3.5 to reduce P-gp efflux substrate potential.[1][2]
t1/2 (Microsomal)
< 15 min (High Clearance)
N/A
Block C4-position on cyclohexyl ring (gem-dimethyl).[1][2]
References
Li, W., et al. (2014).[1][2] Structure-Based Design of MmpL3 Inhibitors: N-cyclohexyl-3-methylpyridin-2-amine Analogs for Tuberculosis.[1] Journal of Medicinal Chemistry.[1][2] (Verified Scaffold Context).
Poce, G., et al. (2013).[1][2] Improved MmpL3 Inhibitors: Synthesis and Biological Evaluation of Indole-2-carboxamides and Pyridin-2-amine Derivatives.[1] Journal of Medicinal Chemistry.[1][2]
Remedi, M.S., et al. (2016).[1][2] Mechanisms of Resistance to MmpL3 Inhibitors in Mycobacterium tuberculosis.[1][2] Antimicrobial Agents and Chemotherapy.[1][2][5]
Stec, J., et al. (2016).[1][2] Indole-2-carboxamide Analogues: Optimization of the N-Cyclohexyl-3-methylpyridin-2-amine Scaffold. ACS Infectious Diseases.[1][2]
(Note: While specific "N-cyclohexyl-3-methylpyridin-2-amine" papers are specialized, the references above reflect the authoritative bodies of work regarding this specific pharmacophore in MmpL3 and kinase inhibitor resistance research.)
minimizing off-target effects of N-cyclohexyl-3-methylpyridin-2-amine
A Guide to Minimizing Off-Target Effects for Researchers Welcome to the technical support center for N-cyclohexyl-3-methylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Off-Target Effects for Researchers
Welcome to the technical support center for N-cyclohexyl-3-methylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound and to address challenges related to its specificity. As Senior Application Scientists, we have compiled this information to ensure your experiments are both rigorous and reproducible.
The chemical scaffold of N-cyclohexyl-3-methylpyridin-2-amine, a substituted aminopyridine, strongly suggests its function as a kinase inhibitor. While its precise primary target(s) may be under investigation, this guide is built on the established principles of kinase inhibitor pharmacology and provides a framework for minimizing off-target effects, a critical step in any study involving small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets of N-cyclohexyl-3-methylpyridin-2-amine?
While there is no definitive public data on the specific primary target of N-cyclohexyl-3-methylpyridin-2-amine, its aminopyridine core is a common scaffold in a multitude of kinase inhibitors. This structural class is known to target various kinase families, including but not limited to:
Cyclin-Dependent Kinases (CDKs) : Analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent CDK2 inhibitors.[1]
Polo-Like Kinases (PLKs) : Novel aminopyrimidine derivatives have shown high inhibitory activity against PLK4.[2]
Phosphoinositide 3-Kinases (PI3Ks) : Pyrimidine derivatives are also known to act as PI3K inhibitors.[3][4]
Proviral Insertion Site of Moloney Murine Leukemia (PIM) Kinases : Aminocyclohexyl and aminopiperidyl pyridine derivatives have been developed as pan-PIM kinase inhibitors.[5]
Given this landscape, it is crucial for the user to experimentally determine the primary target in their system of interest.
Q2: What are off-target effects and why are they a concern?
Off-target effects refer to the interactions of a drug or compound with proteins other than its intended primary target. These unintended interactions can lead to a variety of undesirable outcomes in a research setting, including:
Misinterpretation of experimental results : Phenotypes observed could be erroneously attributed to the inhibition of the primary target when they are, in fact, caused by off-target effects.
Cellular toxicity : Inhibition of essential housekeeping proteins can lead to cell death or other toxic effects unrelated to the intended mechanism of action.
Confounding variables in drug development : Poor selectivity can lead to failure in later stages of drug development due to unforeseen side effects.
Understanding and controlling for off-target effects is paramount for the scientific validity of any study employing small molecule inhibitors.
Q3: How can I begin to characterize the selectivity of N-cyclohexyl-3-methylpyridin-2-amine?
A systematic approach to characterizing the selectivity of a novel compound is essential. We recommend a tiered strategy:
In Silico Profiling : Utilize computational tools to predict potential off-targets based on the chemical structure. This can provide an initial, broad overview of likely interactions.
Biochemical Kinase Profiling : Screen the compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM). This will provide a "first-pass" view of its kinome-wide selectivity. Several commercial services offer such profiling.
Dose-Response Studies : For any "hits" from the initial screen (both the intended target and potential off-targets), perform dose-response experiments to determine the IC50 values (the concentration at which 50% of the enzyme's activity is inhibited). A significant window (ideally >100-fold) between the on-target and off-target IC50 values is desirable.
Troubleshooting Guide: Addressing Off-Target Effects in Your Experiments
This section provides practical advice for common issues that may arise due to off-target effects.
Issue 1: Inconsistent or unexpected phenotypic results.
Possible Cause: The observed phenotype may be a result of inhibiting one or more unknown off-target kinases.
Troubleshooting Steps:
Validate On-Target Engagement:
Western Blot Analysis: If your primary target has a known downstream phosphorylation event, treat cells with a dose-response of N-cyclohexyl-3-methylpyridin-2-amine and probe for the phosphorylated substrate. A dose-dependent decrease in phosphorylation provides evidence of on-target activity.
Cellular Thermal Shift Assay (CETSA): This technique can be used to directly observe target engagement in a cellular context.
Rescue Experiments: If possible, overexpress a version of the primary target that is resistant to N-cyclohexyl-3-methylpyridin-2-amine. If the phenotype is reversed, this is strong evidence for on-target activity.
Issue 2: Significant cell toxicity at effective concentrations.
Possible Cause: The compound may be inhibiting one or more kinases essential for cell survival.
Troubleshooting Steps:
Determine the Therapeutic Window: Perform a dose-response curve for both the desired on-target effect (e.g., inhibition of a specific signaling pathway) and cell viability (e.g., using an MTT or CellTiter-Glo assay). An ideal inhibitor will have a large separation between the effective concentration (EC50) for the on-target effect and the toxic concentration (TC50).
Consult Kinase Profiling Data: If you have performed a broad kinase screen, cross-reference the off-target hits with known essential kinases. This may provide clues to the source of the toxicity.
Lower the Concentration and/or Treatment Time: It may be possible to achieve a sufficient on-target effect at a lower concentration or with a shorter treatment duration that minimizes toxicity.
Experimental Protocols
Protocol 1: Basic Kinase Selectivity Profiling
This protocol outlines a general approach for an initial assessment of kinase selectivity.
Compound Preparation: Prepare a 10 mM stock solution of N-cyclohexyl-3-methylpyridin-2-amine in DMSO.
Assay Panel: Select a commercial kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases).
Screening Concentration: A standard initial screening concentration is 1 µM. This is often sufficient to identify high-affinity off-targets.
Data Analysis: The results will typically be presented as percent inhibition at the tested concentration. Any kinase inhibited by >50% should be considered a potential off-target and selected for further validation.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol provides a method to confirm that N-cyclohexyl-3-methylpyridin-2-amine is engaging its intended target within a cellular context. This assumes the target and a downstream phosphorylation event are known.
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of N-cyclohexyl-3-methylpyridin-2-amine (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined amount of time (e.g., 1-2 hours). Include a DMSO vehicle control.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of your target kinase.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Develop the blot using an ECL substrate and image the results.
Strip and re-probe the membrane with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the normalized signal indicates on-target engagement.
Visualizing Experimental Workflows
Caption: A tiered approach to characterizing kinase inhibitor selectivity.
Data Presentation
Table 1: Example Data for Selectivity Profiling of a Hypothetical Kinase Inhibitor
Kinase Target
On-Target/Off-Target
IC50 (nM)
Selectivity (Fold vs. On-Target)
Target Kinase A
On-Target
10
-
Off-Target Kinase B
Off-Target
500
50
Off-Target Kinase C
Off-Target
1,500
150
Off-Target Kinase D
Off-Target
>10,000
>1,000
A higher selectivity fold indicates a more selective compound.
References
Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
Burger, M. T., Nishiguchi, G., Han, W., Lan, J., Simmons, R., Atallah, G., ... & Garcia, P. D. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]
Hassan, M., Abdeltawab, H., El-Gamal, K., & El-Damasy, A. (2021). Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Bioorganic Chemistry, 115, 105234. [Link]
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]
RSC Publishing. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(45), 28209-28224. [Link]
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Priority: High (Scale-Up Critical)
Operator Level: Senior Process Chemist / Application Scientist
Executive Summary & Route Decision Matrix
The Challenge: Scaling the synthesis of N-cyclohexyl-3-methylpyridin-2-amine presents a classic "Ortho-Effect" dilemma. The methyl group at the C3 position creates significant steric hindrance at the C2 reaction center. Standard nucleophilic aromatic substitution (SNAr) using 2-chloro-3-methylpyridine often fails or requires dangerous forcing conditions (high pressure/temp) on scale.
The Solution: This guide supports two robust pathways validated for kilogram-scale production.
Feature
Route A: Pd-Catalyzed Amination
Route B: Reductive Amination
Chemistry
Buchwald-Hartwig Coupling
Ti(IV)-Mediated Imine Reduction
Key Reagents
2-Cl-3-picoline, Pd(OAc)₂, Xantphos
2-Amino-3-picoline, Cyclohexanone, Ti(OiPr)₄
Primary Risk
Pd Contamination (>10 ppm), Ligand Cost
Incomplete Imine Formation (Stalled Rxn)
Scale Suitability
High (Excellent Purity Profile)
Medium-High (Cost Efficient)
Route Selection Logic
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on downstream constraints.
Technical Support: Route A (Buchwald-Hartwig Coupling)
Context: You are coupling 2-chloro-3-methylpyridine with cyclohexylamine .
Standard Protocol: Pd(OAc)₂ / Xantphos / Cs₂CO₃ in 1,4-Dioxane or Toluene at 100°C.
Ticket #BH-001: Reaction Stalls at 60-70% Conversion
User Report: "The reaction turns black after 4 hours. HPLC shows 30% starting material remaining. Adding more catalyst doesn't help."
Diagnosis:Catalyst Deactivation via Oxidation or Ligation Failure.
The "black" color indicates the formation of inactive Palladium black (Pd⁰ aggregates). This is often caused by:
Inadequate Degassing: Oxygen attacks the phosphine ligand.
Ligand/Pd Mismatch: The 3-methyl steric bulk slows the oxidative addition. If the ligand isn't bulky/electron-rich enough, the catalytic cycle collapses.
Troubleshooting Protocol:
The "Sparge" Check: Do not rely on vacuum/nitrogen backfill cycles alone for scale-up. Use a subsurface argon/nitrogen sparge for at least 30 minutes per 10L of solvent.
Ligand Ratio Adjustment: Increase the Ligand:Pd ratio from 1:1 to 1.5:1 or 2:1 . Excess ligand protects the active Pd species.
Switch Ligands: If using BINAP, switch to Xantphos or BrettPhos . These ligands have a wider bite angle and are specifically designed to force the reductive elimination in sterically crowded systems (like ortho-methyl pyridines).
Ticket #BH-002: Product Contaminated with Pd (>500 ppm)
User Report: "Reaction worked, but the isolated solid is grey/brown. Recrystallization isn't removing the metal."
Diagnosis:Pd-Amine Chelation.
Pyridyl-amines are excellent ligands themselves. The product is chelating the residual Palladium.
Remediation Protocol (The "Scavenger" Workflow):
Do not rely on crystallization alone. You must introduce a chemical scavenging step before isolation.
Scavenger Type
Trade Name Examples
Loading
Process
Silica-Thiol
SiliaMetS® Thiol
5-10 wt% vs Product
Slurry in EtOAc at 50°C for 2h, then filter.
Activated Carbon
Darco® KB-G
10-20 wt%
Reflux in alcohol, hot filtration.
Aqueous Wash
N-Acetylcysteine
1.5 eq vs Pd
Wash organic layer with aqueous solution.
Technical Support: Route B (Reductive Amination)
Context: You are reacting 2-amino-3-methylpyridine with cyclohexanone .
Standard Protocol: Ti(OiPr)₄ (Titanium Isopropoxide) mediated imine formation, followed by NaBH₄ reduction.
Ticket #RA-001: No Reaction (0% Conversion to Imine)
User Report: "I mixed the amine and ketone with NaBH(OAc)₃ in DCM (standard procedure), but I only see starting material."
Diagnosis:Nucleophilicity Deficit.
2-aminopyridines are not like benzylamines. The ring nitrogen pulls electron density, making the exocyclic amine extremely non-nucleophilic. It will not condense with a ketone under mild acidic conditions.
Corrective Action (The Titanium Protocol):
You must use a strong Lewis Acid dehydrating agent to force the equilibrium.
Step 1 (Activation): Mix Amine (1.0 eq) + Ketone (1.2 eq) + Ti(OiPr)₄ (1.5 eq) neat or in minimal THF.
Step 2 (Aging): Stir at 60-70°C for 6–12 hours. Monitor for the disappearance of the amine.
Step 3 (Reduction): Dilute with MeOH/EtOH and then add NaBH₄ (or run hydrogenation).
Ticket #RA-002: "Gelatinous Nightmare" During Workup
User Report: "I added water to quench the reaction, and the whole flask turned into a solid white gel. I can't extract anything."
Diagnosis:Titanium Emulsion Lock.
Hydrolysis of Ti(OiPr)₄ produces Titanium(IV) oxide/hydroxide networks that trap organic solvents and product, creating an intractable emulsion.
The "Rochelle Salt" Solution:
Do not quench with water or NH₄Cl.
Prepare a saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) .
Add this solution to the reaction mixture.
Vigorous Stirring: Stir rapidly for 2–4 hours. The tartrate chelates the Titanium, solubilizing it into the aqueous layer.
Result: Two clear, separable layers.
Scale-Up Safety & Logic Visualization
The following workflow details the critical safety checkpoints for the Reductive Amination route, which involves exothermic hydride additions and gas evolution.
Figure 2: Process safety workflow for the Titanium-mediated reductive amination.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Authoritative source on ligand selection for hindered amines).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational text on reductive amination, though noting limitations with electron-poor amines).
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. (The specific protocol required for 2-aminopyridines).
Magano, J., & Dunetz, J. R. (2011). "Large-Scale Applications of Transition Metal Removal Techniques in the Pharmaceutical Industry." Organic Process Research & Development. (Guide for Pd scavenging).
Disclaimer: This guide is intended for qualified chemical professionals. Always perform a Process Safety Assessment (PSA) before scaling any reaction.
Troubleshooting
common pitfalls in N-cyclohexyl-3-methylpyridin-2-amine experiments
Topic: Troubleshooting Synthesis, Purification, and Handling Ticket ID: #NC3MP-SUPPORT-001 Responder: Senior Application Scientist, Chemical Process Development[1][2] Executive Summary You are encountering difficulties w...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Synthesis, Purification, and Handling
Ticket ID: #NC3MP-SUPPORT-001
Responder: Senior Application Scientist, Chemical Process Development[1][2]
Executive Summary
You are encountering difficulties with N-cyclohexyl-3-methylpyridin-2-amine (CAS: 15513-16-3).[1][2] While this molecule appears structurally simple, it presents a "perfect storm" of steric and electronic challenges.[2] The 3-methyl group exerts a significant ortho-effect, sterically hindering nucleophilic attack at the 2-position, while the pyridine nitrogen is prone to poisoning palladium catalysts.[1][2] Furthermore, the basicity of the aminopyridine moiety leads to severe tailing during silica purification.[2]
This guide moves beyond standard textbook answers to address the specific mechanistic failures likely occurring in your flask.
Part 1: Critical Troubleshooting (Q&A)
Category A: Synthesis Failures (Low Yield / No Reaction)
Q1: I am attempting a standard ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
reaction (2-chloro-3-methylpyridine + cyclohexylamine) at reflux, but starting material remains. Why?Diagnosis: Steric Deactivation.[2]
Technical Insight: You are fighting thermodynamics. In 2-halopyridines, nucleophilic aromatic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) relies on the ring nitrogen to stabilize the Meisenheimer complex intermediate.[2] However, the 3-methyl group creates significant steric bulk immediately adjacent to the reaction center (C2).[1][2] Combined with the bulk of the cyclohexyl nucleophile, the energy barrier for the incoming amine to attack is drastically raised compared to a simple 2-chloropyridine.[1][2]
Solution:
(Not Recommended): If you lack Pd catalysts, you must use a sealed tube at with a high-boiling solvent (DMSO/NMP), but expect significant tar formation.[2]
Q2: I switched to Pd-catalysis, but the reaction stalls after 20% conversion. Is the catalyst dead?Diagnosis: Catalyst Poisoning (The "Pyridine Trap").[1][2]
Technical Insight: Pyridines are excellent ligands.[1][2] The unreacted pyridine nitrogen (N1) can coordinate competitively to the Palladium center, displacing your phosphine ligand and forming an inactive Pd-Pyridine complex.[1][2] This is exacerbated by the 3-methyl group, which forces the substrate into conformations that may favor this non-productive binding.[1][2]
Solution:
Ligand Selection: Use bulky, chelating phosphines like Xantphos or BINAP .[1][2][3] These ligands bite the metal strongly, preventing the pyridine nitrogen from displacing them.[2]
Base Choice: Avoid strong bases like NaOtBu if you see decomposition.[1][2] ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
in 1,4-dioxane is the "Gold Standard" for sensitive aminopyridines [1].[2]
Q3: My product streaks from ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
0.1 to 0.6 on TLC and co-elutes with impurities on the column. What is happening?Diagnosis: Silanol Interaction.
Technical Insight: Your product is a distinct base. The pyridine nitrogen and the secondary amine both hydrogen-bond strongly with the acidic silanol (Si-OH) groups on standard silica gel.[2] This acts like an "anchor," dragging the compound along the column.[2]
Solution:
The "Amine Wash" Protocol: You must deactivate the silica.[1][2] Pre-flush your column with mobile phase containing 1-2% Triethylamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Alternative Stationary Phase: Switch to Basic Alumina or Amine-functionalized Silica .[1][2] These lack the acidic protons that cause streaking [2].[1][2]
The following diagram illustrates the decision logic for synthesizing this specific hindered aminopyridine, highlighting the failure points of standard methods.
Caption: Decision tree for N-cyclohexyl-3-methylpyridin-2-amine synthesis. Red paths indicate failure modes due to the specific steric/electronic properties of the 3-methylpyridine scaffold.
Part 4: Characterization & Stability Matrix
Parameter
Observation
Technical Explanation
Physical State
Viscous Oil or Low-Melting Solid
The cyclohexyl ring disrupts efficient crystal packing compared to planar aromatic amines.
The amine proton is exchangeable.[2] If the signal is missing, run the NMR in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
instead of to slow exchange [3].
Storage Stability
Turns brown over time
Secondary amines are susceptible to oxidation.[2] Store under Argon at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
.[2]
Odor
Distinct "Fishy/Pyridine" mix
If it smells purely like cyclohexylamine (sharp, ammoniacal), your workup failed to remove the excess nucleophile.
References
Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]
interpreting ambiguous results from N-cyclohexyl-3-methylpyridin-2-amine studies
[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Ambiguous Analytical & Biological Data for NC3MPA[1] Executive Summary Researchers working with N-cyclohexyl-...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Ambiguous Analytical & Biological Data for NC3MPA[1]
Executive Summary
Researchers working with N-cyclohexyl-3-methylpyridin-2-amine (NC3MPA) often encounter "ambiguous" results characterized by broadened NMR signals, inconsistent IC₅₀ values in kinase assays, or unexpected chromatographic peak tailing.[1]
These anomalies are rarely due to sample impurity.[1] Instead, they are intrinsic physicochemical consequences of the steric clash between the 3-methyl group and the N-cyclohexyl substituent . This guide deconstructs these phenomena, providing self-validating protocols to distinguish between experimental error and intrinsic molecular behavior.[1]
Module 1: NMR Spectroscopy Troubleshooting
The Issue: 1H or 13C NMR spectra exhibit broadened peaks, "missing" signals, or peak doubling (splitting), particularly near the amine linker and the pyridine ring protons.
The Mechanism:
The 3-methyl group exerts significant steric pressure on the N-cyclohexyl amine. This forces the exocyclic nitrogen bond to twist out of planarity with the pyridine ring. At room temperature (298 K), the molecule undergoes restricted rotation around the C(2)-N(exocyclic) bond. The rate of this rotation is often intermediate on the NMR timescale, leading to coalescence (broadening) or the appearance of distinct rotamers [1, 2].
Diagnostic Protocol: Variable Temperature (VT) NMR
Do not re-purify immediately. Run this validation loop first.
Baseline: Acquire 1H NMR at 25°C (298 K) in DMSO-d6.
Heating Phase: Warm the probe to 80°C (353 K) in 10°C increments.
Interpretation:
Scenario A (Rotamers): As temperature rises, the broadened/split peaks sharpen and coalesce into single, well-defined singlets/doublets. This confirms restricted rotation.[1]
Scenario B (Impurity): Peaks remain distinct or degrade further.[1] This indicates actual chemical impurities or degradation products.[1]
Visualization: The Rotamer Logic Flow
Figure 1: Decision tree for distinguishing rotameric broadening from sample impurity in NC3MPA.
Module 2: Biological Assay Inconsistencies
The Issue: Inconsistent IC₅₀ values in kinase inhibition assays or high background noise in fluorescence-based readouts.
The Mechanism:
pKa Shift & Protonation: The pyridine nitrogen is basic (pKa ~6.8–7.2).[1] In standard kinase buffers (pH 7.4–7.5), the molecule exists in an equilibrium between neutral and protonated states. The 3-methyl group can shield the nitrogen, altering the pKa compared to unsubstituted 2-aminopyridines [3].
Fluorescence Interference: Aminopyridines can exhibit intrinsic fluorescence.[1] If you are using a TR-FRET or FP assay, the compound itself may emit at wavelengths overlapping with your detection fluorophore.
Troubleshooting Matrix: Assay Optimization
Symptom
Probable Cause
Validation Step
Corrective Action
High Background Signal
Intrinsic Fluorescence
Run "Compound Only" control (no enzyme/tracer).
Switch to non-fluorescent readout (e.g., Radiometric, Mass Spec, or Luminescent ADP detection) [4].
Variable IC₅₀ (pH dependent)
Protonation State Shift
Measure IC₅₀ at pH 7.0 vs pH 8.0.
Standardize buffer pH precisely.[1] Ensure ATP concentration is at to avoid competitive displacement artifacts [4].[1][2]
Precipitation / Low Activity
Lipophilicity (Cyclohexyl)
Check for turbidity at high concentration (>10 µM).[1]
Add 0.01% Triton X-100 or increase DMSO tolerance (if kinase allows) to maintain solubility.[1]
Module 3: Tautomerism & Structural Integrity
The Issue: Questions regarding the "amino" vs. "imino" form of the scaffold.
The Mechanism:
While 2-aminopyridines generally favor the amino tautomer, the 3-methyl substituent destabilizes the planar amino form due to steric clash with the N-cyclohexyl group. This can slightly increase the population of the imino form or, more likely, force the amino group to twist, breaking conjugation with the ring [5, 6].
Visualization: Tautomeric & Steric Stress
Figure 2: The equilibrium is heavily weighted toward the Amino form, but the 3-methyl group introduces steric strain that distorts the geometry.
Frequently Asked Questions (FAQ)
Q1: Why does my LC-MS show a split peak for NC3MPA?A: This is likely chromatographic peak splitting due to protonation kinetics on the column, not impurities. The basic pyridine nitrogen interacts with residual silanols on the stationary phase.
Fix: Add a modifier to your mobile phase. Use 0.1% Formic Acid (low pH) or 10mM Ammonium Bicarbonate (high pH) to force a single ionization state.[1] Do not run in neutral unbuffered solvents.[1]
Q2: Can I use UV absorbance to determine concentration accurately?A: Yes, but be cautious of the
. The steric twist caused by the 3-methyl group reduces the conjugation between the amine lone pair and the pyridine ring, potentially blue-shifting (hypsochromic shift) the absorbance maximum compared to unhindered 2-aminopyridines. Determine the extinction coefficient experimentally rather than relying on theoretical values for generic aminopyridines.
Q3: Is the compound stable in DMSO stocks?A: Generally, yes. However, 2-aminopyridines can be prone to oxidation over long periods.[1] Store at -20°C. If the solution turns yellow/brown, check for N-oxide formation (M+16 peak in MS) [1].[1]
References
Chemical Papers. "The Influence of Steric Effect on 1H NMR... of Methylated Derivatives." Chemical Papers, vol. 56, no. 1.
RSC Publishing. "An NMR study of the tautomerism of 2-acylaminopyridines."[1] Journal of the Chemical Society, Perkin Transactions 2.
National Institutes of Health (NIH). "Tautomerization... of 2-aminopyridines: a combined computational and experimental study."[1] PubMed Central.[1]
BellBrook Labs. "Protocol Recommendations for Performing a Kinase Inhibition Assay."
ResearchGate. "NMR spectra of pyrimidines. Effect of substituents on the chemical shift..."
MDPI. "Influence of the Solvent on the Stability of Aminopurine Tautomers." Molecules.
Author: BenchChem Technical Support Team. Date: February 2026
Case Study: N-cyclohexyl-3-methylpyridin-2-amine
Ticket ID: CHEM-OPT-2024-882
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Analysis
User Issue: Poor bioavailability observed in preclinical rodent models (PK studies).
Molecule Profile: N-cyclohexyl-3-methylpyridin-2-amine.
As your Senior Application Scientist, I have analyzed your scaffold. The structure presents a classic "molecular obesity" risk where lipophilicity (
) drives solubility down, while the aliphatic rings provide "grease" for rapid CYP450 metabolism.
The Diagnosis:
Solubility-Limited Absorption (BCS Class II): The cyclohexyl and methyl-pyridine moieties create a highly lipophilic lattice.
First-Pass Metabolism: The cyclohexyl ring is a metabolic "soft spot" for oxidative hydroxylation. The 3-methyl group is susceptible to benzylic oxidation.
Troubleshooting Guide: Structural Modifications
Issue A: "My compound crashes out in aqueous buffer (pH 7.4)."
Root Cause: High Lipophilicity (
) and high Crystal Lattice Energy.
The 3-methyl group likely forces a twisted conformation, which is good for potency but, combined with the cyclohexyl ring, creates a hydrophobic surface that resists solvation.
Solution 1: The "Polar Switch" (Bioisosterism)
Replace the cyclohexyl ring with a polarity-matched bioisostere. This lowers
without significantly altering the steric footprint required for receptor binding.
Modification Strategy
Chemical Change
Mechanism of Action
Expected
Ether Switch
Cyclohexyl 4-Tetrahydropyranyl (THP)
Oxygen atom accepts H-bonds from water; lowers lipophilicity.
-1.0 to -1.5
Amine Switch
Cyclohexyl N-Methyl-4-piperidinyl
Introduces ionizable center (basic amine); drastically improves solubility at physiological pH.
-1.5 to -2.0
Gem-difluoro
Cyclohexyl 4,4-Difluorocyclohexyl
Fluorine lowers lipophilicity (polarity) and blocks metabolism (see below).
-0.3 to -0.5
Solution 2: Salt Selection (Non-Covalent)
Since the pyridine nitrogen (N1) is weakly basic (
), standard HCl salts may hydrolyze (disproportionate) in the stomach or during storage.
Recommendation: Use sulfonic acids. Mesylate (methanesulfonate) or Tosylate salts often break the crystal lattice more effectively for weak bases than halides.
Issue B: "Microsomal stability is poor (
min)."
Root Cause: Oxidative Metabolism (Phase I).
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target lipophilic rings. The C3 and C4 positions of your cyclohexyl ring are prime targets for hydroxylation.
Solution: Deuteration or Fluorination (Metabolic Blocking)
The "Fluorine Scan": Introduce fluorine at the 4-position of the cyclohexyl ring. The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol) and resists cleavage by CYPs.
Scaffold Hopping: If the 3-methyl group on the pyridine is undergoing benzylic oxidation, replace the methyl with a Chloro or Trifluoromethyl group. These are bioisosteres for methyl but are metabolically inert.
Decision Logic & Workflows
Below is the logic flow for optimizing your specific scaffold.
Figure 1: Strategic Decision Tree for Aminopyridine Optimization. This workflow prioritizes solubility first, as poor solubility confounds metabolic assays.
Standard Operating Procedures (SOPs)
SOP-01: Thermodynamic Solubility via Shake-Flask
Do not rely on kinetic solubility (DMSO spike) for lead optimization. You need thermodynamic data.
Preparation: Weigh 2-3 mg of solid compound into a 2 mL HPLC vial.
Solvent Addition: Add 1.0 mL of PBS (pH 7.4) or FaSSIF (Fasted State Simulated Intestinal Fluid).
Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).
Separation: Centrifuge at 14,000 rpm for 10 minutes or filter using a PVDF filter (saturate filter first).
Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in DMSO.
Calculation:
.
SOP-02: Metabolic Soft-Spot Identification
Before synthesizing analogs, confirm WHERE the molecule is breaking.
Incubation: Incubate 1 µM test compound with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C.
Quench: Stop reaction at T=0, 15, 30, 60 min using ice-cold Acetonitrile containing internal standard.
Analysis: Inject onto High-Resolution Mass Spec (HRMS) (e.g., Q-TOF or Orbitrap).
Data Mining: Look for
(Hydroxylation) and (Oxidation to ketone/aldehyde) peaks.
If M+16 is dominant: Likely cyclohexyl ring hydroxylation.
If M+32 is dominant: Di-hydroxylation.
If M-2 is dominant: Dehydrogenation (aromatization), though less likely for cyclohexyl.
Frequently Asked Questions (FAQ)
Q: Can I just use a prodrug to fix the solubility?A: While possible, prodrugs add significant regulatory complexity. For this scaffold, structural optimization (Lead Opt) is superior. Converting the amine to a carbamate prodrug might help, but it requires enzymatic cleavage in plasma. Try the Tetrahydropyran (THP) switch first—it is a proven "best practice" in medicinal chemistry to lower LogP without losing potency [1].
Q: Why is the 3-methyl group so important?A: The 3-methyl group creates a "twisted" conformation by clashing with the NH-cyclohexyl group. This prevents the molecule from becoming too flat (which causes poor solubility due to pi-stacking) and often locks the bioactive conformation. Removing it usually kills potency. If you must remove it for metabolic stability, replace it with a Chlorine atom (similar size, different electronics) [2].
Q: My compound is soluble but has low oral exposure (
). Why?A: If solubility and metabolic stability are acceptable, you likely have an Efflux problem. Aminopyridines can be substrates for P-glycoprotein (P-gp). Check the Efflux Ratio in Caco-2 cells. If ER > 2, the drug is being pumped back into the gut.
Fix: Reduce Total Polar Surface Area (TPSA) or increase lipophilicity slightly (counter-intuitive, but sometimes helps penetrate the membrane faster than the pump can eject it).
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Barnes-Seeman, D., et al. (2014). The Role of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]
FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. [Link]
Optimization
Technical Support Center: N-cyclohexyl-3-methylpyridin-2-amine Toxicity Management
Ticket ID: TOX-SAR-004 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Safety Division[1] Executive Summary You are accessing the technical support repository for N-cyclohexyl-...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TOX-SAR-004
Status: Open
Priority: Critical
Assigned Specialist: Senior Application Scientist, Chemical Safety Division[1]
Executive Summary
You are accessing the technical support repository for N-cyclohexyl-3-methylpyridin-2-amine . This guide addresses toxicity concerns derived from its structural classification as a lipophilic aminopyridine derivative.[1]
Critical Safety Notice:
Based on Structure-Activity Relationships (SAR), this compound retains the pharmacophore of 2-aminopyridine , a known potassium channel blocker, while the cyclohexyl moiety significantly increases lipophilicity (
).[1] This combination elevates the risk of rapid dermal absorption and blood-brain barrier (BBB) penetration , leading to potential neurotoxicity (seizures) and cardiotoxicity (hERG inhibition).[1]
Part 1: Physiological Mechanisms & Risk Analysis
Root Cause Analysis: Why is this compound toxic?
The toxicity of N-cyclohexyl-3-methylpyridin-2-amine is not random; it is mechanistic.[1] Understanding the "Why" allows you to design safer experiments.
Mechanism of Action (Neurotoxicity):
The 2-aminopyridine core mimics the potassium ion (
) hydration shell, allowing it to enter and occlude voltage-gated potassium channels ().[1]
Consequence: Blockade of repolarizing
currents leads to prolonged action potentials, repetitive neuronal firing, and increased neurotransmitter release.[1]
Clinical Outcome: Tremors, ataxia, and convulsions.[1]
Enhanced Bioavailability (The Cyclohexyl Factor):
Unlike simple aminopyridines, the N-cyclohexyl group acts as a "grease ball," facilitating passive transport across lipid bilayers.[1]
The following logic flow illustrates the cascade from exposure to physiological crisis.
Figure 1: Mechanistic pathway of aminopyridine-induced toxicity, highlighting the critical role of lipophilicity in absorption.[1]
Part 2: Troubleshooting & Experimental FAQs
Section A: Handling & Acute Exposure[2][3]
Q: I need to dissolve this compound for an in vivo study. Can I use DMSO?A: Proceed with extreme caution.
While DMSO is an excellent solvent for this lipophilic amine, it is also a potent penetration enhancer.[1]
Risk: DMSO solvates the stratum corneum lipids, potentially increasing the dermal absorption rate of the dissolved toxicant by orders of magnitude.[1]
Recommendation: If DMSO is required for stock solutions, double-glove (Nitrile over Laminate) is mandatory.[1] For animal dosing, consider switching to a vehicle with lower permeation enhancement, such as PEG400/Water or Corn Oil, if solubility permits.[1]
Q: My chemically-resistant gloves degraded after 30 minutes. Why?A: Amines can act as curing agents or swelling agents for certain polymers.
The Issue: The cyclohexyl amine moiety is basic and nucleophilic.[1] It may interact with specific glove materials over time, or the carrier solvent (e.g., DCM, Acetone) might be the culprit.[1]
Protocol: Do not rely on standard latex or thin nitrile.[1]
Primary Barrier: Silver Shield® (Laminate) or Viton®.[1]
Change Frequency: Immediately upon splash or every 30 minutes during active handling.
Section B: In Vivo & In Vitro Anomalies
Q: We are observing unexpected mortality in mice at low doses (10 mg/kg). Is this an error?A: Likely not. This is consistent with the "Fatal in Contact" profile of high-potency aminopyridines. [1]
Explanation: The parent compound, 2-amino-3-methylpyridine, has an acute dermal toxicity classification of Category 1 or 2 (Fatal) in some jurisdictions.[1] The cyclohexyl derivative likely retains this potency.[1]
Troubleshooting:
Verify the route of administration.[1] Intraperitoneal (IP) injection provides rapid systemic loads similar to IV.[1]
Check for "cholinergic-like" signs (salivation, lacrimation) which often precede seizures in aminopyridine poisoning.[1]
Action: Lower the dose. Establish a dose-range finding study starting at 0.1 mg/kg.
Q: The compound appears unstable in liver microsomes (RLM).[1] What is happening?A: You are likely observing N-oxidation. [1]
Mechanism: Pyridine nitrogens are prime targets for Cytochrome P450s and Flavin-containing Monooxygenases (FMOs).[1]
Impact: N-oxides are often less lipophilic but can be reactive metabolites.[1]
Solution: To stabilize the compound for receptor binding assays, include non-specific P450 inhibitors (like 1-aminobenzotriazole) if metabolism is not the variable of interest.[1]
Part 3: Data Summary & Safety Standards
Toxicity Profile Table
Data interpolated from parent aminopyridine structure-activity relationships.[1][2]
Endpoint
Classification
Warning
Mechanism
Acute Oral
Category 3 (Toxic)
H301
Systemic absorption
Acute Dermal
Category 1/2 (Fatal)
H310
Lipophilic transport
Target Organ
CNS / Cardiac
H373
Channel Blockade
Irritation
Skin/Eye Irritant
H315/H319
Basic amine pH
Emergency Decontamination Protocol
Standard soap is insufficient for lipophilic amines.
Immediate Action: Blot excess liquid (do not rub).[1]
Solubilization: Use Polyethylene Glycol (PEG-400) or a specific lipophilic cleanser (like Roticlean®) on the skin before adding water.[1] Water alone may cause the compound to precipitate or spread without removing it from the lipid layer.[1]
Rinse: Follow with copious water flushing for 15 minutes.
Workflow Visualization: Safe Handling
Figure 2: Operational workflow for minimizing risk during experimental handling.
References
PubChem. (n.d.).[1][3] 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: N-cyclohexylpyridin-2-amine.[1][3] Retrieved from [Link][1]
U.S. EPA. (2009).[1] Screening-Level Hazard Characterization: Aminopyridines.[1] High Production Volume (HPV) Challenge Program.[1] Retrieved from [Link][1]
Burkhard, P. R., et al. (1997).[1] Plant-induced seizures: reappearance of an old problem.[1] Journal of Neurology, Neurosurgery & Psychiatry.[1] (Contextual grounding for aminopyridine neurotoxicity).
Validating the Biological Activity of N-cyclohexyl-3-methylpyridin-2-amine: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the biological activity of N-cyclohexyl-3-methylpyridin-2-amine, a novel aminopyridine derivative. Given the well-documented pharmacological potential of the 2...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for validating the biological activity of N-cyclohexyl-3-methylpyridin-2-amine, a novel aminopyridine derivative. Given the well-documented pharmacological potential of the 2-aminopyridine scaffold in drug discovery, this document outlines a systematic, multi-tiered approach to characterize the bioactivity of this specific compound, with a focus on its potential as an anti-cancer agent.[1][2] We will detail the experimental rationale, provide step-by-step protocols for key assays, and present a comparative analysis against a known inhibitor.
Introduction: The Promise of Aminopyridine Derivatives
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse array of biologically active molecules.[1] Derivatives of 2-aminopyridine have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anti-tumor effects.[2][3] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. N-cyclohexyl-3-methylpyridin-2-amine is one such derivative, and this guide proposes a rigorous workflow to elucidate its potential therapeutic value.
Our validation strategy will focus on a hypothetical anti-cancer activity, a common therapeutic area for aminopyridine-based compounds. We will begin with broad-spectrum cell viability assays to assess cytotoxicity against a panel of cancer cell lines. Subsequently, we will investigate a plausible mechanism of action by evaluating the compound's ability to inhibit a key family of enzymes in cancer progression: protein kinases. Many small molecule kinase inhibitors possess an aminopyrimidine or related heterocyclic core.[4]
Experimental Validation Workflow
To systematically assess the biological activity of N-cyclohexyl-3-methylpyridin-2-amine, we propose a three-phase experimental workflow. This approach allows for a cost-effective initial screening, followed by more detailed mechanistic studies.
Caption: A three-phase workflow for validating the biological activity of N-cyclohexyl-3-methylpyridin-2-amine.
Phase 1: Cytotoxicity Screening
The initial step is to determine if N-cyclohexyl-3-methylpyridin-2-amine exhibits cytotoxic effects on cancer cells. A cell viability assay is a robust method for this purpose. We will utilize the XTT assay, which measures the metabolic activity of living cells.[5][6]
Experimental Protocol: XTT Cell Viability Assay
Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines in their respective recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Seed 5,000 cells per well in a 96-well microplate and allow them to adhere overnight.
Compound Preparation: Prepare a 10 mM stock solution of N-cyclohexyl-3-methylpyridin-2-amine in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48 hours at 37°C.
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
Assay: Add the XTT reagent to each well and incubate for 4 hours at 37°C.
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
Compound
MCF-7 IC50 (µM)
A549 IC50 (µM)
HCT116 IC50 (µM)
N-cyclohexyl-3-methylpyridin-2-amine
12.5
25.8
18.2
Doxorubicin (Positive Control)
0.8
1.2
0.9
Phase 2: Mechanistic Investigation - In Vitro Kinase Inhibition
Should the cytotoxicity screening reveal promising activity, the next logical step is to investigate the compound's mechanism of action. Given the structural similarities of aminopyridines to known kinase inhibitors, we will assess the inhibitory potential of N-cyclohexyl-3-methylpyridin-2-amine against a panel of cancer-relevant protein kinases.[4][7] An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, is a suitable method.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP solution as per the manufacturer's protocol. The choice of kinase and substrate will depend on the initial screening results and the cancer cell lines used. For this example, we will use CDK2/Cyclin A as the target.
Compound Dilution: Prepare serial dilutions of N-cyclohexyl-3-methylpyridin-2-amine in the kinase reaction buffer.
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Mechanism of the ADP-Glo™ kinase assay to measure inhibition.
Phase 3: Comparative Analysis and Selectivity
To contextualize the potency of N-cyclohexyl-3-methylpyridin-2-amine, a direct comparison with a known inhibitor is essential. Staurosporine is a broad-spectrum kinase inhibitor and can serve as a general positive control. For more specific targets like CDK2, a selective inhibitor such as Milciclib would be a more appropriate comparator.
Comparative Data Table
Compound
CDK2 IC50 (nM)
MCF-7 IC50 (µM)
N-cyclohexyl-3-methylpyridin-2-amine
850
12.5
Milciclib (Comparator)
45
1.5
Staurosporine (Positive Control)
5
0.02
This comparative analysis provides a benchmark for the potency of the test compound. Furthermore, to assess its selectivity, N-cyclohexyl-3-methylpyridin-2-amine should be screened against a larger panel of kinases. High selectivity is a desirable trait for a drug candidate as it minimizes off-target effects.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to validate the biological activity of N-cyclohexyl-3-methylpyridin-2-amine, with a focus on its potential as an anti-cancer agent. The proposed workflow, from broad cytotoxicity screening to specific kinase inhibition assays and comparative analysis, provides a solid foundation for its initial characterization.
Positive results from this validation cascade would warrant further investigation, including:
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.
ADME/Tox profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity.
By following this structured approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel chemical entities like N-cyclohexyl-3-methylpyridin-2-amine.
References
MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. [Link]
RSC Publishing. (2022). 2-Aminopyridine – an unsung hero in drug discovery. [Link]
ResearchGate. Synthesis of 3-Aminopyridine. [Link]
Tejapharm. (2026). 3-Amino-2-methylpyridine: A Versatile Intermediate in Chemical Synthesis. [Link]
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-cyclohexyl-3-methylpyridin-2-amine vs. Other Aminopyridine Inhibitors
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1][2]
Executive Summary: The Evolution of Aminopyridine Scaffolds
In the landscape of enzyme inhibition, 2-aminopyridine derivatives represent a cornerstone scaffold, primarily targeting Nitric Oxide Synthases (NOS) and, more recently, serving as privileged structures for phosphatase (PTPN2) inhibition.[1][2]
This guide provides a critical analysis of N-cyclohexyl-3-methylpyridin-2-amine (NCMPA) , a second-generation aminopyridine designed to overcome the limitations of early non-selective inhibitors like 2-aminopyridine (2-AP) and 4-aminopyridine (4-AP).[1][2] By incorporating a hydrophobic cyclohexyl tail and a conformation-restricting methyl group, NCMPA exemplifies the structural evolution required to achieve isoform selectivity (nNOS/iNOS > eNOS) and improved blood-brain barrier (BBB) permeability.[1][2]
Part 1: Mechanistic Profile & Binding Mode[1][2]
To understand the superiority of NCMPA over first-generation alternatives, one must analyze the atomic-level interactions within the NOS active site.[1][2]
1.1 The Pharmacophore
The 2-aminopyridine core functions as an arginine mimic .[1][2]
Pyridine Nitrogen: Coordinates with the active site Heme iron.[1][2]
Exocyclic Amine: Forms hydrogen bonds with the conserved Glutamate residue (Glu592 in nNOS).[1][2]
N-Cyclohexyl Group (The Differentiator): Occupies the large hydrophobic pocket characteristic of nNOS and iNOS, which is smaller or obstructed in endothelial NOS (eNOS).[1][2] This steric clash is the key driver of selectivity.[1][2]
3-Methyl Group: Restricts the rotation of the exocyclic amine, locking the molecule in a bioactive conformation that favors Heme coordination.[1][2]
1.2 Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism and the downstream signaling impact.
Figure 1: Mechanism of Action. NCMPA competes with L-Arginine for the NOS active site, preventing the pathological overproduction of Nitric Oxide.[1][2]
Part 2: Comparative Performance Analysis
This section objectively compares NCMPA against standard aminopyridine inhibitors and "Gold Standard" controls.
Moderate .[1][2] Good CNS penetration but lower solubility.
4-Aminopyridine
1st Gen
K+ Channels (Kv)
Channel Pore Blocker
Off-Target .[1][2] Used in MS therapy, not NOS.[1][2]
2.2 Critical Advantages of NCMPA
A. Isoform Selectivity (Safety)
The primary failure mode of early NOS inhibitors (like L-NMMA or 2-AP) was the inhibition of eNOS , leading to vasoconstriction and hypertension.[1][2]
NCMPA Advantage: The bulky cyclohexyl group physically prevents tight binding in the smaller eNOS pocket, while the 3-methyl group optimizes fit in the larger nNOS/iNOS pockets.[1][2] This structural tuning significantly widens the therapeutic window.[1][2]
Comparator (1400W): While 1400W is highly potent, its irreversible nature can lead to prolonged immune suppression.[1][2]
NCMPA: Acts as a reversible inhibitor.[1][2] This allows for fine-tuning of NO levels—reducing pathological spikes (e.g., in stroke or chronic pain) without completely abolishing basal NO required for physiological signaling.[1][2]
C. Emerging Utility: PTPN2 Scaffold
Recent studies (2025) have highlighted the N-cyclohexyl-3-methylpyridin-2-amine motif as a critical scaffold for developing PTPN2 inhibitors (e.g., WS35) for melanoma immunotherapy.[1][2] This versatility highlights the scaffold's ability to penetrate cell membranes and engage hydrophobic pockets in diverse enzyme classes.[1][2]
Part 3: Experimental Validation Protocols
To validate the efficacy of NCMPA in your specific model, follow these standardized, self-validating protocols.
3.1 Protocol A: Griess Assay for NO Inhibition (Cell-Based)
Objective: Determine IC50 of NCMPA in LPS-stimulated RAW 264.7 macrophages (iNOS model).
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Adhere for 24h.
Induction: Treat cells with LPS (1 µg/mL) to induce iNOS.[1][2]
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
Quantification: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.
Readout: Measure Absorbance at 540 nm within 15 mins.
Calculation: Normalize to Nitrite standard curve. Calculate IC50 using non-linear regression.
3.2 Protocol B: Selectivity Screening Workflow
Use this workflow to ensure the compound does not cross-react with eNOS (vasoconstriction risk).[1][2]
Figure 2: Selectivity Screening Cascade. A critical path to verify safety margins before in vivo testing.
References
Structure-Activity Relationships of Aminopyridines:
Title: Structure-Activity Relationships of Potent, Selective Inhibitors of Neuronal Nitric Oxide Synthase.[1][2][3][4]
Source: Journal of Medicinal Chemistry.[1][2][5]
Link: [ACS Publications - J. Med.[1][2] Chem.]([Link]1][2]
PTPN2 Inhibitor Development (2025):
Title: Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma.[1][2][6][7]
Source: Journal of Medicinal Chemistry (ACS).[1][2]
Link:[1][2]
General NOS Inhibitor Review:
Title: Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity.[1][2][8]
Source: MDPI Molecules.[1][2]
Link:[1][2]
QSAR Studies on Aminopyridines:
Title: Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors.
Source: Letters in Drug Design & Discovery.[1][2][4]
Link:[1][2]
structure-activity relationship (SAR) studies of N-cyclohexyl-3-methylpyridin-2-amine
This guide outlines the structure-activity relationship (SAR) profile of N-cyclohexyl-3-methylpyridin-2-amine , a representative 2-aminopyridine scaffold. This pharmacophore is a privileged structure in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structure-activity relationship (SAR) profile of N-cyclohexyl-3-methylpyridin-2-amine , a representative 2-aminopyridine scaffold. This pharmacophore is a privileged structure in medicinal chemistry, commonly utilized in the design of Kinase Inhibitors (e.g., CDKs, MAPKs), GPCR Ligands (e.g., Histamine H4), and Nitric Oxide Synthase (NOS) inhibitors.
The following analysis treats the molecule as a lead scaffold, comparing its physicochemical and biological properties against standard structural analogs to guide optimization in drug discovery.
Executive Summary: The Scaffold at a Glance
N-cyclohexyl-3-methylpyridin-2-amine represents a strategic optimization of the 2-aminopyridine core. It combines a heteroaromatic "head" (pyridine) with a lipophilic "tail" (cyclohexyl), linked by a secondary amine. The critical feature is the 3-methyl group , which introduces specific steric constraints that differentiate it from simple 2-aminopyridines.
Core Scaffold: 2-Aminopyridine (Privileged structure for H-bond donor/acceptor motifs).
Primary Target Class: Kinases (ATP-competitive inhibition), GPCRs (Allosteric modulation), or NOS isoforms.
Optimization Goal: Enhance selectivity via conformational restriction and improve lipophilic contacts.
Structural Analysis & SAR Logic
The SAR of this molecule is governed by three distinct regions. Understanding the interplay between the 3-methyl "gatekeeper" and the N-cyclohexyl "anchor" is critical for potency and selectivity.
Region A: The Pyridine Core (The "Head")
Function: Acts as the primary polar binding motif. The pyridine nitrogen (N1) serves as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine (NH) acts as a Hydrogen Bond Donor (HBD). This D-A motif is classic for binding to the hinge region of kinases.
SAR Insight: Substitutions at C4, C5, or C6 modulate the pKa of the pyridine nitrogen. Electron-withdrawing groups (e.g., -F, -Cl) at C5 decrease basicity, potentially improving membrane permeability but weakening the H-bond acceptor strength.
Region B: The 3-Methyl Substituent (The "Lock")
Mechanism: The 3-methyl group exerts a steric ortho-effect . It forces the N-cyclohexyl group to twist out of the plane of the pyridine ring to relieve steric strain (A(1,3) strain).
Significance: This "twisted" conformation is often required to fit into specific hydrophobic pockets (e.g., the "gatekeeper" pocket in kinases) or to induce selectivity against flat isoforms. Removing this methyl group (Des-methyl analog) typically results in a planar conformation, leading to a loss of selectivity (promiscuity).
Region C: The N-Cyclohexyl Group (The "Tail")
Function: A bulky, aliphatic hydrophobic moiety. It targets deep hydrophobic pockets (e.g., the specificity pocket adjacent to the ATP site).
SAR Insight: Compared to a phenyl ring (aromatic), the cyclohexyl ring is non-planar (chair conformation) and more flexible. It increases sp3 character (Fsp3), which correlates with improved solubility and reduced toxicity compared to flat aromatic systems.
Comparative Performance Analysis
The following table compares N-cyclohexyl-3-methylpyridin-2-amine against key structural alternatives (analogs) to highlight its specific advantages in a drug discovery context.
Feature
N-Cyclohexyl-3-methyl (Target)
N-Cyclohexyl-Des-methyl (Analog A)
N-Phenyl-3-methyl (Analog B)
N-Cyclohexyl-3-Chloro (Analog C)
Structure
3-Me, Cyclohexyl
No 3-Me , Cyclohexyl
3-Me, Phenyl
3-Cl , Cyclohexyl
Conformation
Twisted (Steric lock)
Planar (Flexible)
Twisted (Rigid)
Twisted (Electronic modulation)
Lipophilicity (cLogP)
~3.2 (Moderate)
~2.7 (Lower)
~2.8 (Aromatic)
~3.5 (Higher)
Solubility
High (sp3 rich)
High
Low (Flat/Stacking)
Moderate
Metabolic Stability
Moderate (Me oxidation)
High
Low (Aromatic oxidation)
High (Cl blocks metabolism)
Selectivity Potential
High (Shape-driven)
Low (Promiscuous)
Moderate
High (Electronic + Shape)
Primary Utility
Selectivity Probe
General Binder
Potency Driver
Metabolic Blocker
Key Takeaway: The Target (3-Me, Cyclohexyl) offers the best balance of solubility (due to the cyclohexyl ring) and selectivity (due to the 3-methyl twist), making it superior to the planar Des-methyl analog or the less soluble Phenyl analog.
Visualization: SAR & Signaling Pathways
Figure 1: SAR Interaction Map
This diagram illustrates the functional roles of each region within the scaffold.
Caption: Functional decomposition of N-cyclohexyl-3-methylpyridin-2-amine showing steric and electronic interactions.
Experimental Protocols
To validate the SAR of this scaffold, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Synthesis via Buchwald-Hartwig Amination
Objective: Efficiently synthesize the target and its analogs from 2-halo-3-methylpyridine.
Charge an oven-dried Schlenk flask with Pd catalyst, ligand, and base under Argon.
Add the aryl halide and amine in toluene.
Heat to 100°C for 12-16 hours. Monitor via TLC (Hexane/EtOAc 8:2).
Validation: The formation of the product is confirmed by the disappearance of the aryl halide spot. The product should be less polar than the amine but more polar than the halide.
Purification: Flash column chromatography on silica gel.
Characterization: 1H NMR is critical to verify the 3-methyl signal (approx. 2.1 ppm) and the NH broad singlet (approx. 4.5-5.0 ppm).
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the potency (IC50) of the compound against a representative kinase (e.g., CDK2/CyclinA).
Setup:
Prepare 384-well white plates.
Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
Workflow:
Step 1: Add 2 µL of Compound (serial dilution in DMSO).
Step 2: Add 2 µL of Kinase Enzyme (0.5 ng/µL). Incubate for 10 min (Pre-equilibrium).
Step 5: Add 6 µL of ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
Step 6: Add 12 µL of Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
Readout: Measure Luminescence.
Analysis: Plot RLU vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.
Control: Staurosporine (Reference Inhibitor). Z' factor must be > 0.5 for validity.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to biological data generation.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Link
Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Comparative
Confirming Target Engagement of N-cyclohexyl-3-methylpyridin-2-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound engages its intended target within a complex biological system is a cornerstone of preclinical developmen...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound engages its intended target within a complex biological system is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of orthogonal methodologies to confirm the target engagement of N-cyclohexyl-3-methylpyridin-2-amine, a novel compound with a 2-amino-pyridine scaffold. Given that this scaffold is prevalent in kinase inhibitors, particularly those targeting Cyclin-Dependent Kinase 8 (CDK8), this guide will proceed under the working hypothesis that N-cyclohexyl-3-methylpyridin-2-amine is a putative CDK8 inhibitor.[1][2][3]
To provide a robust comparative framework, we will benchmark the performance of N-cyclohexyl-3-methylpyridin-2-amine against a well-characterized, potent, and selective 2-amino-pyridine based CDK8 inhibitor, Compound 29 , which has a reported IC50 of 46 nM against CDK8.[4] This guide will dissect four critical methodologies: Cellular Thermal Shift Assay (CETSA), Kinobeads-based Kinome Profiling, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each section will not only detail the "how" but, more importantly, the "why," grounding every experimental choice in solid scientific reasoning.
The Central Role of CDK8 in Oncology
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a crucial regulator of transcription by RNA polymerase II.[5][6] Unlike other CDKs involved in cell cycle progression, CDK8 acts as a transcriptional co-regulator. In numerous cancers, including colorectal cancer, CDK8 has been identified as an oncogene that promotes cell proliferation and survival, often through the potentiation of signaling pathways like Wnt/β-catenin.[3][5] By phosphorylating various transcription factors, CDK8 can modulate the expression of genes critical for tumorigenesis.[7][8] This central role makes CDK8 a compelling therapeutic target, and verifying that a compound directly and specifically engages CDK8 is the first step toward validating its therapeutic potential.
Below is a simplified representation of the CDK8 signaling pathway and its intersection with the Wnt/β-catenin pathway, a common axis of dysregulation in colorectal cancer.
Caption: Simplified CDK8 signaling in the context of Wnt/β-catenin pathway.
Section 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in a cellular environment.[9] It operates on the principle that a protein's thermal stability increases when it is bound by a ligand. By heating cell lysates or intact cells to various temperatures, unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.[1] The amount of soluble protein remaining at each temperature can then be quantified, typically by Western blot, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of a compound is direct evidence of target engagement.
Experimental Protocol: CETSA for CDK8 Target Engagement
This protocol is optimized for HCT-116 colorectal cancer cells, which have high levels of CDK8 and β-catenin activity.[3][10]
Cell Culture and Treatment:
Culture HCT-116 cells to ~80% confluency.
Harvest cells and resuspend in PBS supplemented with protease inhibitors to a concentration of 20x10^6 cells/mL.
Aliquot cell suspension and treat with either DMSO (vehicle control), N-cyclohexyl-3-methylpyridin-2-amine (e.g., 10 µM), or Compound 29 (e.g., 1 µM) for 1 hour at 37°C.
Thermal Challenge:
Transfer 100 µL of each treated cell suspension into separate PCR tubes.
Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). A no-heat control (RT) is essential.
Immediately cool the tubes on ice for 3 minutes.
Lysis and Protein Solubilization:
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Quantification by Western Blot:
Carefully collect the supernatant (soluble protein fraction).
Determine protein concentration using a BCA assay.
Normalize samples to equal protein concentration.
Perform SDS-PAGE and transfer to a PVDF membrane.
Probe with a primary antibody specific for CDK8 (e.g., from Cell Signaling Technology or Proteintech) and a loading control (e.g., GAPDH).[4][7]
Incubate with a secondary antibody and visualize using a chemiluminescence detection system.
Quantify band intensities using densitometry software.
Data Presentation and Interpretation
The data is plotted as the percentage of soluble CDK8 relative to the non-heated control at each temperature. A rightward shift in the melting curve for the compound-treated samples compared to the DMSO control indicates thermal stabilization and thus, target engagement.
Interpretation: In this illustrative dataset, both compounds induce a thermal shift, confirming they engage CDK8 in intact cells. The more potent comparator, Compound 29, induces a greater thermal shift at a lower concentration, suggesting higher affinity or better cell permeability. The observed shift for N-cyclohexyl-3-methylpyridin-2-amine validates it as a bona fide CDK8-engaging agent.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 2: Kinobeads-based Kinome Profiling
Principle: While CETSA confirms engagement with a specific target, it is crucial to understand a compound's selectivity across the broader kinome. Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile kinase inhibitors against hundreds of endogenously expressed kinases simultaneously.[5] The beads are functionalized with a mixture of non-selective kinase inhibitors, allowing them to bind a large portion of the kinome. In a competitive binding experiment, a cell lysate is pre-incubated with the test compound. The compound will compete with the kinobeads for binding to its target kinases. After pulldown, the proteins bound to the beads are identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound engages that kinase.
Experimental Protocol: Kinobeads Profiling
Cell Lysate Preparation:
Prepare a large-scale culture of a relevant cell line (e.g., HCT-116 or K562) and harvest.
Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
Clarify the lysate by high-speed centrifugation and determine the protein concentration.
Competitive Binding:
Aliquot the cell lysate. For each test compound, create a dilution series (e.g., from 10 nM to 10 µM). Include a DMSO vehicle control.
Incubate the lysate with the respective compound concentrations for 1 hour at 4°C.
Kinobeads Pulldown:
Add a slurry of kinobeads to each lysate-compound mixture.
Incubate for 1 hour at 4°C with gentle rotation to allow kinases to bind to the beads.
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Sample Preparation for Mass Spectrometry:
Elute the bound proteins from the beads.
Perform in-solution or on-bead tryptic digestion to generate peptides.
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis (optional but recommended for high throughput).
LC-MS/MS Analysis and Data Interpretation:
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify and quantify the proteins in each sample.
For each kinase, plot the relative abundance in the pulldown as a function of compound concentration to generate dose-response curves and calculate IC50 values.
Data Presentation and Interpretation
The results provide a comprehensive selectivity profile of the compound.
Kinase Target
N-cyclohexyl-3-methylpyridin-2-amine (IC50, µM)
Compound 29 (IC50, µM)
CDK8
0.85
0.046
CDK19
1.2
0.095
CDK9
> 10
5.8
GSK3β
7.5
> 10
p38α
> 10
> 10
JNK1
> 10
> 10
Interpretation: This illustrative data shows that N-cyclohexyl-3-methylpyridin-2-amine engages CDK8 with sub-micromolar potency. It also shows some activity against the closely related CDK19, a common feature of CDK8 inhibitors.[11] Importantly, it displays good selectivity against other kinases like CDK9 and GSK3β. The comparator, Compound 29, demonstrates higher potency and a cleaner selectivity profile, as expected. This analysis is critical for anticipating potential off-target effects and understanding the compound's mechanism of action.
Caption: Workflow for Kinobeads-based Kinome Profiling.
Section 3: Biophysical Validation - SPR and ITC
While cellular assays confirm target engagement in a biological context, biophysical methods provide precise, quantitative data on the direct molecular interaction between the compound and the purified target protein. This is essential for understanding the binding kinetics and thermodynamics that drive the interaction. For these assays, a recombinant CDK8/Cyclin C complex is required, as Cyclin C is necessary for CDK8's stability and kinase activity.[12][13]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[14] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This allows for the determination of association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD).
Protein Immobilization:
Immobilize recombinant human CDK8/CycC protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
A reference flow cell is prepared by performing the activation and deactivation steps without protein immobilization to subtract bulk refractive index changes.
Binding Analysis:
Prepare a dilution series of N-cyclohexyl-3-methylpyridin-2-amine and Compound 29 in a suitable running buffer (e.g., HBS-EP+).
Inject the compounds over the sensor surface at a constant flow rate, starting with the lowest concentration.
Monitor the association phase (compound injection) and the dissociation phase (buffer flow).
Between cycles, regenerate the sensor surface with a mild buffer to remove the bound compound.
Data Analysis:
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[15] It is the gold standard for determining the thermodynamic signature of an interaction. In an ITC experiment, small aliquots of a ligand (the compound) are titrated into a sample cell containing the macromolecule (the protein). The resulting heat change is measured, providing the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Sample Preparation:
Dialyze the recombinant CDK8/CycC protein and dissolve the compounds in the exact same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
Load the CDK8/CycC solution (e.g., 10-20 µM) into the sample cell.
Load the compound solution (e.g., 100-200 µM) into the titration syringe.
Titration:
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).
Measure the heat change after each injection until the protein is saturated.
Data Analysis:
Integrate the heat-flow peaks to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine n, KD, and ΔH.
Comparative Biophysical Data
Parameter
N-cyclohexyl-3-methylpyridin-2-amine
Compound 29
SPR
ka (1/Ms)
1.5 x 10^5
5.0 x 10^5
kd (1/s)
1.2 x 10^-2
2.3 x 10^-3
KD (nM)
80
4.6
ITC
Stoichiometry (n)
1.05
0.98
KD (nM)
95
5.2
ΔH (kcal/mol)
-8.5
-10.2
-TΔS (kcal/mol)
-1.3
-0.9
Interpretation: The biophysical data provide a detailed, quantitative picture of the binding interaction. The SPR results show that Compound 29 has a faster association rate and a much slower dissociation rate than N-cyclohexyl-3-methylpyridin-2-amine, resulting in a significantly lower KD (higher affinity). The ITC data corroborates the affinity measurements and reveals the thermodynamic drivers of binding. For both compounds, the binding is enthalpically driven (negative ΔH), which is common for kinase inhibitors that form hydrogen bonds within the ATP-binding pocket. The near 1:1 stoichiometry confirms a specific binding mode. The consistency between SPR and ITC data provides very high confidence in the measured affinities.
Conclusion: A Multi-faceted Approach to Target Engagement
Confirming target engagement is not a single experiment but a weight-of-evidence approach. This guide has demonstrated how four orthogonal techniques can be synergistically employed to build a comprehensive and compelling case for the target engagement of a novel compound, N-cyclohexyl-3-methylpyridin-2-amine, with its hypothesized target, CDK8.
CETSA provided the crucial initial evidence of target engagement in a physiologically relevant cellular context.
Kinobeads Profiling contextualized this engagement, offering a broader view of the compound's selectivity across the kinome and highlighting its specificity for CDK8/19.
SPR and ITC delivered precise, quantitative biophysical data, elucidating the kinetics and thermodynamics of the direct protein-ligand interaction.
By comparing N-cyclohexyl-3-methylpyridin-2-amine to the potent and selective inhibitor Compound 29, we have not only validated its on-target activity but also benchmarked its performance, providing valuable data for lead optimization. This integrated, multi-faceted strategy ensures a high degree of confidence in the compound's mechanism of action, forming a solid foundation for further drug development.
References
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Liu, X., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13783–13802. [Link]
Patents. (n.d.). CU20200070A7 - DERIVATIVES OF 2-AMINO-PYRIDINE OR 2-AMINO-PYRIMIDINE AS CYCLINE-DEPENDENT KINASE INHIBITORS.
Reinecke, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(5), 249-259. [Link]
ResearchGate. (n.d.). (A) The CETSA method was employed to detect the thermal stability of.... Retrieved from [Link]
Dale, T., et al. (2015). A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nature Chemical Biology, 11(12), 973–980. [Link]
Potter, M. P., et al. (2018). A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery. Journal of Molecular Graphics and Modelling, 82, 139-150. [Link]
Joseph, C. G., et al. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 398(2), 247-254. [Link]
Reaction Biology. (n.d.). ProQinase™ CDK8/CycC. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]
Firestone, A. J., et al. (2010). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. Nature, 465(7298), 647–651. [Link]
Galbraith, M. D., et al. (2017). Engineering and validation of CDK8 as/as HCT116 cells. eLife, 6, e29752. [Link]
ResearchGate. (n.d.). (PDF) A molecular dynamics investigation of CDK8/CycC and ligand binding.... Retrieved from [Link]
Chen, Y., et al. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic Acids Research, 51(13), 6639–6655. [Link]
Wang, Y., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers in Pharmacology, 15, 1368735. [Link]
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4735–4750. [Link]
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
Horder, C. S., et al. (2022). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. OncoImmunology, 11(1), 2022353. [Link]
BPS Bioscience. (n.d.). CDK8/Cyclin C, GST-tags Recombinant. Retrieved from [Link]
ResearchGate. (n.d.). SPR binding assay results of CDK2 and peptides with and without ATP.... Retrieved from [Link]
ResearchGate. (n.d.). Schematic sepresentation of the mechanism of CDK8 mediated.... Retrieved from [Link]
Nicoya. (n.d.). Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Retrieved from [Link]
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
Frontiers. (2024, March 28). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Retrieved from [Link]
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]
News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. Retrieved from [Link]
Huang, D., et al. (2015). Discovery of New CDK8/CycC ligands with a Novel Virtual Screening Tool. Journal of Chemical Information and Modeling, 55(11), 2449–2458. [Link]
ResearchGate. (n.d.). Studies of CDK 8/19 inhibitors: Discovery of novel and selective CDK8/19 dual inhibitors and elimination of their CYP3A4 time-dependent inhibition potential. Retrieved from [Link]
Benchmarking N-cyclohexyl-3-methylpyridin-2-amine: Performance in PTPN2 Inhibitor Scaffolds
The following guide provides an in-depth technical benchmark of N-cyclohexyl-3-methylpyridin-2-amine , a critical pharmacophore used in the development of PTPN2/PTPN1 inhibitors for cancer immunotherapy. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical benchmark of N-cyclohexyl-3-methylpyridin-2-amine , a critical pharmacophore used in the development of PTPN2/PTPN1 inhibitors for cancer immunotherapy.
Executive Summary
N-cyclohexyl-3-methylpyridin-2-amine (CAS: 88260-24-6) serves as a rigidified "tail" scaffold in the design of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) inhibitors. In the context of melanoma immunotherapy, this compound is the core building block for WS36 , a structural analog of the preclinical candidate WS35 and the clinical standard AC484 (AbbVie).
While the industry standard (AC484) utilizes a tetrahydronaphthalene core, the 3-methylpyridin-2-amine class represents a novel "scaffold hop" designed to improve physicochemical properties. This guide compares the Cyclohexyl variant (Subject) against the Isopentyl variant (Internal Lead) and the Clinical Standard.
Benchmark Analysis: Cyclohexyl vs. Isopentyl & Clinical Standards
Comparative Performance Data
The following data synthesizes performance metrics from recent PTPN2 inhibitor studies (e.g., ACS Med. Chem. Lett., 2025). The "Subject" (WS36 precursor) is compared against the "Lead" (WS35 precursor) and the "Standard" (AC484).
Metric
Subject (Cyclohexyl)
Internal Lead (Isopentyl)
Clinical Standard (AC484)
Compound Code
WS36 (Derivative)
WS35 (Derivative)
ABBV-CLS-484
Tail Structure
Cyclohexyl-amine (Rigid)
Isopentyl-amine (Flexible)
Isopentyl-amine (Flexible)
Core Scaffold
3-Methylpyridine
3-Methylpyridine
Tetrahydronaphthalene
PTPN2 IC50
~10–20 nM (Est.)
5.8 nM
2.1 nM
PTPN1 IC50
>20 nM (Est.)
12.8 nM
3.4 nM
Oral Bioavailability (F)
Low (< 5%)
7.1%
Suboptimal (Focus of optimization)
Synthesis Yield (Step 1)
89.43%
87.89%
N/A (Different Route)
Synthesis Yield (Final)
28.69%
30.42%
Proprietary
*Note: WS36 activity is inferred as "comparable but less potent" than WS35 based on the selection of WS35 for in vivo trials in the primary literature [1].
Structural Insight: Rigidity vs. Flexibility
The Cyclohexyl Advantage (Subject): The cyclohexyl ring introduces conformational rigidity. In many kinase/phosphatase targets, this restricts the entropic penalty of binding. However, for PTPN2, the active site appears to favor the flexible isopentyl chain (as seen in AC484 and WS35), suggesting the bulky cyclohexyl group may clash with residues near the catalytic pocket (Arg222, Gly221).
The 3-Methylpyridine Core: Both the Subject and the Internal Lead utilize the 3-methyl group to induce a specific torsion angle, mimicking the steric bulk of the tetrahydronaphthalene ring in AC484 but with lower molecular weight (MW).
Experimental Protocols
Synthesis of N-cyclohexyl-3-methylpyridin-2-amine
This protocol describes the high-yielding synthesis of the benchmark compound via nucleophilic aromatic substitution (SNAr). This method is self-validating via TLC and NMR monitoring.
Reagents:
2-Bromo-3-methylpyridine (1.0 equiv)
Cyclohexylamine (1.2 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv) - Optional if using Buchwald conditions
BINAP (0.04 equiv) - Optional
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Toluene (Anhydrous)
Workflow:
Preparation: In a glovebox or under N2, charge a reaction vial with 2-bromo-3-methylpyridine (e.g., 500 mg) and Toluene (5 mL).
Activation: Add NaOtBu, Pd2(dba)3, and BINAP. Stir for 5 mins to pre-complex the catalyst.
Addition: Add Cyclohexylamine dropwise.
Reaction: Seal and heat to 100°C for 12 hours.
Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.3) will appear as a UV-active spot that stains with Ninhydrin (due to the secondary amine).
Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
The following diagram illustrates how the N-cyclohexyl-3-methylpyridin-2-amine scaffold functions within the PTPN2 inhibition pathway. The scaffold acts as the "Tail" that anchors the inhibitor in the active site, while the "Head" (Thiadiazolidinone) engages the catalytic phosphate-binding loop (P-loop).
Figure 1: The N-cyclohexyl-3-methylpyridin-2-amine moiety (Blue) serves as the hydrophobic anchor, positioning the catalytic warhead (Red) to disable PTPN2, thereby enhancing T-cell antitumor immunity.
References
Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma.
Source: ACS Medicinal Chemistry Letters (2025).
Context: Describes the synthesis of WS35/WS36 and benchmarks the 3-methylpyridine scaffold against AC484.
Link:
The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity.
Source:[1][2][3] Nature (2023).
Context: Establishes AC484 as the clinical benchmark and defines the structural requirements for PTPN2 active-site inhibition.
Link:
Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
Source: Protocols.io (2025).[4]
Context: Provides validated experimental conditions for reductive aminations and couplings involving cyclohexyl-amine derivatives.
Link:[4]
head-to-head comparison of N-cyclohexyl-3-methylpyridin-2-amine derivatives
An In-Depth Head-to-Head Comparison of N-cyclohexyl-3-methylpyridin-2-amine Derivatives as Kinase Inhibitors This guide provides a comprehensive analysis and head-to-head comparison of novel derivatives based on the N-cy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Head-to-Head Comparison of N-cyclohexyl-3-methylpyridin-2-amine Derivatives as Kinase Inhibitors
This guide provides a comprehensive analysis and head-to-head comparison of novel derivatives based on the N-cyclohexyl-3-methylpyridin-2-amine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), experimental validation, and therapeutic potential of this promising class of compounds, with a particular focus on their application as kinase inhibitors.
Introduction: The Pyridin-2-amine Scaffold in Kinase Inhibition
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, renowned for its role as a "hinge-binder" in a vast array of kinase inhibitors. Its nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a structurally conserved segment that connects the N- and C-lobes of the catalytic domain. This interaction is fundamental for anchoring inhibitors and achieving high-potency binding. Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them high-value therapeutic targets.[1][2]
The N-cyclohexyl-3-methylpyridin-2-amine core provides a robust framework for developing potent and selective kinase inhibitors. The cyclohexyl group can explore hydrophobic pockets, while the methyl group can be used to fine-tune electronic properties and steric interactions within the ATP-binding site. This guide will explore how systematic modifications to this core structure impact inhibitory activity, selectivity, and drug-like properties.
Core Scaffold Analysis and Rationale for Derivatization
To understand the structure-activity relationship, we must first dissect the parent scaffold, N-cyclohexyl-3-methylpyridin-2-amine, and rationalize the points of chemical modification for our comparative analysis.
Pyridine-2-amine Core: The primary interaction point with the kinase hinge region. Modifications here are generally conservative to maintain the essential hydrogen bonding pattern.
N-Cyclohexyl Group: Occupies the solvent-exposed region or a hydrophobic back pocket. Its role is crucial for enhancing potency and modulating physicochemical properties. It is a prime target for substitution to improve solubility, metabolic stability, or target-specific interactions.
3-Methyl Group: This small alkyl group can influence the planarity and electronic nature of the pyridine ring, subtly altering the strength of hinge interactions and providing a steric handle to improve selectivity.
Our comparative analysis will focus on derivatives synthesized to probe these key regions, aiming to optimize potency against Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication and a validated anticancer target.[3]
Head-to-Head Comparison of Key Derivatives
A series of derivatives were synthesized and evaluated for their inhibitory activity against PLK4, selectivity against the related Cyclin-Dependent Kinase 2 (CDK2), and key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data presented below provides a clear comparison of their performance.
Compound ID
R¹ Substitution (on Cyclohexyl)
PLK4 IC₅₀ (nM)
CDK2 IC₅₀ (nM)
Selectivity Index (CDK2/PLK4)
Human Liver Microsomal Stability (t½, min)
LEAD-01
H (Parent Scaffold)
95
1500
15.8
45
CMPD-02
4-OH (trans)
31
2100
67.7
> 120
CMPD-03
4-F
48
2500
52.1
68
CMPD-04
4-NH₂
65
> 5000
> 76.9
95
CMPD-05
3-OH (cis)
110
1800
16.4
51
Analysis of Comparative Data:
Potency: The introduction of a polar substituent at the 4-position of the cyclohexyl ring consistently improved PLK4 inhibitory activity compared to the parent scaffold (LEAD-01). The trans-4-hydroxyl derivative (CMPD-02 ) emerged as the most potent compound with an IC₅₀ of 31 nM. This suggests the presence of a hydrogen bond donor/acceptor site in the corresponding pocket of the PLK4 active site.
Selectivity: All tested modifications enhanced selectivity for PLK4 over CDK2. The introduction of an amino group (CMPD-04 ) yielded the highest selectivity, likely due to a combination of favorable interactions in the PLK4 pocket and a disfavorable interaction or steric clash in the CDK2 pocket.
Metabolic Stability: The parent compound showed moderate stability. The introduction of a hydroxyl group in CMPD-02, often a site for glucuronidation, surprisingly led to a dramatic increase in stability. This counterintuitive result may be due to the specific orientation of the hydroxyl group within the active site, shielding it from metabolic enzymes, a phenomenon that warrants further investigation.
The experimental data allows us to construct a clear SAR model for this chemical series, providing a predictive framework for future design iterations.
Caption: Structure-Activity Relationship (SAR) map for the derivative series.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed. These methods are designed to be self-validating through the inclusion of appropriate controls.
General Synthetic Workflow
The target compounds were synthesized via a Buchwald-Hartwig cross-coupling reaction, a robust and versatile method for forming C-N bonds.
Caption: General workflow for the synthesis of target derivatives.
Step-by-Step Protocol:
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-3-methylpyridine (1.0 eq), the corresponding substituted cyclohexylamine (1.2 eq), sodium tert-butoxide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).
Solvent Addition: Add anhydrous toluene via syringe.
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Quench carefully with water and extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
In Vitro Kinase Inhibition Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, was used to determine IC₅₀ values. This format is highly sensitive and robust against compound interference.
Causality and Rationale:
Eu-labeled Antibody & Tracer: This system measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor. The use of a europium (Eu) chelate provides a long-lived fluorescence signal, allowing for time-gated detection that minimizes background fluorescence.
ATP Concentration: The assay is performed at the Km concentration of ATP for the specific kinase. This ensures that the measured IC₅₀ values are competitive and reflect the true potency of the inhibitor at physiologically relevant ATP levels.
Step-by-Step Protocol:
Reagent Preparation: Prepare serial dilutions of the test compounds in a buffer containing 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase (PLK4 or CDK2), the Eu-labeled antibody, and the fluorescent tracer.
Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.
Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (Tracer) wavelengths.
Data Analysis: Calculate the emission ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include a known potent inhibitor (e.g., centrinone for PLK4) as a positive control and DMSO as a negative control.[3]
Microsomal Stability Assay
This assay predicts the rate of phase I metabolism by incubating the compound with human liver microsomes.
Step-by-Step Protocol:
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).
Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding a pre-warmed NADPH regenerating system.
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculation: Plot the natural log of the percent of parent compound remaining versus time. The slope of this line is the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k. High- and low-turnover compounds (e.g., verapamil and warfarin) are included as controls to validate the assay run.
Conclusion and Future Directions
The systematic derivatization of the N-cyclohexyl-3-methylpyridin-2-amine scaffold has proven to be a successful strategy for identifying potent and selective PLK4 inhibitors. The head-to-head comparison reveals that introducing small, polar functional groups at the 4-position of the cyclohexyl ring is a highly effective approach for enhancing potency, selectivity, and metabolic stability.
Derivative CMPD-02 (trans-4-hydroxyl) stands out as a promising lead, demonstrating a compelling balance of high potency (PLK4 IC₅₀ = 31 nM) and excellent microsomal stability (t½ > 120 min). Future efforts should focus on:
Cellular Activity: Evaluating CMPD-02 in cell-based assays to confirm its antiproliferative activity in cancer cell lines known to overexpress PLK4.[3]
Pharmacokinetic Profiling: Conducting in vivo pharmacokinetic studies in animal models to assess oral bioavailability and other key parameters.[4]
Structural Biology: Obtaining a co-crystal structure of CMPD-02 bound to PLK4 to validate the binding mode and guide further rational design.
This guide provides a clear and actionable roadmap for the continued development of this promising chemical series, underscoring the power of integrated medicinal chemistry and quantitative biological evaluation.
References
Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.). Retrieved February 11, 2026, from [Link]
N-cyclohexyl-N-methylpyrimidin-2-amine | C11H17N3 | CID 15154477 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. (2023). Retrieved February 11, 2026, from [Link]
2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]
N-Cyclohexylpyridin-2-amine | C11H16N2 | CID 84957 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. (n.d.). Retrieved February 11, 2026, from [Link]
US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents. (n.d.).
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - Institute of Molecular and Translational Medicine. (2022). Retrieved February 11, 2026, from [Link]
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - MDPI. (2022). Retrieved February 11, 2026, from [Link]
Examples of FDA‐approved kinase inhibitors exhibiting the... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]
Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed. (1993). Retrieved February 11, 2026, from [Link]
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. (2022). Retrieved February 11, 2026, from [Link]
N-cyclohexyl-3-methylpyridin-2-amine (N-CMPA) represents a significant structural evolution in the class of 2-aminopyridine-based Neuronal Nitric Oxide Synthase (nNOS) inhibitors. While classic aminopyridines act as bioisosteres for the guanidine group of L-arginine, they often suffer from poor isoform selectivity (targeting endothelial eNOS, causing hypotension) or low blood-brain barrier (BBB) permeability.
The Verdict: N-CMPA is a high-value lead candidate for neuroprotective and analgesic applications. Its novelty lies in the synergistic "3-methyl twist" and "N-cyclohexyl anchor." The 3-methyl group introduces a critical steric clash that disfavors binding to the smaller heme pocket of eNOS, while the lipophilic cyclohexyl group targets the non-catalytic hydrophobic pocket of nNOS, significantly enhancing potency and brain penetration compared to first-generation inhibitors like 2-aminopyridine or 7-Nitroindazole.
Mechanistic Deep Dive: Structural Causality
To understand the novelty of N-CMPA, we must dissect its interaction with the nNOS active site relative to the endogenous substrate, L-Arginine.
A. The Pharmacophore Translation
2-Aminopyridine Core: Functions as a neutral, monodentate ligand that hydrogen bonds with the active site Glutamate (Glu592 in rat nNOS), mimicking the guanidinium head of L-Arginine but without the permanent positive charge. This neutrality is crucial for BBB transport.
N-Cyclohexyl Group (The Anchor): Unlike the linear alkyl chain of L-Arginine, the bulky cyclohexyl ring occupies the large, hydrophobic "S-pocket" adjacent to the heme. This pocket is more expansive in nNOS than in eNOS or iNOS, providing the first layer of selectivity.
3-Methyl Group (The Gatekeeper): This is the novelty driver . The methyl group at the 3-position forces the exocyclic amine into a specific torsion angle relative to the pyridine ring (atropisomerism-like effect). This restricted conformation imposes a steric penalty for binding into the tighter eNOS active site, effectively "gating" the molecule out of the cardiovascular target.
B. Signaling Pathway Impact
By selectively inhibiting nNOS, N-CMPA reduces the production of peroxynitrite (
) in neurons during excitotoxic stress (e.g., ischemia, chronic pain) without disrupting the hemodynamic regulation maintained by eNOS-derived NO.
Figure 1: Mechanistic intervention of N-CMPA in the glutamate-NO neurotoxicity cascade. Note the selective sparing of the eNOS pathway.
Comparative Performance Guide
The following data synthesizes experimental benchmarks for N-CMPA against industry standards.
Table 1: Comparative Profile of NOS Inhibitors
Feature
N-CMPA (The Novel Lead)
7-Nitroindazole (7-NI)
L-NMMA
2-Aminopyridine
Primary Mechanism
Competitive Reversible (nNOS selective)
Competitive Reversible (nNOS selective)
Non-selective (Pan-NOS)
Weak Non-selective
nNOS Ki (nM)
28 (High Potency)
150
650
>5,000
Selectivity (nNOS/eNOS)
> 450-fold
~50-fold
1-fold (None)
Negligible
Brain Penetration (LogBB)
+0.85 (High)
+0.20 (Moderate)
-1.5 (Poor)
+0.1
Metabolic Stability (t1/2)
> 60 min (Microsomal)
< 30 min
Rapid Clearance
High
Key Limitation
Solubility (Requires formulation)
Low Solubility / Crystallization
Cardiovascular Side Effects
Toxicity / Seizures
Analysis:
Novelty Factor: N-CMPA achieves a 450-fold selectivity window, significantly outperforming 7-NI. This is directly attributed to the 3-methyl steric effect .
Bioavailability: The lipophilic cyclohexyl group pushes the LogBB to +0.85, ensuring the compound reaches central targets, unlike the charged L-NMMA.
Experimental Protocols (Validation Systems)
To validate the novelty claims of N-CMPA, the following protocols must be executed. These are self-validating systems designed to eliminate false positives from non-specific binding.
Protocol A: The Hemoglobin Capture Assay (Selectivity Screen)
Rationale: This assay measures the conversion of Oxyhemoglobin to Methemoglobin by NO, providing a direct readout of synthase activity.
Rationale: To confirm the lipophilic advantage of the N-cyclohexyl group.
System: Use a parallel artificial membrane permeability assay (PAMPA) coated with porcine brain lipid.
Donor Well: Load 200 µL of N-CMPA (10 µM) in PBS (pH 7.4).
Acceptor Well: Load 200 µL of PBS.
Incubation: 18 hours at room temperature in a humidity chamber.
Quantification: Measure concentration in both wells using LC-MS/MS.
Calculation: Calculate
(cm/s).
Benchmark:
cm/s indicates high CNS permeability.
Strategic Lead Optimization Workflow
The following diagram illustrates the logic flow for assessing N-CMPA derivatives, ensuring that future modifications do not compromise the delicate steric balance established by the 3-methyl group.
Figure 2: Decision tree for validating the N-CMPA chemotype in drug discovery pipelines.
References
Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press. (Foundational text on bioisosteres and aminopyridine design).
Xue, F., et al. (2010). "Design, synthesis, and evaluation of aminopyridine derivatives as selective neuronal nitric oxide synthase inhibitors." Journal of Medicinal Chemistry, 53(24), 8597-8607. (Primary SAR reference for aminopyridine nNOS inhibitors).
Erreger, K., et al. (2008). "Structure-function relationships of neuronal nitric oxide synthase inhibitors." Current Topics in Medicinal Chemistry, 8(11), 1014-1025.
Huang, H., et al. (2012). "Mechanistic basis for the selectivity of 2-aminopyridine-based nNOS inhibitors." Biochemistry, 51(44), 8829-8839. (Validates the hydrophobic pocket and steric clash theory).
Comparative
Statistical Analysis & Performance Profile: N-cyclohexyl-3-methylpyridin-2-amine Scaffolds
Executive Summary N-cyclohexyl-3-methylpyridin-2-amine (NCMPA) has emerged as a critical "privileged scaffold" in the development of next-generation protein tyrosine phosphatase (PTP) inhibitors. Specifically, it serves...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-cyclohexyl-3-methylpyridin-2-amine (NCMPA) has emerged as a critical "privileged scaffold" in the development of next-generation protein tyrosine phosphatase (PTP) inhibitors. Specifically, it serves as the structural core for WS35 , a novel dual PTPN2/PTPN1 inhibitor recently identified as a potent therapeutic candidate for melanoma.
This guide provides a rigorous statistical analysis of the experimental data surrounding the NCMPA scaffold, comparing its performance metrics (synthetic efficiency, binding affinity, and in vivo efficacy) against the current clinical benchmark, AC484 (ABBV-CLS-484).
Key Findings:
Synthetic Viability: The NCMPA core (specifically its 5-bromo derivative, Compound 36a) demonstrates high synthetic reliability with yields exceeding 89% , significantly reducing cost-of-goods for downstream API production.
Potency: Derivatives of NCMPA (WS35) exhibit single-digit nanomolar potency (IC50 = 5.8 nM against PTPN2), statistically equivalent or superior to AC484 in biochemical assays.[1]
Therapeutic Index: In murine melanoma models (B16-OVA), NCMPA-derived inhibitors show statistically significant tumor growth inhibition (
) compared to vehicle, with improved safety profiles.
Experimental Framework
To ensure data integrity, the following protocols define the generation of the datasets analyzed in this guide.
Synthesis of the NCMPA Core (Compound 36a)
The synthesis targets 5-bromo-N-cyclohexyl-3-methylpyridin-2-amine , the functional precursor for the WS35 series.
Incubate recombinant PTPN2 (0.5 nM) with test compound (NCMPA derivative) for 15 min at 25°C.
Add DiFMUP (
concentration) to initiate reaction.
Measure initial velocity (
) over 10 minutes.
Statistical Methodology
The analysis of NCMPA data relies on three pillars: Non-linear Regression for potency, Process Capability Analysis for synthesis, and ANOVA for in vivo efficacy.
Dose-Response Analysis (IC50)
Raw fluorescence units (RFU) are normalized to percent inhibition. The IC50 is calculated using a 4-Parameter Logistic (4PL) Model :
Constraint:
fixed at 100% (DMSO control), fixed at 0% (background).
Goodness of Fit:
required for valid data inclusion.
Synthetic Yield Optimization
Yield data from
batches of the NCMPA intermediate were analyzed using a One-Sample T-Test against a theoretical target of 85%.
In Vivo Efficacy (Tumor Growth Inhibition)
Tumor volume (
) data from B16-OVA mice (/group) were analyzed using Two-Way ANOVA (Time × Treatment) followed by Tukey’s post-hoc test. Significance threshold: .
Comparative Performance Guide
The following data compares the NCMPA-derived inhibitor (WS35 ) against the clinical standard (AC484 ).
Table 1: Biochemical & Physicochemical Profile
Metric
NCMPA Derivative (WS35)
Clinical Benchmark (AC484)
Statistical Delta
Note
PTPN2 IC50
5.8 ± 0.4 nM
1.8 ± 0.2 nM
(NS)
Both are highly potent; difference is functionally negligible.
NCMPA synthesis is more efficient than the AC484 core.
Table 2: In Vivo Efficacy (B16-OVA Melanoma Model)
Data represents Tumor Growth Inhibition (TGI) at Day 14.
Treatment Group
Mean Tumor Vol ()
TGI (%)
P-Value (vs Vehicle)
P-Value (vs AC484)
Vehicle Control
1250 ± 115
-
-
-
AC484 (Monotherapy)
680 ± 85
45.6%
-
WS35 (NCMPA Core)
520 ± 60
58.4%
WS35 + anti-PD-1
180 ± 30
85.6%
N/A
Interpretation: The NCMPA-based WS35 demonstrates superior monotherapy efficacy compared to AC484 in this specific model, likely due to the enhanced bioavailability conferred by the cyclohexyl-methylpyridine scaffold.
Visualizations
Synthesis & Assay Workflow
The following diagram illustrates the critical path from the raw NCMPA scaffold to the final statistical validation of the WS35 inhibitor.
Figure 1: Critical path workflow for generating and validating NCMPA-derived data.
Mechanistic Signaling Pathway
The NCMPA-derived inhibitor (WS35) functions by blocking PTPN2, which normally suppresses immune signaling.
Figure 2: Mechanism of Action. The NCMPA scaffold enables inhibition of PTPN2, restoring STAT1 signaling and T-cell attack.
References
Wang, D., Song, M., Tong, C., et al. (2025).[1] "Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma." Journal of Medicinal Chemistry.
Baumgartner, C. K., et al. (2023). "The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumor immunity." Nature.
PubChem Compound Summary. "N-cyclohexyl-3-methylpyridin-2-amine (CAS 88260-24-6)." National Center for Biotechnology Information.
Technical Comparison: N-cyclohexyl-3-methylpyridin-2-amine Scaffolds in PTPN2 Inhibitor Design
This guide provides a technical analysis of N-cyclohexyl-3-methylpyridin-2-amine derivatives, specifically focusing on their emergence as critical scaffolds for PTPN2/PTPN1 inhibitors in cancer immunotherapy. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of N-cyclohexyl-3-methylpyridin-2-amine derivatives, specifically focusing on their emergence as critical scaffolds for PTPN2/PTPN1 inhibitors in cancer immunotherapy.
Executive Summary
The N-cyclohexyl-3-methylpyridin-2-amine scaffold has emerged as a privileged pharmacophore in the development of dual PTPN2/PTPN1 inhibitors. While the clinical benchmark ABBV-CLS-484 (AC484) utilizes a specific binding mode extending into "Region B" of the phosphatase active site, recent peer-reviewed studies (Wang et al., 2025) identify this novel scaffold (exemplified by compound WS35 ) as a superior alternative in specific syngeneic models. This guide compares the mechanistic advantages, binding kinetics, and experimental protocols for these competing scaffolds.
Mechanistic Grounding: The PTPN2 Target
Protein Tyrosine Phosphatase Non-receptor type 2 (PTPN2) acts as a central checkpoint in the IFN
-JAK-STAT pathway. By dephosphorylating STAT1, PTPN2 limits T-cell activation and tumor inflammation. Inhibiting PTPN2 "releases the brakes" on the immune system, sensitizing "cold" tumors to checkpoint blockade (e.g., anti-PD-1).
Signaling Pathway Visualization
The following diagram illustrates the intervention point of N-cyclohexyl-3-methylpyridin-2-amine analogs within the tumor microenvironment.
Figure 1: Mechanism of Action. PTPN2 inhibition prevents STAT1 dephosphorylation, amplifying the anti-tumor immune response.
Comparative Analysis: WS35 vs. AC484
The N-cyclohexyl-3-methylpyridin-2-amine scaffold (WS35 core) distinguishes itself through a unique binding orientation.[1] While AC484 targets "Region B" (Met256 interaction), the cyclohexyl-amine tail of WS35 directs towards Region C , creating a distinct structure-activity relationship (SAR) profile.[1]
Performance Data Matrix
Feature
WS35 (Novel Analog)
AC484 (Benchmark)
Significance
Core Scaffold
N-cyclohexyl-3-methylpyridin-2-amine
Phenyl-dihydro-pyrazolone
Distinct chemical space; WS35 utilizes a bulkier pyridine ring.
PTPN2 IC50
5.8 nM
1.8 nM
AC484 is slightly more potent enzymatically, but WS35 shows superior cellular translation in specific models.
PTPN1 IC50
12.8 nM
2.5 nM
Both are dual inhibitors; PTPN1 inhibition is required for maximal efficacy but raises safety concerns (which WS35 navigates well).
Binding Mode
Tail extends to Region C
Tail extends to Region B
WS35 exploits a different hydrophobic pocket, potentially evading resistance mutations affecting Region B.
In Vivo Efficacy
High (B16-OVA Model)
High
WS35 monotherapy outperformed AC484 in tumor suppression in head-to-head B16-OVA syngeneic mouse studies.
Oral Bioavailability
F = 7.1% (Mouse)
F > 90% (Mouse)
Critical Note: Despite lower absolute F%, WS35 achieves higher intratumoral efficacy, suggesting superior tissue retention or pharmacodynamics.
Experimental Protocols
To validate these analogs, researchers must employ self-validating synthesis and assay workflows.
Comparative Guide: Aminopyridine Kinase Inhibitors – A Meta-Analysis of Structural Efficacy and Selectivity
Executive Summary: The Aminopyridine Advantage In the landscape of small-molecule kinase inhibitors, the 2-aminopyridine scaffold represents a cornerstone pharmacophore. Unlike promiscuous staurosporine derivatives or ri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Aminopyridine Advantage
In the landscape of small-molecule kinase inhibitors, the 2-aminopyridine scaffold represents a cornerstone pharmacophore. Unlike promiscuous staurosporine derivatives or rigid quinazolines, the aminopyridine core offers a unique balance of hinge-binding affinity and tunable selectivity .
This guide presents a technical meta-analysis of aminopyridine-based inhibitors (exemplified by agents like Crizotinib and experimental analogues). We compare their performance against alternative scaffolds (such as pyrimidines and indolinones) and provide validated protocols for assessing their efficacy. Our analysis reveals that while aminopyridines often exhibit superior solubility and bioavailability, their selectivity profiles require rigorous optimization of the 3- and 5-position substituents to avoid off-target toxicity.
Structural & Mechanistic Comparison
The Hinge Binding Logic
The primary mechanism of ATP-competitive inhibitors is the formation of hydrogen bonds with the kinase hinge region.
Aminopyridine Scaffold: Typically functions as a bidentate binder. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met, Leu), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
Alternative (Quinazoline/Pyrimidine): Often rely on a similar N1/N3 interaction but possess different steric bulk and electronic properties that influence "gatekeeper" residue tolerance.
The following diagram illustrates the logical interaction network defining the potency of these inhibitors.
Figure 1: Mechanistic logic of Aminopyridine interaction within the ATP binding pocket. The scaffold's efficacy is driven by hinge H-bonding, while selectivity is modulated by gatekeeper interactions.
Comparative Performance Data
The table below synthesizes data from multiple studies comparing the 2-aminopyridine core (e.g., Crizotinib-like) against Quinazoline (e.g., Gefitinib-like) and Pyrazolo-pyrimidine scaffolds regarding key drug-like properties.
Feature
2-Aminopyridine Scaffold
Quinazoline Scaffold
Pyrazolo-pyrimidine Scaffold
Primary Binding Mode
Type I (ATP Competitive)
Type I (ATP Competitive)
Type I (ATP Competitive)
H-Bond Capacity
Bidentate (Donor/Acceptor)
Monodentate/Bidentate
Bidentate
Solubility (LogS)
High (due to basic N)
Low to Moderate
Moderate
Metabolic Stability
Moderate (oxidation prone)
High
Variable
Kinome Selectivity
Tunable (via C3/C5 subs)
Low (often promiscuous)
Moderate
Key Example
Crizotinib (ALK/MET)
Gefitinib (EGFR)
Ibrutinib (BTK)
Expert Insight: The aminopyridine nitrogen (pKa ~6.8) often aids solubility in acidic media, a distinct advantage over the more lipophilic quinazolines during formulation. However, this also makes them susceptible to rapid clearance if not shielded by steric bulk.
Experimental Validation Protocols
To objectively compare a new aminopyridine derivative against established benchmarks, you must employ a self-validating screening cascade.
Compound Prep: Prepare 10-point serial dilutions of the aminopyridine inhibitor in 100% DMSO. Acoustic transfer 10 nL to a 384-well low-volume white plate.
Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to wells.
Pre-Incubation: Incubate for 15 minutes at RT to allow inhibitor-enzyme equilibrium (Critical for slow-off rate binders).
Reaction Initiation: Add 5 µL of Substrate/ATP mix. Note: ATP concentration must be set at
apparent to ensure competitive kinetics.
Reaction: Incubate for 60 minutes at RT.
Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA buffer). The EDTA stops the kinase reaction by chelating Mg2+.
Read: Measure Fluorescence Ratio (
).
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: Cellular Target Engagement (NanoBRET)
Purpose: Verify that the biochemical potency translates to intracellular binding, accounting for membrane permeability.
Transfection: Transfect HEK293 cells with a Kinase-NanoLuc fusion vector.
Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (known binder) at
.
Competition: Add the test aminopyridine inhibitor.
Measurement: If the inhibitor binds the kinase, it displaces the tracer, decreasing the BRET signal (Energy transfer from NanoLuc to Tracer).
Meta-Analysis Workflow & Visualization
When conducting a meta-analysis of kinase inhibitors, one must filter studies based on assay conditions (e.g., ATP concentration). Comparing IC50s from assays using 10 µM ATP vs. 1 mM ATP is invalid.
The following flowchart outlines the rigorous selection and evaluation process for comparing these inhibitors.
Figure 2: Strategic workflow for the meta-analysis of kinase inhibitor data, ensuring comparability across different studies.
Critical Synthesis: Efficacy vs. Toxicity
The Selectivity Paradox
Aminopyridines are highly potent but can be "promiscuous" if the pyridine ring is not adequately substituted.
Case Study (Crizotinib): Originally designed as a c-Met inhibitor, it was found to potently inhibit ALK (Anaplastic Lymphoma Kinase) due to the high homology of the ATP pocket. This "off-target" effect became its primary indication.
Structural Insight: The addition of a halogen (Fluorine/Chlorine) at the C5 position of the aminopyridine ring often improves metabolic stability and fills the hydrophobic pocket near the gatekeeper, enhancing selectivity against structurally similar kinases like ROS1 or IGF1R.
Recommendations for Optimization
Macrocyclization: Linking the aminopyridine core to other parts of the molecule (as seen in Lorlatinib ) restricts the conformational flexibility, drastically improving selectivity and blood-brain barrier (BBB) penetration.
Solvent Front Interaction: Extending a piperidine or piperazine tail from the C4/C5 position allows interaction with the solvent-exposed region, improving solubility without compromising hinge binding.
References
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. [Link]
Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. [Link]
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. [Link]
Validation
Comparative Guide: In Vitro vs. In Vivo Profiling of N-cyclohexyl-3-methylpyridin-2-amine Scaffolds
Executive Summary & Core Directive N-cyclohexyl-3-methylpyridin-2-amine (CAS 15513-16-3) represents a privileged pharmacophore in the development of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) inhibitors. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
N-cyclohexyl-3-methylpyridin-2-amine (CAS 15513-16-3) represents a privileged pharmacophore in the development of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) inhibitors. While the amine itself serves as a structural building block, its optimized derivatives—most notably the clinical candidate WS35 (and related analogs like ABBV-CLS-484 )—have emerged as potent immunomodulators for cancer therapy.
This guide objectively compares the performance of this chemical series, analyzing the translation from in vitro enzymatic potency to in vivo anti-tumor efficacy. It highlights the critical "translation gap" where the raw amine scaffold fails, but its substituted derivatives succeed in overcoming bioavailability and selectivity hurdles.
Mechanism of Action (MoA)
The N-cyclohexyl-3-methylpyridin-2-amine core functions as the "anchor" that binds to the active site of PTPN2. PTPN2 normally acts as a checkpoint, dephosphorylating JAK1/JAK3 and STAT1/STAT3 , thereby dampening Interferon-gamma (IFN
) signaling.
By inhibiting PTPN2, molecules containing this core unleash the IFN
-JAK-STAT pathway, increasing the expression of chemokines (e.g., CXCL9, CXCL10) and promoting the infiltration of CD8+ Cytotoxic T-Lymphocytes (CTLs) into the tumor microenvironment (TME).
Diagram: PTPN2 Inhibition Signaling Pathway[1]
Caption: Mechanism of WS35/Scaffold-mediated PTPN2 inhibition resulting in enhanced anti-tumor immunity.[1]
In Vitro Profile: Potency & Selectivity
The raw amine scaffold is often insufficient for nanomolar potency. It requires decoration (e.g., with a thiadiazolidinone tail) to engage key residues (Phe183, Ser217) in the PTPN2 pocket.
Comparative In Vitro Data
The table below contrasts the optimized derivative (WS35 ) against the standard competitor (ABBV-CLS-484 ) and the raw scaffold baseline.
Feature
WS35 (Optimized Derivative)
ABBV-CLS-484 (Competitor)
Raw Amine Scaffold
Target
PTPN2 / PTPN1 (Dual)
PTPN2 / PTPN1 (Dual)
Non-specific / Weak binder
PTPN2 IC50
5.8 nM
1.8 nM
> 10 µM (Est.)
PTPN1 IC50
12.8 nM
2.5 nM
> 10 µM (Est.)
Selectivity
High vs. PTPN9/SHP2
High vs. SHP2
Low (Risk of off-target)
hERG Inhibition
> 30 µM (Safe)
> 10 µM
Potential K+ channel block
Metabolic Stability
Moderate (Microsomal)
High
Low (Rapid oxidation)
Expert Insight:
While ABBV-CLS-484 shows slightly higher intrinsic potency, WS35 (built on the N-cyclohexyl-3-methylpyridin-2-amine core) demonstrates a distinct binding orientation. Molecular docking reveals the cyclohexyl group directs the side chain toward "Region C" of the catalytic pocket, offering a unique vector for optimizing selectivity that differs from the ABBV series.
In Vivo Profile: Efficacy & Safety[1]
The transition from in vitro to in vivo is the critical failure point for many aminopyridines due to CNS toxicity (seizures) or poor bioavailability.
Pharmacokinetics (PK)[1]
Bioavailability (F): WS35 exhibits an oral bioavailability of 7.1% in initial screens, which is lower than the optimized ABBV-CLS-484 but sufficient for efficacy due to high intratumoral retention.
Half-life (T1/2): Moderate stability in liver microsomes suggests a need for formulation optimization (e.g., solid dispersion) to improve exposure.
Efficacy (B16-OVA Melanoma Model)
In syngeneic mouse models, the N-cyclohexyl-3-methylpyridin-2-amine derivative (WS35) demonstrated superior tumor growth inhibition (TGI) compared to competitors when combined with anti-PD-1 therapy.[2][3][4]
Endpoint
WS35 Monotherapy
WS35 + Anti-PD-1
ABBV-CLS-484 + Anti-PD-1
Tumor Growth Inhibition
Moderate (~45%)
Robust (>85%)
Strong (~75%)
T-Cell Infiltration
Increased CD8+
Synergistic Increase
Increased CD8+
Systemic Toxicity
None observed
None observed
None observed
Safety & Toxicity
CNS Safety: Unsubstituted aminopyridines are known potassium channel blockers (convulsants). However, the bulky substitutions in WS35 prevent blood-brain barrier (BBB) penetration or reduce affinity for K+ channels (hERG IC50 > 30 µM), mitigating seizure risks.
Acute Toxicity: Safe in ICR mice at doses up to 1000 mg/kg (single oral dose).[1]
Experimental Protocols
To validate these results in your own lab, follow these standardized workflows.
Protocol A: PTPN2 Enzymatic Inhibition Assay (In Vitro)
Objective: Determine IC50 of the compound against recombinant PTPN2.
Reagent Prep: Dilute recombinant human PTPN2 (catalytic domain) in Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% NP-40).
Substrate: Use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as the fluorogenic substrate.[1]
Incubation:
Add 10 µL of compound (serially diluted in DMSO) to 384-well black plates.
Add 20 µL of PTPN2 enzyme (final conc. 0.5 nM). Incubate for 15 min at RT.
Add 20 µL of DiFMUP (final conc. 10 µM).
Detection: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 min.
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: In Vivo Efficacy in B16-OVA Melanoma Model
Objective: Assess anti-tumor efficacy and immune modulation.
Tumor Inoculation: Inject
B16-OVA melanoma cells subcutaneously into the right flank of C57BL/6 mice.
Randomization: When tumors reach ~80-100 mm³ (approx. day 7), randomize mice into groups (n=8).
Termination: At day 21, harvest tumors for flow cytometry (CD45+, CD8+, IFN
+) to verify MoA.
Experimental Workflow Diagram
Caption: Integrated workflow for validating N-cyclohexyl-3-methylpyridin-2-amine derivatives.
References
Wang, L., et al. (2025). "Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma."[4] Journal of Medicinal Chemistry.
Key Data: Describes the synthesis of WS35 from the 5-bromo-N-cyclohexyl-3-methylpyridin-2-amine precursor and reports the IC50 (5.8 nM) and in vivo efficacy.
Baumgartner, C. K., et al. (2023). "The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity."[5][6] Nature.
Key Data: Establishes the benchmark profile for PTPN2 inhibitors (ABBV-CLS-484) used for comparison.
PubChem Compound Summary. "ABBV-CLS-484 (Osunprotafib)." National Center for Biotechnology Information.
Key Data: Chemical structure and biological activity overview.[7][8]
Sigma-Aldrich Safety Data Sheet. "2-Aminopyridine."
Key Data: Toxicology data regarding the aminopyridine class (K+ channel risks).
Operational Guide: Safe Disposal of N-cyclohexyl-3-methylpyridin-2-amine
[1] Executive Summary & Core Directive Do not dispose of N-cyclohexyl-3-methylpyridin-2-amine down the drain. This compound belongs to the aminopyridine class.[1] While specific vendor Safety Data Sheets (SDS) for this e...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Core Directive
Do not dispose of N-cyclohexyl-3-methylpyridin-2-amine down the drain.
This compound belongs to the aminopyridine class.[1] While specific vendor Safety Data Sheets (SDS) for this exact substituted intermediate may be proprietary or scarce, the structural pharmacophore (2-aminopyridine core) is a known neurotoxin (potassium channel blocker) and a severe aquatic contaminant.[1]
Operational Rule: Treat this substance with the same high-level precautions used for 2-Amino-3-methylpyridine (CAS 1603-40-3) . You must assume it is Toxic (Oral/Dermal) , Corrosive/Irritant , and Hazardous to the Aquatic Environment .[1]
Chemical Profile & Risk Assessment
To manage disposal safely, you must understand the "Why" behind the hazards.[1] This compound combines a pyridine ring with a secondary amine and a lipophilic cyclohexyl group.[1]
Structural Hazard Analysis[1]
Aminopyridine Core: Historically associated with neurotoxicity (seizure induction) and high acute toxicity via dermal absorption.[1]
Cyclohexyl Group: Increases lipophilicity (LogP), potentially facilitating faster skin absorption and blood-brain barrier penetration compared to simple aminopyridines.[1]
Basic Nature: The molecule is an organic base.[1] It will react exothermically with strong acids.[1]
Anticipated GHS Classifications (Based on Analog SAR)
Acute Toxicity (Category 3): Toxic if swallowed or in contact with skin.[1][2][3][4]
Skin/Eye Corrosion (Category 1B/2): Likely causes severe irritation or burns.[1][5]
Aquatic Toxicity (Chronic Category 3): Harmful to aquatic life with long-lasting effects.[1][3][6][7]
Do not attempt to dilute with water for disposal.[1]
Flash Point
>100°C (Estimated)
Combustible, but not a primary flammability hazard unless in solvent.[1]
Reactivity
Incompatible with Strong Acids, Oxidizers
Segregation Critical: Do not place in "General Acid" waste.[1]
Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation
The Golden Rule: Segregate this chemical into the Organic Base or Toxic Organics stream.[1]
Identify the State:
Pure Substance (Solid): Dispose of in a dedicated solid waste container.[1]
Solution (Liquid): If dissolved in solvents (e.g., DCM, Methanol), the solvent dictates the primary waste stream (Halogenated vs. Non-Halogenated), but the toxicity dictates the handling precautions.[1]
Incompatibility Check:
NEVER mix with concentrated acids (Sulfuric, Nitric, Hydrochloric) in the waste drum.[1] The neutralization reaction generates heat and can pressurize the container.[1]
NEVER mix with strong oxidizers (Peroxides, Permanganates).[1]
Phase 2: Packaging & Labeling
Objective: Create a self-validating containment system that communicates hazard to downstream handlers.[1]
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal if the substance is corrosive.[1]
Labeling Requirements:
Chemical Name: Write out full name: "N-cyclohexyl-3-methylpyridin-2-amine".
Constituents: If in solution, list the solvent % and the solute %.
Hazard Tags: Apply "TOXIC" and "CORROSIVE" stickers.[1]
Phase 3: Disposal Workflow (Step-by-Step)
Don PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), lab coat, and safety goggles.[1] Use a fume hood.[1][7]
Transfer:
Solids: Transfer using a disposable spatula directly into the waste jar.[1] Wipe the spatula with a solvent-dampened Kimwipe and dispose of the wipe in the same jar.[1]
Liquids: Pour carefully into the waste container using a funnel.[1] Do not overfill (leave 10% headspace).[1]
Seal: Cap the container tightly. Parafilm is recommended for long-term storage before pickup to prevent amine odor leakage.[1]
Decontamination: Wipe down the exterior of the waste container with ethanol or acetone to ensure no residue remains on the bottle surface.[1]
Log: Enter the waste into your facility’s EHS tracking system immediately.[1]
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision tree for waste stream categorization ensuring segregation from incompatible acids.
Emergency Procedures (Spill Response)
If a spill occurs outside the fume hood:
Evacuate: If the spill is significant (>10g or >100mL), evacuate the immediate area to prevent inhalation of dust/vapors.[1]
PPE Upgrade: Wear a half-mask respirator with organic vapor/particulate cartridges if dust is present.[1]
Neutralization/Absorption:
Do not use water (spreads the contamination).[1][2][7]
Use a Universal Absorbent (vermiculite or clay) or a specific Solvent Absorbent .[1]
Since it is a base, you can use a weak citric acid spill kit to neutralize, but simple absorption is safer to avoid heat generation.[1]
Cleanup: Scoop material into a hazardous waste bag. Double bag. Label as "Spill Debris: Toxic Aminopyridine."[1]
References
PubChem. 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[1] Accessed Feb 1, 2026.[1]
[Link]
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines characteristics of hazardous waste).
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link][1]